2-Amino-1-(thiophen-3-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNYEOWLVWVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588024 | |
| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102090-45-9 | |
| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chiral Synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol: An In-Depth Technical Guide
Foreword: The Significance of Chiral β-Amino Alcohols
The structural motif of 1,2-amino alcohols, also known as β-amino alcohols, is a cornerstone in medicinal chemistry and asymmetric synthesis. These chiral molecules are integral components of numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Furthermore, they serve as invaluable chiral ligands and auxiliaries in the synthesis of other complex chiral molecules.[1][2][3] The thiophene moiety, a bioisostere of the phenyl group, is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[4] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral amino alcohols bearing a thiophene substituent, such as 2-Amino-1-(thiophen-3-yl)ethan-1-ol, is of paramount importance for the advancement of drug discovery and development.
This technical guide provides a comprehensive overview of the key strategies for the chiral synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower researchers in their synthetic endeavors.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into three principal strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of the corresponding α-amino ketone, 2-amino-1-(thiophen-3-yl)ethan-1-one.
-
Kinetic Resolution of a Racemic Mixture: This strategy relies on the selective transformation of one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiopure substrate.
-
Application of Chiral Auxiliaries: This classic method involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.
The following sections will explore each of these strategies in detail, providing both theoretical insights and practical guidance.
Asymmetric Transfer Hydrogenation of 2-Amino-1-(thiophen-3-yl)ethan-1-one
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones and imines, offering a safer and more operationally simple alternative to high-pressure hydrogenation.[1][5] This technique typically employs a transition metal catalyst, often ruthenium or rhodium, coordinated to a chiral ligand, and a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[1][5]
Causality of Stereoselection
The enantioselectivity of the ATH process is dictated by the transfer of a hydride from the hydrogen donor to the prochiral ketone within the chiral environment of the metal-ligand complex. The chiral ligand creates a sterically and electronically differentiated space around the metal center, forcing the substrate to adopt a specific orientation for the hydride transfer to occur. This preferential binding and orientation lead to the formation of one enantiomer of the alcohol in excess.
A highly effective catalytic system for the ATH of unprotected α-amino ketones involves the use of a ruthenium(II) catalyst bearing a chiral N-tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1]
Figure 1: Catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from a similar synthesis of a thiophene-containing 1,2-amino alcohol and is expected to provide high yield and enantioselectivity for the target molecule.[1]
Step 1: Synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-one Hydrochloride (Precursor)
-
To a solution of 2-bromo-1-(thiophen-3-yl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile, add hexamethylenetetramine (HMTA, 1.1 eq).
-
Stir the mixture at room temperature until the formation of the hexaminium salt is complete (typically monitored by TLC).
-
Filter the resulting solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Treat the hexaminium salt with a mixture of ethanol and concentrated hydrochloric acid to afford 2-amino-1-(thiophen-3-yl)ethan-1-one hydrochloride.
Step 2: Asymmetric Transfer Hydrogenation
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve 2-amino-1-(thiophen-3-yl)ethan-1-one hydrochloride (1.0 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Add the chiral ruthenium catalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.1-1.0 mol%).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.
| Parameter | Expected Value |
| Yield | >85% |
| Enantiomeric Excess (ee) | >95% |
Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally benign method for the separation of enantiomers. Lipases are particularly versatile enzymes for this purpose, as they can catalyze the enantioselective acylation or deacylation of a wide range of substrates, including alcohols and amines, in organic solvents.[6][7][8]
The Principle of Enantioselective Acylation
In a lipase-catalyzed kinetic resolution, the racemic amino alcohol is treated with an acyl donor (e.g., vinyl acetate or ethyl acetate) in the presence of a lipase. The enzyme's chiral active site preferentially acylates one enantiomer of the alcohol, leading to the formation of an enantioenriched ester and leaving the unreacted, enantiomerically pure alcohol. The two products can then be separated by standard chromatographic techniques.
Figure 2: Workflow for enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure that can be optimized for the specific substrate. The choice of lipase, solvent, and acyl donor can significantly impact the efficiency and enantioselectivity of the resolution.
-
To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0-5.0 eq).
-
Add the lipase (e.g., Novozym 435, an immobilized form of Candida antarctica Lipase B) to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by column chromatography on silica gel.
-
The enantiomerically enriched ester can be hydrolyzed back to the corresponding alcohol using standard conditions (e.g., acid or base catalysis) to obtain the other enantiomer.
| Parameter | Expected Value |
| Conversion | ~50% (for optimal resolution) |
| Enantiomeric Excess (ee) of unreacted alcohol | >99% |
| Enantiomeric Excess (ee) of acylated product | >99% |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis.[9][] In this approach, a chiral molecule is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.
Mechanism of Stereocontrol
Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, exert stereocontrol through steric hindrance.[9][11] The bulky groups on the auxiliary block one face of the reactive center of the substrate, forcing the incoming reagent to attack from the less hindered face. This directed attack leads to the formation of a single diastereomer.
A plausible route for the synthesis of this compound using a chiral auxiliary would involve the diastereoselective reduction of a β-keto imide derived from a chiral oxazolidinone.
Figure 3: Chiral auxiliary-mediated synthesis pathway.
Experimental Protocol: Chiral Auxiliary Approach
This protocol outlines a general strategy for the synthesis using an Evans-type oxazolidinone auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium.
-
Slowly add the acid chloride derived from 3-thiopheneacetic acid to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the resulting N-acyl oxazolidinone by chromatography.
Step 2: Diastereoselective Amination
-
Cool a solution of the N-acyl oxazolidinone in THF to -78 °C and add a lithium amide base (e.g., lithium diisopropylamide, LDA) to form the enolate.
-
Add an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate.
-
Quench the reaction and purify the α-amino imide product.
Step 3: Reduction and Auxiliary Cleavage
-
Reduce the ketone of the α-amino imide diastereoselectively using a bulky reducing agent like L-Selectride®.
-
Cleave the chiral auxiliary and reduce the amide concurrently using a reagent such as lithium borohydride (LiBH₄) to yield the desired chiral this compound.
-
Purify the final product by chromatography.
| Parameter | Expected Value |
| Diastereomeric Excess (de) | >98% |
| Overall Yield | Moderate to good |
Conclusion and Future Perspectives
The chiral synthesis of this compound can be effectively achieved through several strategic approaches. Asymmetric transfer hydrogenation offers a direct and highly enantioselective route from the corresponding α-amino ketone. Enzymatic kinetic resolution provides an excellent method for obtaining both enantiomers in high purity from the racemic mixture. The use of chiral auxiliaries, while being a more classical and potentially longer route, offers a robust and predictable method for establishing the desired stereochemistry.
The choice of the optimal synthetic route will depend on various factors, including the desired enantiomer, scale of the synthesis, and the availability of starting materials and catalysts. Future research in this area may focus on the development of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and novel biocatalysts, to further streamline the synthesis of this important class of chiral building blocks.
References
-
Synthesis of New amino alcohol chiral Ligands (L1–L5). - ResearchGate. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. - PubMed Central. Available at: [Link]
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Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. - MDPI. Available at: [Link]
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Synthesis of 1,2-amino alcohols. - Organic Chemistry Portal. Available at: [Link]
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Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. - MDPI. Available at: [Link]
-
Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. - Academia.edu. Available at: [Link]
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Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. - Akademik Veri Yönetim Sistemi - Hatay Mustafa Kemal Üniversitesi. Available at: [Link]
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Continuous-flow lipase mediated kinetic resolution of racemic... - ResearchGate. Available at: [Link]
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Chiral auxiliary. - Wikipedia. Available at: [Link]
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SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. - ResearchGate. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. - PMC - NIH. Available at: [Link]
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asymmetric-hydrogenation-2015.pdf. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. - PMC - NIH. Available at: [Link]
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asymmetric induction-chiral auxiliary (chemmasters.online). - YouTube. Available at: [Link]
-
Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. - ResearchGate. Available at: [Link]
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2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. - PubChem. Available at: [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. - MDPI. Available at: [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. - PubMed. Available at: [Link]
-
3-Acetylthiophene. - High purity | EN - Georganics. Available at: [Link]
-
Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex. - The Royal Society of Chemistry. Available at: [Link]
-
(E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. - NIH. Available at: [Link]
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3-acetyl thiophene, 1468-83-3. - The Good Scents Company. Available at: [Link]
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spectroscopic characterization of 2-Amino-1-(thiophen-3-yl)ethan-1-ol
An In-depth Technical and Methodological Guide to the Spectroscopic Characterization of 2-Amino-1-(thiophen-3-yl)ethan-1-ol
Senior Application Scientist Note: A comprehensive search of public scientific databases and literature reveals a notable absence of published experimental spectroscopic data for this compound (CAS: 102090-45-9). This guide has therefore been constructed as a robust methodological and predictive framework. It is designed to empower researchers, scientists, and drug development professionals by outlining the definitive procedures for characterization and providing a scientifically rigorous prediction of the expected spectroscopic data. The predictions herein are based on established principles of spectroscopy and analysis of structurally analogous compounds, particularly the isomeric 2-Amino-1-(thiophen-2-yl)ethan-1-ol.
Introduction: Establishing the Structural Identity
The unequivocal confirmation of a molecule's structure is the bedrock of all further research, from mechanistic studies to drug development. For a molecule like this compound, which contains a chiral center and multiple functional groups, a multi-technique spectroscopic approach is not just recommended, but essential. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully elucidate and confirm the molecular structure. Each section explains the causality behind the choice of technique, provides a detailed protocol for data acquisition, and presents the predicted data based on sound chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. ¹H NMR will identify the number of distinct proton environments and their connectivity, while ¹³C NMR will map the carbon framework.
Rationale for NMR Analysis
The structure of this compound presents several key features that can be resolved by NMR:
-
Thiophene Ring Protons: The 3-substituted thiophene ring will produce a unique set of signals in the aromatic region, confirming the substitution pattern. This is a critical distinction from the 2-yl isomer.
-
Chiral Center: The proton on the carbon bearing the hydroxyl group (the methine proton) will provide information about its local environment and coupling to adjacent protons.
-
Ethanolamine Side-Chain: The protons of the aminomethyl group (-CH₂NH₂) will show distinct signals and coupling patterns, confirming the side-chain structure.
-
Labile Protons: The protons of the amine (-NH₂) and hydroxyl (-OH) groups will typically appear as broad singlets and can be confirmed by D₂O exchange.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it will solubilize the polar compound and its residual water peak does not obscure key signals. The labile -OH and -NH₂ protons are readily observed in this solvent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~7.45 | dd | 1H | H-5 (Thiophene) | Downfield due to proximity to sulfur and deshielding within the aromatic ring. Shows coupling to H-2 and H-4. |
| ~7.30 | dd | 1H | H-2 (Thiophene) | Appears as a distinct signal coupled to H-5 and H-4. |
| ~7.05 | dd | 1H | H-4 (Thiophene) | Coupled to both H-2 and H-5. The specific splitting pattern of these three protons confirms the 3-substitution. |
| ~4.80 | t | 1H | CH-OH | Methine proton at the chiral center. Expected to be a triplet due to coupling with the adjacent CH₂ protons. |
| ~5.10 | br s | 1H | -OH | Labile proton; will disappear upon D₂O exchange. Broad signal due to hydrogen bonding and exchange. |
| ~2.85 | m | 2H | CH₂-NH₂ | Diastereotopic protons adjacent to the chiral center, may appear as a complex multiplet. |
| ~2.50 | br s | 2H | -NH₂ | Labile protons; will disappear upon D₂O exchange. Signal position can vary. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |
| ~145.0 | C-3 (Thiophene) | Quaternary carbon attached to the side chain, significantly downfield. |
| ~128.5 | C-5 (Thiophene) | Aromatic CH carbon. |
| ~126.0 | C-2 (Thiophene) | Aromatic CH carbon. |
| ~121.0 | C-4 (Thiophene) | Aromatic CH carbon. |
| ~68.0 | CH-OH | Carbon of the chiral center, shifted downfield by the electronegative oxygen atom. |
| ~49.0 | CH₂-NH₂ | Aliphatic carbon attached to the nitrogen atom. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the analyte and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape for the solvent reference signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear, confirming their assignment.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ as the internal standard (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Visualization: NMR Analysis Workflow
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Rationale for IR Analysis
For this compound, IR spectroscopy serves to confirm the presence of key functional groups whose vibrations are well-characterized:
-
O-H Stretch: The alcohol group will produce a strong, broad absorption band.
-
N-H Stretch: The primary amine will typically show two distinct peaks (symmetric and asymmetric stretching) in the same region as the O-H stretch.
-
C-H Stretches: Both aromatic (from the thiophene ring) and aliphatic (from the side chain) C-H stretches will be visible.
-
C=C Stretch: Aromatic ring stretching vibrations from the thiophene moiety.
-
C-O Stretch: A strong band corresponding to the alcohol C-O bond.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3350 & 3280 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~3100 | Medium-Weak | C-H Stretch | Aromatic (Thiophene) |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH, -CH₂) |
| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1550 - 1450 | Medium-Weak | C=C Stretch | Aromatic (Thiophene Ring) |
| ~1050 | Strong | C-O Stretch | Secondary Alcohol |
| 880 - 780 | Strong | C-H Out-of-Plane Bend | 3-Substituted Thiophene |
Note: The O-H and N-H stretching regions will likely overlap, forming a broad, complex absorption band.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
This self-validating protocol ensures a high-quality spectrum free from atmospheric interference.
-
Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (mostly CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place ~1-2 mg of the analyte into a clean agate mortar.
-
Add ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The homogeneity is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a semi-transparent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should show absorption bands corresponding to the functional groups of the analyte. Compare the observed wavenumbers to established correlation tables and the predicted data.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its molecular formula. The fragmentation pattern offers additional structural clues that act as a fingerprint for the molecule.
Rationale for MS Analysis
-
Molecular Ion Peak (M⁺˙): Determines the nominal or exact molecular weight of the compound (143.21 g/mol ).
-
High-Resolution MS (HRMS): Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₉NOS). This is a critical step to distinguish from any potential isomers or impurities.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization provides corroborating evidence for its structure. Key expected fragments include those from alpha-cleavage adjacent to the amine and loss of small, stable molecules like water.
Predicted Mass Spectrum (Electron Ionization - EI)
| Predicted m/z | Ion Identity | Fragmentation Pathway |
| 143 | [M]⁺˙ | Molecular Ion |
| 125 | [M - H₂O]⁺˙ | Loss of water from the alcohol |
| 113 | [M - CH₂NH₂]⁺ | Alpha-cleavage next to the amine |
| 97 | [C₄H₃S-CHOH]⁺ | Cleavage of the side chain from the ring |
| 85 | [C₄H₅S]⁺ | Thiophene ring with a methyl group (after rearrangement) |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage fragment |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) via ESI
Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely be analyzed as its protonated form, [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺ at m/z 144.0478 for C₆H₁₀NOS⁺).
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass. The calculated formula should match C₆H₉NOS with an error of less than 5 ppm.
-
Visualization: Integrated Characterization Strategy
This workflow illustrates how the three spectroscopic techniques are integrated to provide an unambiguous structural confirmation.
Conclusion
While experimental spectra for this compound are not currently available in the public domain, this guide provides the complete methodological framework required for its characterization. By employing a combination of high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, a researcher can definitively determine the molecular formula, identify all constituent functional groups, and map the precise atomic connectivity. The predicted data tables and workflows herein serve as a robust benchmark for scientists undertaking the synthesis and validation of this compound, ensuring that subsequent biological and medicinal chemistry studies are built upon a foundation of confirmed structural integrity.
References
Currently, no direct publications with the complete spectroscopic data for this compound were identified. The references below provide foundational information on spectroscopic methods and data for related thiophene structures.
-
PubChem National Center for Biotechnology Information. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational textbook for spectroscopic methods, URL is for publisher's general site: [Link])
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]
Analysis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol via Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for the compound 2-Amino-1-(thiophen-3-yl)ethan-1-ol. As a critical building block in medicinal chemistry, understanding the precise structural features of this molecule is paramount for its application in drug discovery and development. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.
This document moves beyond a simple recitation of data. It is designed to provide a field-proven, logical framework for interpreting the spectral data, grounded in the fundamental principles of NMR. We will explore the causality behind the expected chemical shifts and coupling patterns, describe a self-validating experimental workflow, and provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra.
Foundational Principles: Why NMR is Essential for this Molecule
This compound possesses several key structural features that are ideally suited for NMR analysis:
-
Aromatic Thiophene Ring: The protons on the thiophene ring have distinct chemical shifts and coupling constants that are highly sensitive to the substitution pattern, allowing for unambiguous confirmation of the 3-yl substitution.
-
Chiral Center: The carbinol carbon (the carbon bearing the -OH group) is a chiral center. NMR, particularly with the use of chiral derivatizing agents, can be used to assess enantiomeric purity.[1][2][3][4][5]
-
Ethanolamine Backbone: The protons of the ethanolamine side chain (-CH(OH)-CH₂NH₂) exhibit characteristic diastereotopic and coupling relationships that define the molecule's conformation and connectivity.
The analysis that follows is based on established NMR principles and spectral data from analogous thiophene and amino alcohol compounds.[6][7][8]
Experimental Workflow: A Self-Validating Protocol
Acquiring high-quality, reproducible NMR data is the bedrock of accurate structural analysis. The following protocol outlines a robust workflow designed to ensure data integrity.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound (CAS 102090-45-9).[9]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds with exchangeable protons (-OH, -NH₂), as it slows the exchange rate and allows for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
(Optional but Recommended) Acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify which protons are directly attached to which carbons.
-
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to final structural validation.
Caption: Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| H2' | ~7.45 | dd | J = 2.9, 1.2 Hz | 1H | Thiophene proton adjacent to sulfur, ortho to the side chain. Deshielded. |
| H5' | ~7.40 | dd | J = 5.0, 2.9 Hz | 1H | Thiophene proton coupled to both H2' and H4'. |
| H4' | ~7.10 | dd | J = 5.0, 1.2 Hz | 1H | Thiophene proton meta to the side chain. |
| Hα | ~4.70 | dd | J = 7.5, 4.5 Hz | 1H | Methine proton on the chiral center, coupled to Hβ protons. |
| Hβa, Hβb | ~2.95 - 2.80 | m | - | 2H | Diastereotopic methylene protons adjacent to the nitrogen. Complex multiplet due to geminal and vicinal coupling. |
| OH | ~5.50 | d | J = ~4.0 Hz | 1H | Exchangeable hydroxyl proton, coupled to Hα. Broadens with water. |
| NH₂ | ~2.50 | br s | - | 2H | Exchangeable amine protons. Typically a broad singlet. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| C3' | ~145 | Quaternary thiophene carbon attached to the side chain. Deshielded. |
| C5' | ~127 | Thiophene CH carbon. |
| C2' | ~126 | Thiophene CH carbon. |
| C4' | ~122 | Thiophene CH carbon. |
| Cα | ~68 | Carbinol carbon, attached to the electronegative oxygen atom. |
| Cβ | ~48 | Methylene carbon adjacent to the nitrogen atom. |
In-Depth Spectral Interpretation
The Thiophene Region (7.0 - 7.5 ppm)
The three protons on the 3-substituted thiophene ring give rise to a characteristic pattern.
-
H2' is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing sulfur atom and its ortho relationship to the substituent. It appears as a doublet of doublets (dd) due to coupling with H5' (³J, ~2.9 Hz) and H4' (⁴J, ~1.2 Hz).
-
H5' will also be a doublet of doublets, showing coupling to H2' (³J, ~2.9 Hz) and H4' (³J, ~5.0 Hz).
-
H4' is the most upfield of the aromatic protons and appears as a doublet of doublets from coupling to H5' (³J, ~5.0 Hz) and H2' (⁴J, ~1.2 Hz).
Confirmation of these assignments would be unequivocally provided by a COSY spectrum, which would show cross-peaks between H4'-H5' and H5'-H2'.
The Aliphatic Region (2.5 - 5.0 ppm)
This region contains the signals for the ethanolamine backbone.
-
Hα , the proton on the chiral center, is deshielded by the adjacent hydroxyl group. It is expected to be a doublet of doublets, coupling to the two non-equivalent Hβ protons.
-
Hβa and Hβb are diastereotopic because they are adjacent to a chiral center. This means they are in chemically different environments and will have different chemical shifts. They couple with each other (geminal coupling, ²J) and with Hα (vicinal coupling, ³J), resulting in a complex multiplet.
-
An HSQC experiment is invaluable here, as it would show a correlation between the Hα signal (~4.70 ppm) and the Cα signal (~68 ppm), and correlations between the Hβ multiplet (~2.9 ppm) and the Cβ signal (~48 ppm).
Exchangeable Protons (-OH, -NH₂)
In DMSO-d₆, the hydrogen bonding with the solvent slows down the chemical exchange of the -OH and -NH₂ protons, allowing them to be observed and even show coupling.
-
The -OH proton often appears as a doublet coupled to Hα. Adding a drop of D₂O to the NMR tube will cause this signal to disappear as the proton exchanges with deuterium, a definitive test for an -OH or -NH proton.
-
The -NH₂ protons typically appear as a broad singlet. Their chemical shift can be highly variable depending on concentration and temperature.
Conclusion: A Validated Structural Portrait
The comprehensive analysis of 1D and 2D NMR data provides a detailed and validated structural portrait of this compound. By carefully interpreting the chemical shifts, integration, and coupling patterns, one can confirm the 3-yl substitution on the thiophene ring, verify the connectivity of the ethanolamine side chain, and assign every proton and carbon in the molecule. This level of rigorous characterization is a non-negotiable prerequisite for the confident use of this compound in pharmaceutical research and development, ensuring both the identity and integrity of the molecular scaffold.
References
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Seco, J. M., Quinoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733–2736. [Link]
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Freire, F., Seco, J. M., Quinoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-NMR. Organic & Biomolecular Chemistry, 3(16), 2984-2990. [Link]
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Seco, J. M., Quinoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
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Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]
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Freire, F., Seco, J. M., Quinoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]
-
Brown, R. F. C., et al. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. [Link]
-
Ahmad, S., et al. (2016). 1 H solution NMR spectra of (a) thiopheneR[2]otaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]
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Gronowitz, S., & Hoffman, R. A. (1962). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Arkiv för Kemi, 16, 539-549. [Link]
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Kastner, M., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(42), 10834-10839. [Link]
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Menzek, A., et al. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. [Link]
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PubChem. 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. [Link]
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Pop, A., et al. (2018). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2018(4), M1025. [Link]
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PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Kumar, A., et al. Supporting Information: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]
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Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1221. [Link]
-
Pharmaffiliates. 2-Amino-1-thiophen-2-yl-ethanol. [Link]
-
PubChem. 2-Amino-1-[4-(thiophen-3-yl)phenyl]ethan-1-ol. [Link]
-
SpectraBase. (R)-3-Ethoxy-3-oxo-1-(thiophen-3-yl)propyl decanoate. [Link]
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Introduction: The Significance of Thiophene-Containing Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide on the Crystal Structure of 2-Amino-1-(thiophen-3-yl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged pharmacophore in drug discovery.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of approved therapeutic agents. The this compound core represents a critical structural motif, combining the versatile thiophene ring with a vicinal amino alcohol functionality. This arrangement is found in numerous biologically active compounds, including potential anti-inflammatory agents and β-blockers.[2] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design.
This technical guide provides a comprehensive overview of the methodologies and expected structural insights for determining and analyzing the crystal structure of this compound derivatives. As a Senior Application Scientist, the focus will be on the causality behind experimental choices and the interpretation of crystallographic data to yield actionable insights for drug development.
Part 1: Synthesis and Crystallization of this compound Derivatives
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathways
The synthesis of the target compounds can be approached through several established methodologies. A common and effective strategy involves a multi-step synthesis starting from a suitable thiophene precursor.
Proposed Synthetic Workflow:
A plausible synthetic route to this compound derivatives is outlined below. This convergent approach allows for the introduction of diversity at various points.[3]
Caption: Synthetic and Crystallization Workflow
Rationale for Experimental Choices:
-
Epoxidation: The Corey-Chaykovsky reaction is a reliable method for converting aldehydes to epoxides, providing a key electrophilic intermediate.[3]
-
Aminolysis: The ring-opening of the epoxide with a primary or secondary amine is a versatile and regioselective method for introducing the amino group, yielding the desired vicinal amino alcohol.[3] The choice of amine allows for the generation of a library of derivatives.
-
Purification: High-performance liquid chromatography (HPLC) or column chromatography is essential to achieve the high purity (>99%) required for successful crystallization.
Experimental Protocol: Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. The following protocol outlines a systematic approach to crystallization screening.
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane).
-
Supersaturation: The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or covered with parafilm pierced with a few holes. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop will induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. Crystals may form at the interface.
-
-
Optimization: Vary parameters such as temperature, concentration, and the specific solvents and precipitants used to optimize crystal growth.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.[4]
Experimental Workflow
Caption: X-ray Crystallography Workflow
Data Interpretation and Structural Analysis
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other important data. Analysis of this data provides a wealth of information.
Key Structural Parameters to Analyze:
-
Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can reveal the effects of electron delocalization and steric strain within the molecule.
-
Torsional Angles: These define the conformation of the molecule. Of particular interest in this scaffold is the torsion angle between the thiophene ring and the ethanolamine side chain, which dictates the overall shape of the molecule.
-
Conformational Analysis: The flexibility of the ethanolamine side chain allows for multiple possible conformations.[5] The crystal structure reveals the preferred conformation in the solid state, which can be influenced by intermolecular interactions.
-
Intermolecular Interactions: These forces govern how the molecules pack in the crystal lattice and are crucial for understanding physical properties like solubility and melting point.[6] Key interactions to look for include:
-
Hydrogen Bonds: The hydroxyl and amino groups are strong hydrogen bond donors, while the nitrogen and oxygen atoms are acceptors. The sulfur atom of the thiophene ring can also act as a weak hydrogen bond acceptor.[7][8]
-
π-π Stacking: The aromatic thiophene rings can stack on top of each other, contributing to the stability of the crystal packing.[9]
-
C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-system of the thiophene ring are also possible.[10]
-
Part 3: Expected Crystal Structure Features and Data Presentation
While the specific crystal structure of a novel derivative is unknown until experimentally determined, we can hypothesize the likely structural features based on the constituent functional groups.
Hypothetical Packing and Interactions
The presence of both strong hydrogen bond donors/acceptors and an aromatic ring suggests a complex network of intermolecular interactions. It is likely that hydrogen bonding involving the amino and hydroxyl groups will be a dominant feature, potentially forming chains or sheets of molecules.[11] These could be further stabilized by π-π stacking of the thiophene rings.
Caption: Potential Intermolecular Interactions
Data Presentation: Crystallographic Data Table
For a series of derivatives, summarizing the key crystallographic data in a table allows for easy comparison and identification of structural trends.
| Parameter | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Ph) |
| Formula | C₆H₉NOS[12] | C₇H₁₁NOS | C₁₂H₁₃NOS |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | Value | Value | Value |
| b (Å) | Value | Value | Value |
| c (Å) | Value | Value | Value |
| α (°) | 90 | 90 | Value |
| β (°) | Value | 90 | Value |
| γ (°) | 90 | 90 | Value |
| Volume (ų) | Value | Value | Value |
| Z | 4 | 8 | 2 |
| Density (calc.) (g/cm³) | Value | Value | Value |
| R-factor (%) | Value | Value | Value |
Note: The values in this table are hypothetical and serve as a template for presenting actual experimental data.
Conclusion
The crystallographic analysis of this compound derivatives is a critical component in the development of new therapeutic agents. A systematic approach to synthesis, crystallization, and X-ray diffraction, as outlined in this guide, provides the detailed structural information necessary for understanding structure-activity relationships. By carefully analyzing bond parameters, molecular conformation, and intermolecular interactions, researchers can gain invaluable insights to guide the design of more potent and selective drug candidates. The interplay of strong hydrogen bonding and potential π-stacking interactions makes this class of compounds particularly interesting from a crystal engineering perspective.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Characterization, and crystal structure of thiophenyl-2-methylidene-2-aminophenol. (2025). ResearchGate. [Link]
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On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. (n.d.). National Center for Biotechnology Information. [Link]
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synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2023). Semantic Scholar. [Link]
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Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. [Link]
-
Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). ResearchGate. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). MDPI. [Link]
-
Conformational Analysis of a Furan, Thiophene Alternating ΀ System. (n.d.). University of Mississippi eGrove. [Link]
-
Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (n.d.). MDPI. [Link]
-
(PDF) Synthesis, properties and biological activity of thiophene: A review. (2025). ResearchGate. [Link]
-
Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. (n.d.). RSC Publishing. [Link]
-
Crystal structure of 5-[bis-(4-eth-oxy-phenyl)amino]-thio-phene-2-carbaldehyde. (2014). National Center for Biotechnology Information. [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Continuous and convergent access to vicinyl amino alcohols. (n.d.). RSC Publishing. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]
-
x Ray crystallography. (n.d.). National Center for Biotechnology Information. [Link]
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3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. (n.d.). National Center for Biotechnology Information. [Link]
-
(1S,2R)-1-[(E)-(Thiophen-2-ylmethylidene)amino]indan-2-ol. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
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2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. (n.d.). PubChem. [Link]
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2-Amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChem. [Link]
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physical and chemical properties of 2-Amino-1-(thiophen-3-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-1-(thiophen-3-yl)ethan-1-ol (CAS No. 102090-45-9). As a key chiral building block, this amino alcohol holds significant potential in medicinal chemistry and drug development, particularly as a structural motif in pharmacologically active compounds. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates confirmed structural information with predicted properties and comparative analysis of its more extensively studied thiophen-2-yl isomer. The document is structured to offer a deep, causality-driven understanding of its molecular characteristics, potential reactivity, and significance in synthetic applications.
Introduction: The Significance of the Thiophen-3-yl Aminoethanol Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group, and is present in numerous FDA-approved drugs.[1] Its incorporation can significantly influence a molecule's physicochemical properties, metabolic stability, and target-binding interactions. The substitution pattern on the thiophene ring is a critical determinant of its chemical and biological behavior. While the 2-substituted thiophene is more common in commercial compounds, the 3-substituted isomer offers a distinct electronic and steric profile that can be exploited for novel drug design.
This compound combines this important heterocyclic core with a chiral amino alcohol side chain. This functional group arrangement is a well-established pharmacophore, present in beta-blockers and various central nervous system (CNS) active agents. The hydroxyl and amino groups provide key hydrogen bonding capabilities, while the chiral center allows for stereospecific interactions with biological targets. This guide will delve into the specific properties conferred by the thiophen-3-yl moiety in this valuable scaffold.
Molecular Identity and Core Physical Properties
| Property | Value | Source(s) |
| CAS Number | 102090-45-9 | [2] |
| Molecular Formula | C₆H₉NOS | [2] |
| Molecular Weight | 143.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | NCC(O)C1=CSC=C1 | [2] |
| Purity (Typical) | ≥95% | [2] |
| Predicted XlogP | -0.2 to -0.6 | Calculated (PubChem) |
| Predicted pKa (Base) | ~9.0 (for the amino group) | Estimated |
| Predicted pKa (Acid) | ~14.5 (for the hydroxyl group) | Estimated |
Expert Insights: The negative predicted XlogP value suggests that this compound is a relatively polar molecule with a higher affinity for aqueous phases over lipid phases. This is a direct consequence of the exposed hydrogen-bonding donors (hydroxyl and amino groups). The estimated pKa of the primary amine is typical for an amino alcohol, indicating it will be protonated at physiological pH. This has significant implications for its solubility in aqueous media and its potential to form ionic interactions with biological targets like receptors and enzymes.
Comparative Analysis: Thiophen-3-yl vs. Thiophen-2-yl Isomers
To better understand the properties of the title compound, a comparison with its more studied isomer, 2-Amino-1-(thiophen-2-yl)ethan-1-ol (CAS 10021-67-7), is instructive. The position of the sulfur atom relative to the side chain profoundly impacts the electronic distribution within the aromatic ring and, consequently, the molecule's reactivity and interactions.
| Property | This compound | 2-Amino-1-(thiophen-2-yl)ethan-1-ol |
| CAS Number | 102090-45-9 | 10021-67-7 |
| Molecular Formula | C₆H₉NOS | C₆H₉NOS |
| Molecular Weight | 143.20 g/mol | 143.21 g/mol |
| Predicted XlogP | -0.2 to -0.6 | -0.2 |
| Reactivity | C2 and C5 are most reactive to electrophiles | C5 is most reactive to electrophiles |
Causality Behind Isomeric Differences: The thiophene ring is considered aromatic, with the sulfur atom's lone pairs contributing to the π-electron system.[3] In the thiophen-2-yl isomer, the side chain is adjacent to the sulfur atom, leading to a more direct electronic influence and a higher susceptibility of the C5 position to electrophilic attack. In the thiophen-3-yl isomer, the side chain is further from the sulfur, resulting in a different distribution of electron density and potentially altered reactivity at the C2 and C5 positions. This difference is critical for synthetic chemists planning further derivatization of the thiophene ring.
Caption: Logical relationship between isomeric form and key chemical/biological properties.
Chemical Reactivity and Synthetic Protocols
The chemical nature of this compound is dictated by three primary functional groups: the thiophene ring, the primary amine, and the secondary alcohol.
-
Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1] The directing effects of the hydroxy-ethyl-amino side chain would need to be considered in any such reaction.
-
Amino Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines via reductive amination). It can also be alkylated.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be acylated or etherified. Its proximity to the chiral center makes these reactions stereochemically important.
Hypothetical Synthetic Workflow
While a specific, validated synthesis for this compound is not prominently documented, a logical and robust synthetic route can be proposed based on established organic chemistry principles. A common approach for synthesizing amino alcohols is the reduction of an α-amino ketone.
Step-by-Step Protocol:
-
Starting Material: 3-Acetylthiophene.
-
α-Bromination: The α-carbon of 3-acetylthiophene is brominated using a reagent like N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., acetic acid) to yield 2-bromo-1-(thiophen-3-yl)ethan-1-one.
-
Causality: This step introduces a leaving group on the carbon adjacent to the carbonyl, preparing it for nucleophilic substitution.
-
-
Amination: The α-bromo ketone is then reacted with a protected amine source, such as sodium azide followed by reduction, or directly with an excess of ammonia or a primary amine. To avoid over-alkylation, using a phthalimide anion (Gabriel synthesis) followed by deprotection is a more controlled method.
-
Causality: This introduces the nitrogen atom at the C2 position. The choice of aminating agent is crucial for yield and purity.
-
-
Reduction of the Ketone: The resulting α-amino ketone is then reduced to the corresponding amino alcohol. A stereoselective reducing agent (e.g., a chiral borane reagent) can be used if a specific enantiomer is desired. Sodium borohydride (NaBH₄) would produce a racemic mixture.
-
Causality: This reduction converts the carbonyl group to the secondary alcohol, completing the amino alcohol moiety. The choice of reducing agent determines the stereochemical outcome.
-
-
Purification: The final product would be purified using standard techniques such as column chromatography or crystallization of a salt form (e.g., hydrochloride).
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiophene Compounds
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the development of therapeutics for a wide range of diseases.[3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel thiophene compounds. Moving beyond a simple recitation of protocols, this guide emphasizes the scientific rationale behind assay selection, the establishment of self-validating experimental systems, and the logical progression from primary screening to mechanistic investigation. We will explore robust methodologies for evaluating antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed protocols, data interpretation insights, and visual workflows to empower the discovery of the next generation of thiophene-based therapeutics.
Introduction: The Enduring Potential of the Thiophene Scaffold
Thiophene, a five-membered sulfur-containing heterocycle, was first discovered as a contaminant in benzene.[4] Since this serendipitous finding, it has evolved into a critical component in drug discovery.[3] Thiophene derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5] This versatility stems from the sulfur atom's ability to engage in hydrogen bonding and other non-covalent interactions within biological targets, often modifying the compound's physicochemical properties to enhance drug-receptor interactions and improve metabolic profiles.[1]
The journey from a newly synthesized thiophene derivative to a viable drug candidate is a rigorous process of biological evaluation. The primary goal of this screening cascade is to efficiently and accurately identify compounds with promising therapeutic activity while simultaneously filtering out those with undesirable characteristics, such as cytotoxicity or lack of efficacy. This guide is structured to navigate this process logically, beginning with essential preliminary assessments and branching into specific, high-impact therapeutic areas.
The Foundational Screening Cascade: First Principles
Before embarking on specific activity screens, a series of foundational assays are crucial to ensure data integrity and avoid misleading results. These preliminary steps characterize the basic behavior of the novel compounds in a biological context.
Compound Management and Physicochemical Characterization
A robust screening campaign begins with meticulous sample management. This includes confirming the identity and purity of the synthesized compounds (e.g., via NMR, LC-MS) and establishing a well-organized compound library. A critical, often overlooked, first step is determining the solubility of each compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). Poor solubility can lead to false-negative results or precipitation artifacts in assays.
Preliminary Cytotoxicity Assessment
A baseline understanding of a compound's general toxicity to living cells is essential. This is not an anticancer screen, but rather a general viability assay to determine the concentration window for subsequent, more specific assays. A compound that is broadly cytotoxic at low concentrations may be a poor candidate for anything other than oncology, and even then, selectivity is key.
Featured Protocol: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate a non-cancerous, robust cell line (e.g., HEK293 or NIH/3T3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiophene compounds in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells. Replace the old medium with the compound-containing medium. Include vehicle-only (DMSO) controls and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plates for a standard duration, typically 24-72 hours, in a humidified incubator at 37°C and 5% CO₂.[6]
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the wells on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. The concentration that inhibits 50% of cell viability (IC₅₀) can be determined using non-linear regression analysis.
Screening for Antimicrobial Activity
Thiophene derivatives have historically shown significant promise as antimicrobial agents.[5] A systematic screen for antibacterial and antifungal activity is a logical and high-yield starting point.
Rationale and Assay Selection
The core objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized, quantitative, and widely accepted technique for determining MIC values.[7] It is more resource-efficient than agar dilution for screening multiple compounds against a single microbe.[7]
Panel of Microorganisms: A well-chosen panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 10231), Aspergillus fumigatus
Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Inoculum Dilution: Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Plating: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene compounds in the broth. The typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions.[9] The final volume in each well is typically 100-200 µL.
-
Controls:
-
Sterility Control: Broth only, no inoculum.
-
Growth Control: Broth with inoculum, no compound.
-
Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Screening for Anticancer Activity
The search for novel anticancer agents is a major focus of drug discovery, and heterocyclic compounds, including thiophenes, are a rich source of potential leads.[10] Anticancer screening is a multi-step process that begins with broad cytotoxicity testing against cancer cell lines and progresses to more detailed mechanistic studies for promising hits.
Primary Screen: Multi-line Cytotoxicity
The initial goal is to identify compounds that exhibit potent and, ideally, selective cytotoxicity against cancer cells. The MTT assay described previously can be adapted for this purpose. It is crucial to use a panel of cancer cell lines from different tissue origins to identify broad-spectrum activity or potential selectivity.[11]
Example Cancer Cell Line Panel:
-
Lung: A549
-
Breast: MCF-7 (ER-positive), MDA-MB-231 (Triple-negative)
-
Colon: HCT-116
-
Prostate: PC-3
-
Liver: HepG2
Data Presentation: Cytotoxicity (IC₅₀) Data
Results should be summarized in a table for clear comparison of potency and selectivity.
| Compound ID | A549 (µM) | MCF-7 (µM) | HCT-116 (µM) | HepG2 (µM) | HEK293 (Normal) (µM) | Selectivity Index (SI)* |
| Th-001 | 5.2 | 7.8 | 4.1 | 6.5 | >50 | >12.2 |
| Th-002 | >100 | >100 | >100 | >100 | >100 | - |
| Th-003 | 15.6 | 12.3 | 22.4 | 18.9 | 19.5 | ~1.0 |
| Doxorubicin | 0.8 | 0.5 | 0.6 | 1.1 | 1.5 | ~2.5 |
*Selectivity Index (SI) is often calculated as IC₅₀ in normal cells / IC₅₀ in the most sensitive cancer cell line (HCT-116 for Th-001).
From this hypothetical data, compound Th-001 emerges as a promising hit due to its single-digit micromolar potency against cancer cells and, critically, a high selectivity index, suggesting it is much less toxic to non-cancerous cells. Th-003 would be deprioritized due to its lack of selectivity.
Secondary Screens: Elucidating the Mechanism of Action
Once a potent and selective compound like Th-001 is identified, the next step is to understand how it kills cancer cells. This is crucial for its further development. Key questions to address are: Does it induce programmed cell death (apoptosis)? Does it halt the cell cycle?
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
Apoptosis is a highly regulated process of cell death that relies on the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[12] This can be analyzed by staining the DNA of treated cells with a fluorescent dye (e.g., Propidium Iodide, PI) and analyzing the DNA content per cell using a flow cytometer. The distribution of cells in different phases of the cell cycle provides a snapshot of the compound's effect on cell division.
Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt or VEGFR-2 pathways.[13][14] If a compound induces apoptosis or cell cycle arrest, further investigation using techniques like Western blotting or kinase panel screening can help identify the specific molecular target.[15]
Screening for Anti-inflammatory Activity
Inflammation is a key pathological component of many diseases, and thiophene-containing drugs like tiaprofenic acid are effective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Screening for anti-inflammatory activity often focuses on inhibiting key enzymes in the inflammatory cascade or preventing the production of inflammatory mediators.
Rationale and In Vitro Assay Selection
A common and effective strategy for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[16] An initial screen can use a cell-free enzymatic assay to directly measure the inhibitory effect of the compounds on these enzymes.
Featured Protocol: COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified ovine or human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test thiophene compounds at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) control. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
Kinetic Reading: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Cell-Based Anti-inflammatory Assays
A valuable secondary assay is to measure the compound's ability to suppress the production of inflammatory mediators in a relevant cell model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model. Upon stimulation with LPS, these cells produce high levels of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Nitric Oxide (NO) Production Assay (Griess Test): After treating RAW 264.7 cells with the thiophene compounds and stimulating with LPS, the amount of NO produced can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.
Conclusion and Future Directions
The biological screening of novel thiophene compounds is a systematic, multi-tiered process designed to identify and characterize promising therapeutic leads. The workflow presented in this guide—from foundational cytotoxicity and solubility checks to targeted antimicrobial, anticancer, and anti-inflammatory screens—provides a robust framework for making data-driven decisions.
A "hit" compound from this initial screening is not the end of the journey but rather the beginning of a more intensive investigation. Promising candidates will proceed to further mechanistic studies, lead optimization through medicinal chemistry, and eventually, evaluation in preclinical in vivo models.[17][18] By adhering to a logical and scientifically rigorous screening cascade, researchers can efficiently unlock the vast therapeutic potential held within the versatile thiophene scaffold.
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The Strategic Utility of 2-Amino-1-(thiophen-3-yl)ethan-1-ol: A Chiral Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiophene ring system is a cornerstone in the design of modern pharmaceuticals and functional organic materials.[1] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in hydrogen bonding, makes it a highly sought-after pharmacophore.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Within this important class of heterocycles, chiral amino alcohols bearing a thiophene substituent represent a particularly valuable subclass of building blocks, offering a gateway to complex molecular architectures with defined stereochemistry. This guide provides a detailed exploration of 2-Amino-1-(thiophen-3-yl)ethan-1-ol, a versatile chiral building block, from its synthesis to its potential applications in cutting-edge organic synthesis and drug discovery.
Physicochemical Properties and Structural Attributes
This compound is a bifunctional molecule possessing both a primary amine and a secondary alcohol. This arrangement, with the stereogenic center at the carbinol carbon, is a key feature that dictates its utility in asymmetric synthesis.
| Property | Value | Source |
| CAS Number | 102090-45-9 | [3] |
| Molecular Formula | C6H9NOS | [3] |
| Molecular Weight | 143.20 g/mol | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Storage | Store at 0-8 °C | [3] |
The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile scaffold for the introduction of the thiophen-3-yl ethanolamine moiety into larger molecules.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a logical sequence starting from commercially available precursors. A robust synthetic strategy involves the preparation of an α-functionalized ketone followed by reduction. Both racemic and enantioselective routes can be envisaged.
Part 1: Synthesis of the Key Precursor, 2-Bromo-1-(thiophen-3-yl)ethanone
The synthesis of the target amino alcohol logically begins with the preparation of a suitable α-functionalized ketone precursor. A common and effective strategy is the α-bromination of 1-(thiophen-3-yl)ethanone.
Caption: Proposed synthesis of the key intermediate 2-Bromo-1-(thiophen-3-yl)ethanone.
Experimental Protocol: Synthesis of 2-Bromo-1-(thiophen-3-yl)ethanone
-
Synthesis of 1-(thiophen-3-yl)ethanone: This precursor can be synthesized via the reaction of 3-lithiothiophene (generated in situ from 3-bromothiophene and n-butyllithium) with N-methoxy-N-methylacetamide (Weinreb amide). This method is generally high-yielding and avoids over-addition.
-
α-Bromination: To a solution of 1-(thiophen-3-yl)ethanone in a suitable solvent such as acetic acid, bromine is added dropwise, often with a catalytic amount of hydrobromic acid. The reaction is typically monitored by TLC until the starting material is consumed. The product, 2-bromo-1-(thiophen-3-yl)ethanone, can then be isolated by extraction and purified by chromatography or recrystallization.
Part 2: Conversion to 2-Azido-1-(thiophen-3-yl)ethanone and Subsequent Reduction
A reliable method for introducing a primary amine is through an azide intermediate, which can be cleanly reduced without the side reactions often associated with direct amination of α-haloketones.
Caption: Synthetic route to racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound
-
Azide Formation: 2-Bromo-1-(thiophen-3-yl)ethanone is dissolved in a solvent mixture such as acetone/water, and sodium azide is added. The reaction is stirred at room temperature until completion. The resulting 2-azido-1-(thiophen-3-yl)ethanone is then isolated.
-
Reduction: The azido ketone can be reduced to the target amino alcohol in a one-pot reaction. Catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or chemical reduction with a hydride reagent like sodium borohydride will simultaneously reduce both the azide and the ketone functionalities to yield racemic this compound.
Part 3: Asymmetric Synthesis of Enantiopure this compound
For applications in drug development, obtaining the amino alcohol in an enantiomerically pure form is often crucial. This can be achieved through asymmetric reduction of the corresponding α-amino ketone.
Proposed Asymmetric Synthesis via Catalytic Hydrogenation
A highly efficient method for the asymmetric synthesis of chiral vicinal amino alcohols is the catalytic hydrogenation of α-primary amino ketones. Recent advances have demonstrated the utility of cobalt-based catalysts for this transformation.
Caption: Asymmetric synthesis of enantiopure this compound.
Experimental Protocol: Asymmetric Hydrogenation (Proposed)
-
Preparation of 2-Amino-1-(thiophen-3-yl)ethanone Hydrochloride: The α-amino ketone can be prepared from the α-bromo ketone via methods such as the Delepine reaction or by Gabriel synthesis, followed by deprotection. It is often isolated and handled as the more stable hydrochloride salt.
-
Cobalt-Catalyzed Asymmetric Hydrogenation: In a glovebox, a pressure-resistant vial is charged with 2-amino-1-(thiophen-3-yl)ethanone hydrochloride, a chiral cobalt catalyst (e.g., a Co(BF4)2·6H2O/chiral bisphosphine ligand complex), and a suitable solvent (e.g., methanol). The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion. The enantiomeric excess of the product can be determined by chiral HPLC analysis. This method has been shown to provide high yields and excellent enantioselectivities (up to 99% ee) for a range of α-primary amino ketones.[2][4]
Applications as a Building Block in Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Synthesis of Chiral Oxazolines and as a Chiral Ligand
The 1,2-amino alcohol functionality is a direct precursor to chiral oxazolines. These are important heterocyclic motifs in their own right and are also widely used as ligands in asymmetric catalysis.
Caption: Synthesis of chiral oxazolines from this compound.
The reaction of the chiral amino alcohol with a carboxylic acid derivative (such as an acid chloride or an ester) followed by cyclization (often mediated by reagents like thionyl chloride) yields the corresponding oxazoline. The thiophene-substituted oxazoline can then be employed as a chiral ligand in a variety of metal-catalyzed asymmetric transformations.
Precursor to Thiophene-Containing Morpholines and Other Heterocycles
The amino and alcohol groups of this compound can be further functionalized and cyclized to generate a variety of other heterocyclic systems. For example, N-alkylation followed by intramolecular cyclization can lead to the formation of thiophene-substituted morpholines, a scaffold found in numerous bioactive compounds.
Introduction of the Thiophenyl-Ethanolamine Moiety in Drug Candidates
The thiophenyl-ethanolamine substructure is a key feature in several classes of pharmaceuticals, including certain beta-blockers and psychoactive drugs.[5] this compound serves as a direct and efficient building block for incorporating this motif into drug candidates, allowing for the exploration of structure-activity relationships.
Conclusion and Future Outlook
This compound, while not as extensively documented as its 2-thiophene isomer, represents a building block of significant potential for organic synthesis and medicinal chemistry. Its synthesis, achievable through both racemic and, more importantly, asymmetric routes, provides access to a valuable chiral scaffold. The dual functionality of the amino alcohol allows for its elaboration into a wide array of more complex molecules, including chiral ligands and heterocyclic systems of pharmaceutical interest. As the demand for novel, structurally diverse, and stereochemically defined drug candidates continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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Synthesis of 2-Aminothiophene Precursors: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 2-aminothiophene core is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its structural features, including its role as a bioisostere of the phenyl group, allow for diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[4][5] A notable example of a marketed drug featuring this scaffold is the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[4] The versatility and proven pharmacological value of 2-aminothiophenes make efficient and adaptable synthetic strategies paramount for generating diverse compound libraries for screening and lead optimization.[1][3]
This guide provides an in-depth exploration of the primary synthetic methodologies for accessing these crucial precursors, with a strong focus on the widely adopted Gewald reaction. We will delve into the mechanistic underpinnings, provide detailed and validated protocols, discuss process optimization, and address common challenges. Furthermore, we will explore alternative synthetic routes, offering a comparative perspective to empower researchers in selecting the optimal strategy for their specific drug discovery campaigns.
The Workhorse of 2-Aminothiophene Synthesis: The Gewald Reaction
Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has become the most versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[6][7][8] This one-pot, multi-component reaction brings together a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to construct the thiophene ring in a single, efficient step.[8][9] The operational simplicity, ready availability of starting materials, and the ability to generate a wide range of derivatives contribute to its prominence in medicinal chemistry.[10][11]
Mechanistic Insights: A Stepwise Cascade
The generally accepted mechanism of the Gewald reaction proceeds through a three-step sequence: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[8] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]
-
Sulfur Addition: The α,β-unsaturated nitrile is then deprotonated at the α-position to the nitrile group, and the resulting carbanion attacks the elemental sulfur (S₈ ring). The exact mechanism of this step is complex and not fully elucidated, but it is postulated to proceed through a thiolate intermediate.[8]
-
Cyclization and Tautomerization: The terminal sulfur atom of the thiolate intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon, forming a five-membered ring. A final tautomerization of the resulting imine yields the aromatic 2-aminothiophene product.[8]
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Thiophene Derivatives: A Privileged Scaffold in the Pantheon of Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is a cornerstone of modern science, with heterocyclic compounds forming the bedrock of many discovery pipelines. Among these, the thiophene ring, a five-membered aromatic heterocycle containing sulfur, has emerged as a quintessential "privileged scaffold."[1][2][3] Its unique electronic and steric properties, particularly its role as a bioisostere of the phenyl group, have cemented its status as a versatile template in drug design.[4][5][6] This guide provides a senior application scientist’s perspective on the utility of thiophene derivatives, delving into their fundamental physicochemical properties, diverse synthetic methodologies, and extensive applications across various therapeutic areas. We will explore the causality behind experimental choices in their synthesis and optimization, examine their role in modulating critical biological pathways, and provide practical, field-proven insights into their development, underscoring the profound impact of this humble heterocycle on medicinal chemistry.
The Concept of Privileged Scaffolds and the Ascendancy of Thiophene
In the lexicon of medicinal chemistry, a privileged scaffold is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets with high affinity. This concept, first articulated by Evans in 1988, has become a guiding principle in drug discovery, offering an efficient starting point for the development of novel ligands by decorating a pre-validated core structure.[7] These scaffolds, such as benzodiazepines and indoles, are not merely passive frameworks; they possess inherent drug-like properties and present vectors for chemical modification that allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
The thiophene nucleus has earned its place among these elite structures due to a confluence of favorable characteristics.[1][8] It is a feature of numerous FDA-approved drugs, spanning a wide range of indications from antiplatelet therapy (Clopidogrel) and antipsychotics (Olanzapine) to anti-inflammatory agents (Tiaprofenic acid) and anticancer drugs.[1][9] The success of thiophene lies in its unique blend of properties:
-
Bioisosterism: Thiophene is a classic bioisostere of the benzene ring.[4][6] This substitution can significantly alter a molecule's metabolic fate, often improving stability by blocking sites of oxidative metabolism, while preserving or enhancing binding affinity to the target protein.[1][6][10]
-
Electronic Nature: As an electron-rich aromatic system, the thiophene ring readily participates in various chemical reactions, allowing for facile derivatization.[1][11] The sulfur atom's lone pairs contribute to the aromatic sextet and can engage in hydrogen bonding, enhancing drug-receptor interactions.[1]
-
Physicochemical Properties: The incorporation of a thiophene moiety modifies a compound's lipophilicity and solubility.[1] This is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[1]
Synthetic Methodologies: Building the Thiophene Core
The construction of diverse thiophene libraries is underpinned by a rich history of synthetic chemistry, combining classical name reactions with modern catalytic methods. The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of functional groups.
Foundational Synthetic Routes
Several classical methods remain mainstays for the synthesis of substituted thiophenes due to their reliability and access to specific substitution patterns.
-
Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[4][11] While effective, the harsh conditions can limit its functional group tolerance.
-
Gewald Aminothiophene Synthesis: This is arguably one of the most important methods for producing functionalized thiophenes, particularly 2-aminothiophenes, which are valuable synthetic intermediates. The reaction involves the base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester, followed by cyclization with elemental sulfur.[3][11]
-
Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a strong base.
Modern Approaches for Functionalization
Modern synthetic chemistry has expanded the toolkit for thiophene synthesis and derivatization, offering milder conditions and greater precision.
-
Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Heck couplings are routinely used to introduce aryl, vinyl, or alkyl substituents onto pre-formed thiophene rings, enabling the rapid exploration of chemical space.
-
Cyclization of Functionalized Alkynes: Innovative methods have been developed that utilize the cyclization of readily available sulfur-containing alkyne substrates, often catalyzed by metals like palladium or copper, to regioselectively synthesize substituted thiophenes.[12]
Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol describes a representative synthesis of a 2-aminothiophene derivative, a versatile building block in medicinal chemistry.
Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Materials:
-
2-Butanone (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Catalyst Addition: To the stirred mixture, add morpholine (0.02 mol) dropwise. The addition of the base catalyst is crucial for initiating the Knoevenagel condensation between the ketone and the active methylene compound.
-
Sulfur Addition: Carefully add powdered elemental sulfur (0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours. The mechanism proceeds via the formation of an α,β-unsaturated nitrile, which is then thiolated by the sulfur, followed by an intramolecular cyclization and tautomerization to yield the aromatic aminothiophene.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash it with cold water to remove any residual morpholine and unreacted starting materials.
-
Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry).
Thiophene Scaffolds in Action: Modulating Key Biological Pathways
The versatility of the thiophene scaffold is best illustrated by its successful application across a multitude of therapeutic areas, targeting enzymes, receptors, and protein-protein interactions.
Anticancer Agents: Inhibiting Uncontrolled Proliferation
Thiophene derivatives are prominent in oncology, particularly as kinase inhibitors.[9] Kinases are critical nodes in signaling pathways that regulate cell growth, and their dysregulation is a hallmark of cancer.[13]
-
Kinase Inhibition: The planar thiophene ring is adept at fitting into the ATP-binding pocket of various kinases.[1] Thiophene-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and c-Jun N-terminal kinases (JNKs), which are all implicated in tumor growth, angiogenesis, and metastasis.[14] For instance, highly selective tetra-substituted thiophenes have shown subnanomolar potency against PI3Kα and significant in vivo oral antitumor activity.[14]
Caption: Simplified PI3K/AKT signaling pathway inhibited by a thiophene derivative.
Anti-Infective Agents: Combating Pathogens
The thiophene core is present in numerous agents designed to fight bacterial, fungal, and viral infections.
-
Antibacterial: Thiophene derivatives have demonstrated activity against drug-resistant pathogens, including Gram-negative bacteria.[15][16] A notable mechanism involves the allosteric inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. This mechanism is distinct from that of fluoroquinolones, offering potential against resistant strains.[17]
-
Antiviral: In virology, thiophenes have been developed as neuraminidase inhibitors for influenza and as entry inhibitors for the Ebola virus.[18][19] Some 2-aminothiophene derivatives have also shown selective activity against HIV-1.[20]
Anti-Inflammatory Drugs: Dampening the Inflammatory Cascade
Chronic inflammation underlies many diseases, and thiophene-based drugs are used to manage these conditions. Commercial drugs like Tiaprofenic acid and Tinoridine are well-known examples.[21][22][23]
-
COX/LOX Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[21][22]
Caption: Inhibition of the Arachidonic Acid inflammatory cascade by a thiophene NSAID.
Thienopyridines: A Class of Potent Antiplatelet Agents
The fusion of a thiophene ring with a pyridine ring gives rise to thienopyridines, a critical class of antiplatelet drugs. Clopidogrel and Prasugrel are blockbuster drugs used to prevent thrombosis in patients with cardiovascular disease.[1][5]
-
P2Y₁₂ Receptor Antagonism: These drugs are prodrugs that are metabolized in the liver to an active thiol metabolite.[5] This metabolite then irreversibly binds to and blocks the P2Y₁₂ subtype of the ADP receptor on platelets. By blocking this receptor, they prevent ADP-mediated platelet activation and aggregation, thereby reducing the risk of blood clot formation.[5]
Caption: Mechanism of action for thienopyridine antiplatelet drugs like Clopidogrel.
Structure-Activity Relationship (SAR): A Causal Approach to Optimization
Optimizing a lead compound is a process of systematic modification to enhance desired properties while minimizing undesirable ones. SAR studies on thiophene derivatives provide a roadmap for this process, revealing how specific structural changes causally impact biological activity.[2][24] The position of substituents on the thiophene ring (C2, C3, C4, C5) is critical. Electrophilic substitution, for instance, preferentially occurs at the C2 and C5 positions.[11]
Below is a summary table illustrating typical SAR trends for thiophene-based kinase inhibitors. This data is synthesized from general findings in the field to demonstrate the principles of optimization.
| Position on Thiophene Ring | Type of Substituent | Rationale / Observed Effect on Activity |
| C2 | Large, hydrophobic group (e.g., substituted phenyl) | Often directed towards a hydrophobic pocket in the kinase active site, increasing binding affinity and potency.[25] |
| C3 | Amide or Carboxamide linker | Acts as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase. |
| C4 | Small alkyl or halo group | Can be used to fine-tune electronics and lipophilicity. Sometimes used to block metabolic hotspots. |
| C5 | Solubilizing group (e.g., morpholine, piperazine) | Projects out towards the solvent-exposed region of the binding site, improving aqueous solubility and overall pharmacokinetic properties. |
Future Perspectives
The journey of the thiophene scaffold in medicinal chemistry is far from over. Its status as a privileged structure is continually reinforced by new discoveries. Future efforts will likely focus on:
-
Novel Synthetic Routes: Developing more efficient, atom-economical, and environmentally benign methods for synthesizing complex thiophene derivatives.
-
New Biological Targets: Exploring the utility of thiophene scaffolds against emerging drug targets, including protein-protein interactions and epigenetic modulators.
-
Computational Chemistry: Leveraging in silico tools for the rational design of next-generation thiophene inhibitors with improved selectivity and reduced off-target effects.[7]
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Investigating the Aromaticity of Substituted Thiophenes: A Guide to Theory, Quantification, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its biological activity and material properties are intrinsically linked to the electronic character of the thiophene ring, which is governed by its aromaticity.[1][4] The substitution pattern on the thiophene core provides a powerful tool to modulate this aromaticity, thereby fine-tuning a molecule's physicochemical properties, metabolic stability, and target interactions. This guide provides a comprehensive exploration of the theoretical underpinnings of thiophene aromaticity, the profound influence of various substituents, and the state-of-the-art computational and experimental methodologies used for its quantification. We offer field-proven protocols, data interpretation frameworks, and an examination of how a nuanced understanding of thiophene aromaticity can accelerate the development of novel therapeutics and functional materials.
The Foundational Principles of Thiophene's Aromaticity
Thiophene is classified as an electron-rich aromatic compound.[5] Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, conforming to Hückel's rule (4n+2 π-electrons).[6][7] Unlike benzene, where each carbon atom contributes one electron to the π-system, in thiophene, the four carbon atoms each contribute one electron, and the sulfur atom contributes a lone pair of electrons to the delocalized system.[1][8] This electron delocalization results in enhanced thermodynamic stability, a tendency to undergo electrophilic substitution rather than addition reactions, and characteristic magnetic properties.[4][9]
The degree of aromaticity in thiophene is a subject of considerable study and is generally considered to be less than that of benzene but greater than that of furan and pyrrole.[4][10][11] This difference is largely attributed to the electronegativity of the heteroatom and the effectiveness of the overlap between its p-orbitals and the carbon atoms' 2p-orbitals.[8][10][12] Sulfur, being less electronegative than oxygen or nitrogen, holds its lone pair less tightly, facilitating delocalization. However, the larger size of sulfur's 3p-orbitals compared to the 2p-orbitals of carbon can lead to less effective orbital overlap, a factor that tempers its aromatic character compared to the ideal 2p-2p overlap in benzene.[10][12]
Modulating Aromaticity: The Role of Substituents
The introduction of substituents onto the thiophene ring is the primary strategy for manipulating its electronic properties. The nature, position, and orientation of these substituents can either enhance or diminish the ring's aromatic character by altering the electron density of the π-system.
2.1. Electronic Effects: A Duality of Influence
Substituents exert their influence through a combination of two primary mechanisms:
-
Inductive Effects (σ-framework): These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the atoms involved. Electron-withdrawing groups (EWGs) like -NO₂ or -CN pull electron density away from the ring, while electron-donating groups (EDGs) like -CH₃ or -NH₂ push electron density into the ring.
-
Resonance Effects (π-framework): Also known as mesomeric effects, these involve the delocalization of π-electrons between the substituent and the ring. An EDG with a lone pair (e.g., -NH₂, -OH) can donate electron density directly into the π-system, increasing its electron richness. Conversely, an EWG with a π-bond (e.g., -NO₂, -C=O) can withdraw electron density from the ring through resonance.
The overall impact on aromaticity depends on the balance of these effects, which is highly sensitive to the substituent's position (C2 vs. C3).
2.2. Positional Isomerism and Its Consequences
Thiophene undergoes electrophilic substitution preferentially at the C2 (α) position, as the carbocation intermediate formed during the reaction is more stabilized by resonance involving the sulfur atom.[5] The effect of a substituent on aromaticity is also position-dependent.
-
Electron-Donating Groups (EDGs): When placed on the ring, EDGs increase the ring's electron density. This generally enhances reactivity towards electrophiles but can sometimes lead to a slight decrease in the overall aromatic stabilization energy as it perturbs the evenly delocalized system.
-
Electron-Withdrawing Groups (EWGs): EWGs decrease the electron density of the ring, making it less reactive towards electrophiles. This withdrawal of electron density generally leads to a more pronounced decrease in the aromaticity of the thiophene ring.[13][14]
Caption: Influence of EDGs and EWGs on the aromaticity of the thiophene ring.
Quantitative Assessment of Aromaticity
To move beyond qualitative descriptions, several robust computational and experimental methods are employed to assign a numerical value to the aromaticity of a given substituted thiophene.[15]
3.1. Computational Descriptors: The In Silico Toolkit
Computational chemistry provides the most direct and versatile tools for quantifying aromaticity.
Nucleus-Independent Chemical Shift (NICS)
The NICS method, developed by Schleyer and coworkers, is a magnetic criterion for aromaticity.[16][17] It is based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded (negative) magnetic environment at the center of the ring.
-
Causality: The NICS value is calculated as the negative of the absolute magnetic shielding computed at a specific point, typically the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)).[17][18] Aromatic compounds exhibit negative NICS values, non-aromatic compounds have values near zero, and anti-aromatic compounds show large positive values.[17][19]
-
Trustworthiness: Comparing calculated NICS values for a series of substituted thiophenes against a known aromatic standard (benzene) and a non-aromatic reference provides a reliable relative scale of aromaticity.[16]
Harmonic Oscillator Model of Aromaticity (HOMA)
HOMA is a geometry-based descriptor that quantifies aromaticity by evaluating the deviation of bond lengths within the ring from an "optimal" aromatic bond length.[20][21][22]
-
Causality: The fundamental idea is that a perfect aromatic system (like benzene) has uniform bond lengths.[21] Any deviation from this uniformity, or bond length alternation, reduces aromaticity. The HOMA index is normalized so that a value of 1 signifies a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé-like structure.[22] Negative values can indicate anti-aromaticity.
-
Trustworthiness: Because HOMA relies directly on molecular geometry (either from high-level calculations or X-ray crystallography), it provides a self-validating measure of the structural consequences of π-electron delocalization.[23][24]
3.2. Experimental Validation
While computational methods are powerful, experimental data provides essential real-world validation.
-
NMR Spectroscopy: The chemical shifts of ring protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the ring current effects associated with aromaticity. Protons on an aromatic ring are deshielded and appear at a higher chemical shift, a direct consequence of the diatropic ring current.[9]
-
X-ray Crystallography: High-resolution crystal structures provide precise bond lengths, which can be used to calculate experimental HOMA values and directly assess the degree of bond length equalization in the thiophene ring.
-
Reactivity Studies: The rate of chemical reactions, such as electrophilic aromatic substitution, can serve as an indirect kinetic measure of aromaticity.[25][26] Highly aromatic systems have greater resonance stabilization energy to overcome in the transition state, often leading to slower reaction rates compared to less aromatic counterparts.[26]
Standardized Protocols for Aromaticity Quantification
4.1. Protocol: NICS Calculation Workflow
This protocol outlines the steps for calculating NICS values using a quantum chemistry software package like Gaussian.
-
Structure Optimization:
-
Action: Build the 3D structure of the substituted thiophene.
-
Causality: An accurate molecular geometry is essential for a meaningful NICS calculation.
-
Method: Perform a full geometry optimization using Density Functional Theory (DFT), for instance, at the B3LYP/6-311+G(d,p) level of theory. Confirm the optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
Define Ring Center:
-
Action: Determine the geometric centroid of the five-membered ring.
-
Causality: This point will serve as the location for the NICS calculation.
-
Method: Use molecular visualization software to calculate the average coordinates of the five ring atoms.
-
-
NMR Calculation Setup:
-
Action: Using the optimized geometry, set up an NMR calculation.
-
Method: Use the GIAO (Gauge-Including Atomic Orbital) method, which is standard for accurate magnetic property calculations. Place a "ghost" atom (Bq) at the ring centroid determined in Step 2. This dummy atom has no electrons or nucleus but allows the software to calculate shielding at that specific point in space.[27]
-
Expert Tip: To obtain NICS(1), place the ghost atom 1.0 Å directly above the ring plane from the centroid. This can mitigate contributions from local σ-bond currents, providing a purer measure of the π-system's aromaticity.
-
-
Execution and Analysis:
-
Action: Run the calculation and locate the isotropic magnetic shielding value for the ghost atom in the output file.
-
Interpretation: The NICS value is the negative of this shielding value. A more negative NICS value indicates stronger aromaticity.[19]
-
Caption: Standard computational workflow for NICS value determination.
4.2. Protocol: HOMA Index Analysis
-
Obtain Geometry:
-
Action: Secure high-quality geometric data for the thiophene derivative.
-
Source: This can be from a crystallographic information file (.cif) or from the output of a reliable geometry optimization calculation (as in Step 1 of the NICS protocol).
-
-
Measure Bond Lengths:
-
Action: Accurately measure all C-C and C-S bond lengths within the five-membered ring.
-
-
Apply HOMA Equation:
-
Action: Use the standard HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]
-
Parameters:
-
n: The number of bonds in the ring (5 for thiophene).
-
R_i: The measured length of an individual bond.
-
R_opt: The optimal bond length for a given bond type (e.g., C-C or C-S) in a fully aromatic system. These are established reference values.
-
α: A normalization constant that ensures HOMA = 0 for a non-aromatic reference system.[22]
-
-
Trustworthiness: It is critical to use R_opt and α parameters that have been specifically parameterized for thiophene and its derivatives to ensure accurate and comparable results.[21][24]
-
-
Interpretation:
-
Action: Compare the calculated HOMA value to the reference scale.
-
Scale: HOMA ≈ 1 indicates high aromaticity. HOMA ≈ 0 indicates a non-aromatic system. HOMA < 0 suggests anti-aromatic character.
-
Data Synthesis: A Comparative Analysis
The following table summarizes calculated aromaticity indices for thiophene and representative substituted derivatives. These values are illustrative and can vary slightly depending on the computational level of theory.
| Compound | Substituent (Position) | NICS(1) (ppm) | HOMA | Aromaticity Trend |
| Benzene (Reference) | - | -10.2 | 0.998 | High Aromaticity |
| Thiophene | - | -8.5 | 0.964 | Aromatic |
| 2-Methylthiophene | -CH₃ (EDG) | -8.3 | 0.961 | Slightly Decreased |
| 2-Aminothiophene | -NH₂ (Strong EDG) | -7.9 | 0.955 | Decreased |
| 2-Nitrothiophene | -NO₂ (Strong EWG) | -6.1 | 0.912 | Significantly Decreased |
| 3-Nitrothiophene | -NO₂ (Strong EWG) | -6.5 | 0.920 | Significantly Decreased |
Data compiled and synthesized from principles discussed in cited literature. Absolute values are representative.[17][27][28][29]
Analysis: The data clearly demonstrates that both electron-donating and electron-withdrawing substituents perturb the π-system of thiophene, leading to a reduction in its aromaticity as measured by both magnetic (NICS) and geometric (HOMA) criteria. Strong electron-withdrawing groups like the nitro group cause a more substantial decrease in aromatic character.
Implications for Drug Discovery and Development
Modulating the aromaticity of a thiophene core in a drug candidate is not merely an academic exercise; it has profound practical consequences:
-
Metabolic Stability: The electron density of the thiophene ring, which is tied to its aromaticity, influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. Decreasing electron density by introducing EWGs can sometimes "harden" the ring against metabolism, increasing the drug's half-life.
-
Receptor Binding and Potency: The electronic and steric profile of the substituted thiophene ring dictates its interactions (e.g., π-π stacking, hydrogen bonding) with the target receptor. Fine-tuning aromaticity can optimize these interactions and improve potency.[1]
-
Physicochemical Properties: Changes in the electronic distribution affect properties like pKa, lipophilicity (logP), and solubility, all of which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The hydrophobicity of the thiophene ring can enhance membrane permeability.[1]
Conclusion
The aromaticity of substituted thiophenes is a dynamic and tunable property that is central to their function in medicinal chemistry and materials science. By understanding the interplay of inductive and resonance effects, and by applying robust quantitative descriptors like NICS and HOMA, researchers can rationally design molecules with tailored electronic characteristics. This guide provides the theoretical framework and practical methodologies for scientists to investigate, control, and ultimately leverage the aromaticity of the thiophene scaffold, paving the way for the creation of more effective and safer drugs and advanced functional materials.
References
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- The Harmonic Oscillator Model of Aromaticity (HOMA) aromaticity index...
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- HOMAc: A Parameterization of the Harmonic Oscillator Model of Aromaticity (HOMA)
- Nucleus-independent chemical shifts (NICS) values for non-and...
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis.
- aromaticity study of heterocyclic anticancer compounds through comput
- Rules for Aromaticity: The 4 Key Factors - Master Organic Chemistry.
- Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed.
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline.
- NICS – Nucleus Independent Chemical Shift - Poranne Research Group.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed.
- Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroarom
- THIOPHENE AND ITS DERIV
- Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and arom
- Electrophilic Substitution of Thiophene and its Derivatives - ResearchG
- Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction - ResearchG
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- A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-deriv
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews.
- Aromaticity Concepts Derived
- The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine.
- Journal articles: 'Thiophenes Synthesis' - Grafi
- Nucleus-Independent Chemical Shifts: A Simple and Efficient Arom
- A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene - MDPI.
- Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II - YouTube.
- Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel - Semantic Scholar.
- UPSC Chemistry Optional Syllabus For IAS Exam 2025 - Physics Wallah.
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The Botanical Arsenal: A Technical Guide to the Discovery of Naturally Occurring Thiophene-Based Compounds
Abstract
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. While synthetic thiophene chemistry is a mature field, nature has been crafting these compounds for millennia. Naturally occurring thiophenes are predominantly found as secondary metabolites in plants of the Asteraceae family, where they serve as potent chemical defense agents. Biosynthesized from fatty acids via polyacetylene intermediates, these compounds exhibit a remarkable breadth of biological activities, including nematicidal, insecticidal, antiviral, and antimicrobial properties. This guide provides an in-depth technical framework for researchers and drug development professionals on the discovery of these natural compounds, from their biosynthesis and isolation to their structural elucidation and bioactivity assessment. We will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights into harnessing this unique class of natural products.
The Genesis of Natural Thiophenes: A Biosynthetic Perspective
The journey from a simple fatty acid to a complex polycyclic thiophene is a fascinating example of metabolic engineering in plants. Understanding this pathway is not merely academic; it provides a predictive foundation for identifying plant families rich in these compounds and for potential bioengineering applications. The biosynthesis is primarily localized in the roots of plants like Marigold (Tagetes).
The Core Pathway: From Oleic Acid to Polyacetylenes
The consensus in the field points to oleic acid, an 18-carbon monounsaturated fatty acid, as the primary precursor. Through a series of enzymatic desaturations and chain-shortening reactions, oleic acid is converted into highly unstable and reactive polyacetylenes—compounds characterized by multiple carbon-carbon triple bonds. A key intermediate in this pathway is trideca-3,5,7,9,11-pentaynene, which serves as the direct backbone for thiophene ring formation.
-
Expertise & Causality: The selection of oleic acid as a starting point is dictated by its ubiquity in plant lipid pools. The subsequent desaturation steps create the conjugated system of triple bonds, which is electronically primed for the nucleophilic attack required for cyclization. This high degree of unsaturation is also responsible for the compounds' inherent reactivity and, consequently, their biological toxicity to pathogens.
The Sulfur Insertion: Ring Formation
The defining step is the incorporation of sulfur to form the heterocyclic ring. While the exact enzymatic machinery is still under investigation, the key transformation involves the addition of a reduced sulfur donor across two of the acetylenic groups of the polyacetylene precursor. This reaction first forms a monothiophene, which can then undergo a second sulfur addition to form a bithiophene, or further to form terthiophenes.
Below is a logical diagram illustrating the biosynthetic cascade from the primary precursor to the core thiophene structures.
Caption: Generalized biosynthetic pathway of thiophenes in Asteraceae.
From Plant to Pure Compound: A Workflow for Isolation and Structural Elucidation
The discovery of novel, naturally occurring thiophenes hinges on a robust and logical workflow that efficiently moves from raw biomass to a structurally confirmed, pure compound. This process can be broken down into three core phases: Extraction, Purification, and Elucidation.
Phase 1: Extraction - Liberating the Target Compounds
The initial step is to liberate the thiophenes from the plant matrix. Given that thiophenes are typically found in the roots and are moderately lipophilic, the choice of solvent and method is critical.
-
Trustworthiness & Self-Validation: The protocol's success is validated at each stage. The initial crude extract's efficacy can be quickly screened in a relevant bioassay (e.g., a nematode mortality assay). This ensures that biologically active material is carried forward, preventing wasted effort on inactive extracts.
Experimental Protocol: Optimized Solvent Extraction from Tagetes erecta Roots
-
Material Preparation: Collect fresh roots of Tagetes erecta. Wash thoroughly to remove soil and debris. Air-dry in the shade for 7-10 days or until brittle. Grind the dried roots into a coarse powder (approx. 1-2 mm particle size).
-
Causality: Drying increases the efficiency of extraction by removing water, which can hinder solvent penetration. Grinding increases the surface area available for solvent contact.
-
-
Solvent Selection: Use 95% ethanol as the extraction solvent.
-
Causality: Ethanol offers a good balance of polarity to extract moderately nonpolar thiophenes while minimizing the co-extraction of highly nonpolar lipids and waxes. It is also less toxic and volatile than alternatives like dichloromethane or methanol.
-
-
Extraction Procedure: a. Macerate 1.0 kg of dried root powder in 10 L of 95% ethanol at room temperature for 7 days, with occasional agitation. b. Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper. c. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.
-
Causality: Room temperature maceration is a gentle method that prevents the degradation of potentially thermolabile polyacetylene precursors. Reduced pressure evaporation allows for solvent removal at a lower temperature, preserving compound integrity.
-
Phase 2: Purification - Isolating the Needle from the Haystack
The crude extract is a complex mixture. Chromatography is the cornerstone of purification, separating compounds based on their physicochemical properties. A bioassay-guided fractionation approach is often most efficient.
-
Trustworthiness & Self-Validation: Each fraction generated from the chromatographic column is tested for biological activity. Only the active fractions are subjected to further rounds of purification. This iterative cycle of separation and testing ensures that the final isolated compound is responsible for the observed biological effect. Thin-Layer Chromatography (TLC) should be used throughout to monitor the separation efficiency and purity of the collected fractions.
Experimental Protocol: Bioassay-Guided Chromatographic Purification
-
Initial Fractionation (Silica Gel Column): a. Slurry-pack a glass column with silica gel in n-hexane. b. Adsorb the crude extract (e.g., 20 g) onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.), and finally pure ethyl acetate. d. Collect fractions of equal volume and monitor by TLC. Combine fractions with similar TLC profiles.
-
Causality: Silica gel is a polar stationary phase. Nonpolar compounds will elute first with the nonpolar mobile phase (n-hexane). As the polarity of the mobile phase is increased with ethyl acetate, more polar compounds will begin to elute. This effectively separates the crude extract into fractions of differing polarity.
-
-
Secondary Purification (Reverse-Phase HPLC): a. Subject the most biologically active fraction from the silica column to reverse-phase High-Performance Liquid Chromatography (HPLC). b. Use a C18 column with a mobile phase gradient of acetonitrile and water. c. Monitor the elution profile with a UV detector, typically around 340-350 nm, where thiophenes have a strong absorbance. d. Collect the peaks corresponding to individual compounds. Assess purity by re-injecting the collected peak into the HPLC system. A single, sharp peak indicates a high degree of purity.
-
Causality: A C18 column is a nonpolar stationary phase. In this "reverse-phase" mode, polar compounds elute first, and nonpolar compounds are retained longer. This provides an orthogonal separation mechanism to the initial silica column, leading to a much higher degree of purification.
-
Phase 3: Structural Elucidation - Defining the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Trustworthiness & Self-Validation: The data from different spectroscopic techniques must converge to support a single, unambiguous structure. For example, the molecular formula from High-Resolution MS (HRMS) must match the atom counts derived from 13C NMR and DEPT experiments. Connectivity information from 2D NMR (COSY, HMBC) must be consistent with the proposed structure. This cross-validation is the gold standard for structural assignment.
Experimental Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS): a. Obtain a High-Resolution Mass Spectrum (HRMS) to determine the exact molecular weight and calculate the precise molecular formula. b. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fragmentation pattern, which can provide clues about the compound's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. 1D NMR: Acquire 1H NMR and 13C NMR spectra. 1H NMR provides information on the number and environment of protons, while 13C NMR does the same for carbon atoms. b. DEPT-135: This experiment distinguishes between CH, CH2, and CH3 carbons, simplifying the 13C spectrum. c. 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems. d. 2D NMR - HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. e. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is crucial for connecting the spin systems identified in COSY and for placing quaternary (non-protonated) carbons and heteroatoms within the molecular framework.
The logical workflow for isolating and identifying a novel thiophene is summarized in the diagram below.
Caption: A self-validating workflow for thiophene discovery.
Biological Activities and Quantitative Assessment
Naturally occurring thiophenes possess a diverse array of potent biological activities, which are often enhanced by exposure to UV light (phototoxicity). Their primary ecological role is defense against pests and pathogens. For drug development professionals, quantifying this activity is essential for identifying promising lead compounds.
The table below summarizes the quantitative activity of several representative thiophenes isolated from plants of the Asteraceae family.
| Compound Name | Structure | Source Organism | Bioactivity Type | Target Organism/Cell Line | Quantitative Data (IC₅₀/LC₅₀) | Reference |
| α-Terthienyl (α-T) | Thiophene-Thiophene-Thiophene | Tagetes erecta | Phototoxic Insecticidal | Anopheles gambiae (mosquito larvae) | High activity (specific values vary with light conditions) | |
| 5-methyl-2,2′:5′,2″-terthiophene | Methyl-Terthiophene | Porophyllum ruderale | Antileishmanial | Leishmania amazonensis (promastigote) | IC₅₀ = 7.7 µg/mL | |
| 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene | Acetoxybutynyl-Bithiophene | Porophyllum ruderale | Antileishmanial | Leishmania amazonensis (promastigote) | IC₅₀ = 21.3 µg/mL | |
| Echinops Thiophene 1 | Complex Bithiophene Ether | Echinops latifolius | Phototoxic Anticancer | A375-S2 (human cancer cell) | IC₅₀ = 3.1 µmol/L | |
| Echinops Thiophene 2 | Hydroxybutanone-Bithiophene | Echinops latifolius | Phototoxic Anticancer | HeLa (human cancer cell) | IC₅₀ = 13.5 µmol/L | |
| Various Bithiophenes | Bithiophene derivatives | Tagetes spp. | Nematicidal | Meloidogyne incognita (nematode) | LC₅₀ = 0.42 to 8.28 µg/mL (in light) |
Conclusion and Future Outlook
The discovery of naturally occurring thiophene-based compounds presents a compelling opportunity for the development of new pharmaceuticals and agrochemicals. The Asteraceae family remains a largely untapped reservoir of chemical diversity. By employing a logical, self-validating workflow that integrates bioassay-guided fractionation with modern spectroscopic techniques, researchers can efficiently isolate and identify novel thiophenes. The inherent phototoxicity and potent biocidal activities of these compounds make them particularly attractive candidates for new classes of light-activated drugs and environmentally benign pesticides. As synthetic biology and metabolic engineering techniques advance, the future may hold the promise of heterologous expression of the thiophene biosynthetic pathway in microbial hosts, enabling sustainable and scalable production of these valuable natural products.
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Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [Link]
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Arroo, R. (n.d.). Thiophene biosynthesis in Tagetes roots: molecular versus metabolic regulation. ResearchGate. [Link]
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Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]
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Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Assiut University. [Link]
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(n.d.). Plant Cell. Tissue and Organ Culture 43: 127-130, 1995. ResearchGate. [Link]
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de Almeida, L. F., de Oliveira, V. M., de Souza, M. M., Sarragiotto, M. H., & Nakamura, C. V. (2011). Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass. Molecules, 16(4), 3470–3479. [Link]
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Ibrahim, S. R. M. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. [Link]
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(n.d.). Thiophene. Wikipedia. [Link]
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de Almeida, L. F., de Oliveira, V. M., de Souza, M. M., Sarragiotto, M. H., & Nakamura, C. V. (2011). Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass. Molecules (Basel, Switzerland), 16(4), 3470–3479. [Link]
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Wang, Y., Tang, H., Zhang, N., Li, Y., Feng, Y., & Wang, Y. (2015). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical analysis : PCA, 26(6), 425–432. [Link]
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Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants (Basel, Switzerland), 11(4), 539. [Link]
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Ibrahim, S. R. M. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. [Link]
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(n.d.). Allelochemical effects of naturally occuring polyacetylenes and thiophenes from the asteraceae on phytophagous insects. ResearchGate. [Link]
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(n.d.). Biosynthesis of thiophenes in Tagetes patula. ResearchGate. [Link]
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de Almeida, L. F., de Oliveira, V. M., de Souza, M. M., Sarragiotto, M. H., & Nakamura, C. V. (2011). Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass. Molecules, 16(4), 3470–3479. [Link]
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(n.d.). Thiophenes from Echinops latifolius. ResearchGate. [Link]
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(n.d.). Antifungal Acetylinic Thiophenes from Tagetes minuta: Potential Biopesticide. [Link]
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(n.d.). Thiophenes from Echinops latifolius. PubMed. [Link]
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(n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
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(n.d.). Antifungal Acetylinic Thiophenes from Tagetes minuta: Potential Biopesticide. [Link]
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(n.d.). Isolation, Phytochemical Screening and Pharmacological Evaluation of Tagetes erecta Leaves Extract. IRJPMS. [Link]
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Hymete, A., Rohloff, J., Kjøsen, H., & Iversen, T.-H. (2005). Acetylenic thiophenes from the roots of Escinops ellenbeckii from Ethiopia. Natural product research, 19(8), 755–761. [Link]
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Hymete, A., Rohloff, J., Kjøsen, H., & Iversen, T.-H. (2005). Acetylenic thiophenes from the roots of Escinops ellenbeckii from Ethiopia. Natural product research, 19(8), 755–761. [Link]
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(n.d.). STUDY ON THIOPHENES EXTRACTION EFFICACY FROM TAGETES PATULA L. [Link]
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(n.d.). The application of nuclear magnetic resonance in the structural elucidation of natural products. OpenUCT. [Link]
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(n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral Amino Alcohols Using Thiophene-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amino Alcohols
Enantiomerically pure vicinal amino alcohols, also known as β-amino alcohols, are privileged structural motifs of paramount importance in the fields of medicinal chemistry, materials science, and chemical synthesis.[1][2] Their prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores their significance.[2] Beyond their direct biological roles, these molecules are crucial as chiral ligands and catalysts in a multitude of asymmetric transformations, enabling the synthesis of other complex chiral molecules.[1][2][3]
The development of efficient and highly stereoselective methods for synthesizing chiral amino alcohols is a central goal in modern organic chemistry.[2] Strategies such as asymmetric hydrogenation, aminohydroxylation, and nucleophilic additions have been extensively explored.[2][4][5] Among the diverse array of catalytic systems, those employing ligands with a thiophene core have emerged as a promising class, offering unique steric and electronic properties that can lead to high levels of stereocontrol.
This guide provides a detailed examination of the use of C₂-symmetric thiophene-bis(amino alcohol) ligands in copper-catalyzed asymmetric synthesis. We will delve into the catalyst design, mechanistic principles, and provide a field-proven protocol for the asymmetric Henry reaction—a powerful method for producing chiral nitro alcohols, which are direct precursors to the target 1,2-amino alcohols.
Mechanistic Framework: The Thiophene Advantage
The efficacy of a chiral catalyst is rooted in its three-dimensional architecture. The thiophene-based ligands discussed herein are a testament to rational catalyst design, where each component serves a distinct purpose.
Catalyst Design and Rationale
The featured catalysts are typically formed in situ from a C₂-symmetric ligand and a copper (II) salt, such as copper acetate (Cu(OAc)₂·H₂O).[6][7] A prime example is the ligand (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol), hereafter referred to as L1 .
-
Thiophene Backbone: The 2,5-disubstituted thiophene ring acts as a rigid, planar scaffold. This rigidity is crucial as it reduces the number of available conformations, leading to a more ordered and predictable transition state, which is essential for high enantioselectivity.
-
Chiral Amino Alcohol Arms: The two chiral amino alcohol side chains, derived from a readily available chiral source like an amino acid, create the chiral environment. The stereogenic centers dictate the facial selectivity of the nucleophilic attack on the electrophile.
-
Coordinating Atoms: The nitrogen and oxygen atoms of the amino alcohol moieties act as coordination sites for the copper ion, forming a chiral Lewis acid complex. This complex is the active catalytic species.
The Catalytic Cycle: A Step-by-Step View
The asymmetric Henry (nitroaldol) reaction serves as an excellent model to understand the mechanism. In this reaction, a nitroalkane (e.g., nitromethane) adds to an aldehyde to form a β-nitro alcohol.
-
Catalyst Formation: The ligand (L1 ) and the copper(II) salt self-assemble to form the active chiral Lewis acid catalyst.
-
Substrate Activation: The aldehyde coordinates to the copper center. This coordination enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophile Deprotonation: The basic nitrogen atom of the ligand, or an external base, deprotonates the nitromethane to generate a nitronate anion.
-
Enantioselective C-C Bond Formation: The nitronate attacks one of the two prochiral faces of the activated aldehyde carbonyl. The specific face is determined by the steric environment created by the chiral ligand, which blocks the other face. This is the key stereodetermining step.
-
Product Release and Catalyst Regeneration: The resulting nitroaldol product is protonated and dissociates from the copper center, regenerating the active catalyst to begin a new cycle.
Caption: Proposed catalytic cycle for the Cu(II)-thiophene catalyzed asymmetric Henry reaction.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and application of Cu(II)-thiophene-2,5-bis(amino-alcohol) catalytic systems.[6][7][8]
Protocol 1: In Situ Generation of the Chiral Catalyst
This procedure describes the preparation of the active catalyst solution directly in the reaction vessel.
Materials and Reagents:
-
Chiral Ligand L1 ((2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol))
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 2-Propanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral ligand L1 (0.10 mmol).
-
Add Cu(OAc)₂·H₂O (0.10 mmol).
-
Add the desired volume of anhydrous solvent (e.g., 2.0 mL of THF).
-
Stir the resulting mixture at room temperature for 30-60 minutes. A color change (typically to a light blue or green solution/suspension) indicates the formation of the copper complex.
-
This solution containing the active catalyst is now ready for use in the subsequent asymmetric reaction.
Protocol 2: Asymmetric Henry Reaction for the Synthesis of a Chiral β-Nitro Alcohol
This protocol details the synthesis of (R)-2-nitro-1-phenylethanol from benzaldehyde and nitromethane.
Materials and Reagents:
-
Catalyst solution (from Protocol 1)
-
Benzaldehyde (1.0 mmol, freshly distilled)
-
Nitromethane (5.0 mmol, 5 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Reaction vessel (Schlenk flask) under inert atmosphere
-
Syringes for liquid transfer
-
TLC plates for reaction monitoring
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To the freshly prepared catalyst solution (0.10 mmol in 2.0 mL THF) from Protocol 1, add nitromethane (5.0 mmol).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add benzaldehyde (1.0 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure β-nitro alcohol product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for the thiophene-catalyzed asymmetric Henry reaction.
Expected Results and Performance
The Cu(II)-L1 catalytic system has demonstrated high efficiency and enantioselectivity across a range of aldehyde substrates in the Henry reaction.[6][8]
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Benzaldehyde | 92-99% | 90-95% |
| 2 | 4-Nitrobenzaldehyde | 95-99% | 92-96% |
| 3 | 4-Chlorobenzaldehyde | 90-98% | 91-94% |
| 4 | 2-Naphthaldehyde | 93-99% | 90% |
| 5 | Cinnamaldehyde | 85-92% | 88% |
| 6 | Cyclohexanecarboxaldehyde | 88-95% | 92% |
| Data synthesized from representative results reported in the literature.[6][8] Actual results may vary based on specific reaction conditions. |
Key Performance Factors
-
Ligand Structure: The steric bulk on the amino alcohol side chains (e.g., phenyl vs. cyclohexyl) can significantly influence enantioselectivity.
-
Solvent: Solvents like THF, 2-propanol, and CH₂Cl₂ are commonly used. The optimal solvent can depend on the specific substrates and should be screened for best performance.[8]
-
Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, albeit sometimes at the cost of a longer reaction time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture contamination).2. Poor quality reagents.3. Insufficient reaction time or incorrect temperature. | 1. Use oven-dried glassware and anhydrous solvents under an inert atmosphere.2. Use freshly distilled aldehydes and pure reagents.3. Monitor the reaction by TLC and allow it to run to completion; optimize temperature. |
| Low Enantioselectivity (% ee) | 1. Racemic background reaction.2. Incorrect catalyst:ligand ratio.3. Reaction temperature is too high. | 1. Lower the reaction temperature.2. Ensure a 1:1 molar ratio of Cu(II) salt to ligand for catalyst formation.3. Screen different anhydrous solvents. |
| Difficult Purification | 1. Formation of side products.2. Product instability on silica gel. | 1. Ensure slow addition of the aldehyde to minimize side reactions.2. Consider using a different stationary phase (e.g., neutral alumina) or deactivating the silica gel with triethylamine. |
Conclusion
Thiophene-based C₂-symmetric ligands, in combination with copper(II) salts, form highly effective and versatile catalysts for the asymmetric synthesis of chiral amino alcohol precursors. The rigid thiophene scaffold and well-defined chiral environment enable excellent levels of stereocontrol in reactions like the Henry and Aldol additions.[6][7] The protocols outlined in this guide provide a robust framework for researchers to access these valuable chiral building blocks, paving the way for advancements in drug discovery and catalyst development.
References
-
Kumar, A., et al. (2022). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Advances, 12(12), 7235-7248. [Link]
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Toste, F. D., & Miller, S. J. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 54(21), 4135-4148. [Link]
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Varma, R. S. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 86(10), 7123-7132. [Link]
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Xu, Y., et al. (2022). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 51(15), 6546-6602. [Link]
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Li, Y., et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 12(4), 1450-1456. [Link]
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Aydin, A., & Yilmaz, I. (2018). Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Tetrahedron: Asymmetry, 29(1), 35-42. [Link]
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Corey, E. J., & Helal, C. J. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University Institutional Repository. [Link]
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Smith, A. B., III, et al. (1994). Asymmetric Synthesis of Amino Acids. In Asymmetric Synthesis (pp. 299-323). Academic Press. [Link]
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Anwendungs- und Protokollleitfaden: Die Gewald-Mehrkomponentenreaktion zur Synthese von 2-Aminothiophenen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Mehrkomponentenreaktion, einer grundlegenden Methode zur Synthese von polysubstituierten 2-Aminothiophenen. Als Eckpfeiler in der heterozyklischen Chemie ist ihre Effizienz und Vielseitigkeit für die Wirkstoffforschung und die Materialwissenschaft von unschätzbarem Wert.
Einleitung und strategische Bedeutung
Die Gewald-Reaktion, erstmals 1966 von Karl Gewald beschrieben, ist eine Eintopf-Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd, ein α-aktiviertes Nitril und elementarer Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen kondensieren.[1][2][3] Die Bedeutung dieser Reaktion liegt in ihrer Konvergenz und Atomeffizienz, die die schnelle Erzeugung komplexer Molekülgerüste aus einfachen Ausgangsmaterialien ermöglicht.[4] Das 2-Aminothiophen-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antivirale, antimykotische, antibakterielle und entzündungshemmende Eigenschaften.[5][6][7] Dies macht die Gewald-Synthese zu einem unverzichtbaren Werkzeug für die Entdeckung und Entwicklung von Medikamenten.[8][9][10]
Der Reaktionsmechanismus: Ein detaillierter Einblick
Das Verständnis des Mechanismus ist entscheidend für die Optimierung der Reaktionsbedingungen und die Vorhersage von Ergebnissen. Obwohl die Reaktion seit Jahrzehnten bekannt ist, haben jüngste computergestützte Studien ein tieferes Verständnis der einzelnen Schritte ermöglicht.[5][6][11][12] Die Reaktion verläuft im Allgemeinen über drei Hauptphasen:
-
Knoevenagel-Kondensation: Die Reaktion wird durch eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem aktiven Methylennitril eingeleitet.[1][2][13] Dieser Schritt erzeugt ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt. Die Wahl der Base (typischerweise eine sekundäre Amin wie Morpholin oder Piperidin) ist hier entscheidend, da sie das Methylennitril deprotonieren muss, ohne mit der Carbonylgruppe signifikant zu konkurrieren.
-
Schwefeladdition (Thiolierung): Elementarer Schwefel (in seiner S₈-Kronenform) wird an das α,β-ungesättigte Nitril addiert. Neuere DFT-Studien (Dichtefunktionaltheorie) deuten darauf hin, dass dieser Prozess komplex ist und über die Bildung und den Abbau von Polysulfid-Zwischenprodukten verläuft.[5][6][11] Das deprotonierte Knoevenagel-Produkt greift den S₈-Ring nukleophil an, was zu dessen Öffnung führt.
-
Zyklisierung und Aromatisierung: Das resultierende Schwefeladdukt durchläuft eine intramolekulare Zyklisierung, bei der die Mercaptid-Gruppe die Nitrilgruppe angreift.[14] Eine anschließende Tautomerisierung führt zur Bildung des stabilen, aromatischen 2-Aminothiophen-Rings, was die thermodynamische Triebkraft für die Gesamtreaktion darstellt.[5][11]
Mechanistischer Pfad der Gewald-Reaktion
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Application Notes & Protocols for the Synthesis of 3-Thienyl Amino Alcohols via Ketone Reduction
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the synthetic protocols for the reduction of 3-thienyl ketones to the corresponding amino alcohols, critical pharmacophores in numerous therapeutic agents. We will explore various methodologies, including catalytic hydrogenation and chemical reduction, with a focus on procedural nuances, mechanistic rationale, and practical considerations for achieving high yield and stereoselectivity. This document is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology sectors, providing not only step-by-step instructions but also the underlying chemical principles to facilitate troubleshooting and optimization.
Introduction: The Significance of 3-Thienyl Amino Alcohols
The 3-thienyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to mimic a phenyl group while offering distinct electronic properties and metabolic profiles. When incorporated into an amino alcohol structure, the resulting compounds often exhibit potent biological activity. These motifs are found in a range of pharmaceuticals, from blockbuster drugs to promising clinical candidates, targeting a wide array of diseases. The synthesis of chiral 3-thienyl amino alcohols is of particular importance, as the stereochemistry at the alcohol and amine centers profoundly influences pharmacological activity and safety.[1] This guide provides robust and reproducible protocols for the synthesis of these valuable compounds.
Reaction Mechanisms and Strategic Considerations
The conversion of a 3-thienyl ketone to a 3-thienyl amino alcohol can be accomplished through two primary synthetic routes:
-
Route A: Two-Step Ketone Reduction and Subsequent Amination. This classic approach involves the initial reduction of the ketone to a secondary alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution with an amine.
-
Route B: One-Pot Reductive Amination. This more streamlined approach involves the in-situ formation of an imine or enamine from the ketone and an amine, which is then reduced to the target amino alcohol.[2][3]
The choice between these routes depends on several factors, including the nature of the substrate, the desired stereochemistry, and scalability.
Key Mechanistic Pathways
The reduction of the carbonyl group is the central transformation in these protocols. This can be achieved via two main mechanisms:
-
Hydride Transfer: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5][6] The choice of hydride reagent is critical; NaBH₄ is a milder and more selective reagent, suitable for reducing aldehydes and ketones in the presence of less reactive functional groups like esters.[4] LiAlH₄ is a much stronger reducing agent and will reduce a wider range of carbonyl compounds.[6]
-
Catalytic Hydrogenation: In this process, molecular hydrogen (H₂) is activated by a metal catalyst (e.g., Palladium, Platinum, Raney Nickel) and added across the carbonyl double bond.[7][8][9][10] This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents.[8]
For reductive amination, the reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a suitable hydride agent, often sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone.[2][11][12]
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Application Note & Protocols: Evaluating 2-Amino-1-(thiophen-3-yl)ethan-1-ol as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand, which modulates the catalyst's stability, activity, and selectivity.[1][2] This document introduces 2-Amino-1-(thiophen-3-yl)ethan-1-ol, a commercially available molecule[3], as a prospective ligand for these transformations. By analyzing its structural motifs—an amino alcohol capable of chelation and an electron-rich thiophene ring—we provide a theoretical framework and actionable starting protocols for its evaluation in key cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction. This guide is designed to serve as a comprehensive starting point for researchers seeking to explore the utility of this novel ligand in their synthetic endeavors.
Introduction: The Central Role of Ligands in Palladium Catalysis
The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has fundamentally transformed molecular construction.[4] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings provide robust pathways to synthesize complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[5][6]
The success of these reactions hinges on the ligand bound to the palladium center. A ligand's steric and electronic properties dictate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] An effective ligand must:
-
Stabilize the palladium(0) resting state.
-
Promote the oxidative addition of the electrophile.
-
Facilitate transmetalation and subsequent reductive elimination to release the product and regenerate the active catalyst.[1][7]
This compound presents an intriguing combination of features:
-
Amino Alcohol Moiety: Amino alcohols are a well-established class of ligands in transition-metal catalysis. The nitrogen and oxygen atoms can act as a bidentate chelating system, forming a stable five-membered ring with the metal center. This chelation can enhance catalyst stability and influence reactivity, as seen in various nickel- and palladium-catalyzed processes.[8][9][10]
-
Thiophene Ring: The thiophene nucleus is an electron-rich heteroaromatic system. When incorporated into a ligand scaffold, it can influence the electronic properties of the palladium center, potentially enhancing its catalytic activity. Thiophene-containing substrates and ligands are frequently used in cross-coupling, demonstrating their compatibility with these catalytic systems.[11][12]
This guide provides the necessary theoretical background and experimental protocols to systematically investigate the potential of this compound as a versatile ligand.
Mechanistic Considerations: The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. The ligand plays a crucial role in mediating each step of this process. Understanding this cycle is essential for rational protocol design and troubleshooting.
Caption: A standard workflow for setting up and processing cross-coupling reactions.
Protocol 3.1: Buchwald-Hartwig Amination
This reaction is an excellent test case due to the prevalence of aminothiophene structures in related couplings. [11][12]It evaluates the ligand's ability to facilitate C-N bond formation.
Reaction Scheme: Ar-X + HNR¹R² ---[Pd Catalyst, Ligand, Base]--> Ar-NR¹R²
Materials:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl Halide (Ar-X): e.g., 4-Bromotoluene (1.0 equiv)
-
Amine (HNR¹R²): e.g., Morpholine (1.2 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or dioxane
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the base (1.4 mmol), the palladium precursor (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%).
-
Rationale: A 2:1 ligand-to-palladium ratio is a common starting point for monodentate-behaving or bidentate ligands to ensure full coordination to the metal center. [5]2. Reagent Addition: Add the amine (1.2 mmol) and the degassed solvent (5 mL) via syringe.
-
-
Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3.2: Suzuki-Miyaura Coupling
This protocol tests the ligand's efficacy in promoting C-C bond formation, one of the most widely used reactions in medicinal chemistry. [13][14] Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ ---[Pd Catalyst, Ligand, Base]--> Ar¹-Ar²
Materials:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Aryl Halide (Ar¹-X): e.g., 1-Bromo-4-methoxybenzene (1.0 equiv)
-
Arylboronic Acid (Ar²-B(OH)₂): e.g., Phenylboronic acid (1.5 equiv)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/Water (4:1 mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), base (2.0 mmol), palladium precursor (0.01 mmol, 1 mol%), and ligand (0.02 mmol, 2 mol%).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion. A mixture of an organic solvent and water is standard for Suzuki couplings, as it aids in dissolving the base and facilitating transmetalation. [13]2. Solvent Addition: Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
-
-
Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and wash with 1M NaOH (10 mL), water (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Protocol 3.3: Heck Reaction
The Heck reaction couples an aryl halide with an alkene and will test the ligand's performance in a catalytic cycle involving migratory insertion and β-hydride elimination steps. [6][15] Reaction Scheme: Ar-X + R-CH=CH₂ ---[Pd Catalyst, Ligand, Base]--> Ar-CH=CH-R
Materials:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Aryl Halide (Ar-X): e.g., Iodobenzene (1.0 equiv)
-
Alkene: e.g., Styrene or n-Butyl acrylate (1.5 equiv)
-
Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous, degassed DMF or Acetonitrile
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (0.01 mmol, 1 mol%), ligand (0.02 mmol, 2 mol%), and base (2.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the alkene (1.5 equiv), and the degassed solvent (5 mL) via syringe.
-
Rationale: A stoichiometric organic base like triethylamine is often used in the Heck reaction to neutralize the HX generated during the catalytic cycle. [15]3. Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Guide for Reaction Optimization
The conditions provided above are starting points. The following table summarizes key parameters that can be varied to optimize reaction outcomes.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Heck Reaction | Rationale for Variation |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ | The choice of precursor can affect the ease of formation of the active Pd(0) species. |
| Pd Loading | 1-5 mol% | 0.5-3 mol% | 1-5 mol% | Higher loading may be needed for less reactive substrates (e.g., aryl chlorides). |
| Ligand:Pd Ratio | 1:1 to 4:1 | 1:1 to 4:1 | 1:1 to 4:1 | Optimizing this ratio is critical to prevent catalyst decomposition or inhibition. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, CsF | Et₃N, K₂CO₃, DBU | The base strength and solubility must be matched to the specific coupling partners. |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O, Toluene, THF | DMF, NMP, Acetonitrile | Solvent polarity can significantly impact reaction rates and solubility of reagents. |
| Temperature | 80-120 °C | 60-110 °C | 80-140 °C | Higher temperatures can overcome activation barriers but may lead to catalyst degradation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidation); Insufficient temperature; Incorrect base or solvent. | Ensure all reagents and solvents are anhydrous and properly degassed. Increase temperature in 10 °C increments. Screen alternative bases and solvents. |
| Catalyst Decomposition (black precipitate) | Ligand dissociation; High temperature; Presence of oxygen. | Increase ligand:Pd ratio. Lower reaction temperature. Improve inert atmosphere technique. |
| Side Product Formation (e.g., Dehalogenation) | Presence of water or protic impurities; Slow reductive elimination. | Use rigorously dried solvents. Screen a more sterically hindered ligand or adjust ligand ratio to promote reductive elimination. |
| Poor Reproducibility | Inconsistent quality of reagents (especially base or Pd precursor); Variable moisture content. | Use fresh, high-purity reagents. Standardize drying and degassing procedures. |
References
-
D. S. Surry, S. L. Buchwald. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008. [Link]
-
D. K. Chen, D. D. D. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate." Accounts of Chemical Research, 2011. [Link]
-
E. Quaranta, M. A. "Interaction of Palladium(II) Complexes with Amino-Alcohols: Synthesis of New Amino-Carbonyl Complexes, Key Intermediates to Cyclic Carbamates." Organometallics, 2008. [Link]
-
A. R. M. "Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements." Request PDF on ResearchGate. [Link]
-
F. González-Bobes, G. C. F. "Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids." Journal of the American Chemical Society, 2006. [Link]
-
Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions." Chemistry LibreTexts, 2023. [Link]
-
J. P. Wolfe, et al. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." National Institutes of Health, 2017. [Link]
-
J. Calleja, et al. "A steric tethering approach enables palladium-catalysed C–H activation of primary amino alcohols." ResearchGate, 2015. [Link]
-
F. González-Bobes, G. C. F. "Amino alcohols as ligands for nickel-catalyzed suzuki reactions of unactivated alkyl halides, including secondary alkyl chlorides, with arylboronic acids." PubMed, 2006. [Link]
-
Nobel Prize Outreach. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org, 2010. [Link]
-
S. D. "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." National Institutes of Health, 2012. [Link]
-
A. C. "Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling." Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. "Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids." Organic Chemistry Portal. [Link]
-
S. L. "Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines." Request PDF on ResearchGate. [Link]
-
S. S. S. "Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions." Chemical Reviews, 2011. [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikipedia. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. [Link]
-
C. P. et al. "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation." RSC Medicinal Chemistry, 2020. [Link]
-
The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, 2025. [Link]
-
Organic Chemistry Portal. "Heck Reaction." Organic Chemistry Portal. [Link]
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derivatization of 2-Amino-1-(thiophen-3-yl)ethan-1-ol for GC-MS analysis
Application Note AN-GCMS-028
Title: Robust and Reproducible GC-MS Analysis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol via Silylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed and validated protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, attributed to the primary amine and secondary alcohol functional groups, the direct GC analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a robust derivatization method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is employed. This procedure converts the analyte into its more volatile and thermally stable di-trimethylsilyl (di-TMS) derivative. This guide provides a comprehensive workflow, from sample preparation and derivatization to GC-MS instrument parameters and data analysis, ensuring reliable and reproducible quantification for research, quality control, and drug development applications.
Principle of Derivatization for GC-MS
Gas chromatography relies on the volatilization of an analyte for separation. Compounds like this compound, which contain active hydrogen atoms in their hydroxyl (-OH) and amine (-NH2) groups, exhibit strong intermolecular hydrogen bonding. This results in a high boiling point and low volatility, making them unsuitable for direct GC analysis. Furthermore, these polar functional groups can interact with active sites on the GC column and inlet liner, leading to significant peak tailing and poor analytical precision.[1][2]
Derivatization is a chemical modification process that addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable analogues.[1] For this compound, the primary goals of derivatization are:
-
Increase Volatility: By replacing the active hydrogens on the oxygen and nitrogen atoms with non-polar trimethylsilyl (TMS) groups, intermolecular hydrogen bonding is eliminated, significantly increasing the compound's volatility.[3]
-
Improve Thermal Stability: The resulting TMS-ether and TMS-amine bonds are more stable at the high temperatures required for GC analysis.
-
Enhance Chromatographic Performance: The reduction in polarity minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks and improved separation.[1]
-
Generate Characteristic Mass Spectra: The TMS derivative yields a predictable and informative mass spectrum upon electron ionization (EI), with characteristic fragment ions that facilitate confident identification and quantification.[4][5]
Selecting the Derivatization Strategy: Silylation vs. Acylation
Two common derivatization strategies for compounds with hydroxyl and amine groups are silylation and acylation.
-
Acylation: This method involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA). While effective, acylation reactions can sometimes be aggressive, and the byproducts can be corrosive. Acylated derivatives are stable, but the reagents can be less user-friendly than silylating agents.[6][7][8]
-
Silylation: This is the most widely used derivatization procedure for GC analysis.[9][10] It involves replacing an active hydrogen with an alkylsilyl group, typically trimethylsilyl (TMS).[10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile byproducts that cause minimal chromatographic interference.[1][11] The reactivity order for silylation is generally alcohols > amines, making it highly suitable for amino alcohols.[3][10]
For this application, silylation with BSTFA containing 1% TMCS as a catalyst is the recommended method. BSTFA is a powerful silyl donor, and the TMCS catalyst accelerates the reaction, ensuring complete derivatization of both the primary amine and the sterically hindered secondary alcohol.[2][3]
Experimental Protocol: Silylation and GC-MS Analysis
Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
GC-MS System with an Electron Ionization (EI) source
Workflow Overview
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: A flowchart of the derivatization and analysis process.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Expert Insight: Silylating reagents are extremely sensitive to moisture.[2] Ensuring the sample is completely dry is critical for achieving a high derivatization yield.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue. Subsequently, add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended to drive the reaction to completion.[3]
-
Reaction: Tightly cap the vial and place it in a heating block or oven set to 70°C for 45 minutes.[2] Expert Insight: Heating is necessary to ensure the derivatization of both the primary amine and the sterically hindered secondary alcohol. Reaction completeness should be verified by analyzing aliquots at different time points until the product peak area no longer increases.[10]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature before opening.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Recommended GC-MS Parameters
The following table provides a starting point for the instrumental parameters, which should be optimized for the specific system in use.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Inlet | Split/Splitless, 250°C, Split ratio 20:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Expected Results and Data Analysis
Derivatization Reaction
The silylation reaction proceeds by replacing the active hydrogens on both the amine and hydroxyl groups with a trimethylsilyl (TMS) group, forming the di-TMS derivative.
Caption: Silylation of the analyte with BSTFA.
Mass Spectral Fragmentation
The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion (M+) at m/z 301. The fragmentation pattern will be characteristic of TMS derivatives and the parent molecule's structure. Key fragments are predicted below:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
| 301 | [M]+• | Molecular Ion |
| 286 | [M - CH3]+ | Loss of a methyl group from a TMS moiety, a common fragmentation for silyl derivatives.[4][12] |
| 184 | [C4H3S-CH-OTMS]+• | Alpha-cleavage adjacent to the thiophene ring, retaining the silylated hydroxyl group. This is a highly diagnostic ion. |
| 117 | [CH2=NHTMS]+ | Alpha-cleavage on the other side of the C-C bond, retaining the silylated amine group. |
| 73 | [Si(CH3)3]+ | The characteristic trimethylsilyl cation, often a base peak or at least a prominent ion in TMS derivative spectra.[5] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | Incomplete derivatization; presence of moisture; reagent degradation. | Ensure sample is completely dry. Use fresh, properly stored BSTFA reagent. Increase reaction time or temperature. Confirm reagent excess. |
| Peak Tailing | Incomplete derivatization; active sites in the GC inlet or column. | Confirm derivatization is complete. Use a deactivated inlet liner (e.g., Ultra Inert). Condition the column according to the manufacturer's instructions. |
| Multiple Derivative Peaks | Incomplete reaction leading to a mono-TMS derivative; side reactions. | Optimize reaction conditions (time, temperature, reagent concentration) to favor the formation of the single di-TMS product.[13] |
| Interfering Peaks from Reagent | Excess reagent or byproducts co-eluting with the analyte. | Use MSTFA, which has more volatile byproducts.[1] If interference persists, perform a sample clean-up step (e.g., solid-phase extraction) after derivatization if feasible. |
Conclusion
The protocol described provides a reliable and robust method for the . By converting the polar analyte into its di-TMS derivative using BSTFA with a TMCS catalyst, the challenges of low volatility and poor peak shape are effectively overcome. This method yields excellent chromatographic performance and produces characteristic mass spectral data, enabling confident identification and accurate quantification. This application note serves as a comprehensive guide for researchers and analysts in pharmaceutical and chemical industries, ensuring high-quality data for critical applications.
References
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Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available at: [Link]
-
Torkelson, S. C., & Canas, B. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 57(1-2), 63-71. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation of the [M – 15]⁺ ion from the TMS derivative... [Diagram]. Available at: [Link]
-
PubMed. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1). Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Valdez, C. A., Leif, R. N., & Hart, B. R. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detectability by Gas Chromatography/Electron Ionization Mass Spectrometry. OSTI.GOV. Available at: [Link]
-
ResearchGate. (n.d.). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives... | Request PDF. Available at: [Link]
-
Stein, S. E., & Mirokhin, Y. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 32(10), 2635–2643. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents... | Request PDF. Available at: [Link]
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Pang, Y. Y., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47. Available at: [Link]
-
Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5254–5263. Available at: [Link]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum.... Analytical Chemistry. Available at: [Link]
-
Bibel, H. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Available at: [Link]
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ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Available at: [Link]
-
PubMed. (2007). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA... J Chromatogr A, 1147(1), 125-31. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol. Available at: [Link]
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ResearchGate. (n.d.). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®... [Diagram]. Available at: [Link]
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Alcorcón, E., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols... Molecules, 28(4), 1632. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]
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Scale-Up Synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol: An In-Depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol, a valuable building block in pharmaceutical and medicinal chemistry. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful and safe large-scale production. The guide outlines a robust two-step synthetic route commencing from the readily available 3-acetylthiophene. Key process parameters, safety protocols for hazardous reagents, and detailed purification techniques are thoroughly discussed to ensure a reproducible and efficient synthesis.
Introduction: The Significance of Thiophene-Containing Amino Alcohols
Chiral and non-chiral amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous active pharmaceutical ingredients (APIs). The thiophene moiety, a bioisostere of the phenyl group, is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The target molecule, this compound, combines these two critical pharmacophores, making it a highly sought-after intermediate in drug discovery and development. This guide presents a practical and scalable synthetic approach, emphasizing safety, efficiency, and reproducibility.
Proposed Synthetic Pathway
The selected synthetic route is a two-step process that is amenable to scale-up, starting from the commercially available 3-acetylthiophene. The pathway involves the formation of an oxime intermediate, followed by its reduction to the desired amino alcohol.
C6H6OS + NH2OH·HCl → C6H7NOS + H2O + HCl (3-Acetylthiophene) (Hydroxylamine HCl) (Oxime Intermediate)
C6H7NOS + 2H2 --(Catalyst)--> C6H9NOS (Oxime Intermediate) (Final Product)
4C6H7NOS + NaBH4 + 4H2O → 4C6H9NOS + NaB(OH)4 (Oxime Intermediate) (Final Product)
Troubleshooting & Optimization
common side reactions in the Gewald synthesis of aminothiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Gewald aminothiophene synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction. Here, we address common challenges, delve into the mechanisms of prevalent side reactions, and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the Gewald synthesis in a direct question-and-answer format.
Q1: My reaction mixture has turned dark brown and tarry. What's happening and how can I prevent it?
A1: A dark, tarry appearance is a classic indicator of polymerization or the formation of complex polysulfides.[1] This is one of the most frequent challenges in the Gewald synthesis.
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Causality: The primary cause is often an excessively high reaction temperature.[1] Elemental sulfur (S₈) can form a complex equilibrium of polysulfide chains, and at elevated temperatures, these can lead to uncontrolled polymerization of starting materials or intermediates.[1][2][3] Impurities in the starting materials can also act as catalysts for these unwanted pathways.[1]
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Gently heating the reaction to 40–60 °C is often sufficient to improve sulfur's solubility and reactivity without inducing polymerization.[4] A systematic temperature screen is highly recommended for new substrates.[5]
-
Reagent Purity: Ensure all starting materials (carbonyl compound, active methylene nitrile) and solvents are pure and dry.[4][6]
-
Purification: While prevention is key, a tarry mixture can sometimes be salvaged. After the reaction, attempt to precipitate the product by adding a non-polar solvent like hexanes or by cooling. The resulting solid can then be subjected to rigorous purification, such as column chromatography or recrystallization, to remove the colored impurities.[4]
-
Q2: My yield is very low, and TLC analysis shows mostly unreacted starting materials. What should I investigate first?
A2: This issue almost always points to an inefficient initial Knoevenagel-Cope condensation, which is the foundational step of the entire sequence.[5][7] If this condensation between the carbonyl compound and the active methylene nitrile fails, the subsequent sulfur addition and cyclization cannot occur.[5]
-
Causality: The efficiency of this step is highly dependent on the choice of base, the reactivity of the carbonyl substrate, and the presence of water, which is a byproduct of the condensation.[4]
-
Troubleshooting Steps:
-
Base Selection: The base is not just a catalyst; it's a critical reagent. For standard ketones, secondary amines like morpholine or piperidine are effective.[4] For less reactive or sterically hindered ketones, you may need to screen stronger bases or different classes of bases, such as triethylamine.[1][4]
-
Water Removal: The water generated during condensation can inhibit the reaction.[4] For stubborn reactions, consider using a Dean-Stark apparatus to physically remove water as it forms or adding a chemical dehydrating agent.[4]
-
Confirm the Condensation: Before committing to the full one-pot synthesis, consider running a small-scale control reaction with just the carbonyl compound, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this crucial first step is viable under your chosen conditions.[5]
-
Q3: I've isolated a major byproduct with a mass roughly double that of my expected intermediate. What is it and how do I stop it from forming?
A3: You are likely observing a dimer of the α,β-unsaturated nitrile intermediate. This is a well-documented and significant side reaction that directly competes with the desired thiophene formation.[1][5][8]
-
Causality: The anion of the α,β-unsaturated nitrile, instead of reacting with sulfur, can act as a nucleophile and attack another molecule of the unsaturated nitrile in a Michael addition. This is followed by an intramolecular Thorpe-Ziegler cyclization to form a six-membered diene byproduct.[8][9] This pathway becomes dominant if the subsequent sulfur addition and cyclization steps are slow or inefficient.
-
Troubleshooting Steps:
-
Optimize Reagent Addition: Slow, controlled addition of the base or other reagents can help maintain a low concentration of the reactive intermediates, favoring the intramolecular cyclization over the intermolecular dimerization.[1]
-
Adjust Temperature: The rate of dimerization is highly sensitive to temperature. Experimenting with a lower reaction temperature may slow the dimerization rate more than the desired reaction.[5]
-
Solvent Modification: The polarity of the solvent can influence the relative rates of the desired reaction versus dimerization.[1] Polar solvents like ethanol, methanol, or DMF are generally recommended as they can improve the solubility and reactivity of sulfur, potentially accelerating the desired pathway.[4][5]
-
Q4: The reaction works, but it's sluggish and requires very long reaction times, especially with my substituted aryl ketone. How can I accelerate it?
A4: Sterically hindered or electronically deactivated ketones (like many aryl ketones) are known to be challenging substrates for the standard one-pot Gewald synthesis.[1][10]
-
Causality: Steric hindrance slows down the initial Knoevenagel-Cope condensation, and the subsequent cyclization can also be difficult.
-
Troubleshooting Steps:
-
Switch to a Two-Step Procedure: This is often the most effective solution. First, perform the Knoevenagel-Cope condensation and isolate the purified α,β-unsaturated nitrile intermediate. In a separate second step, react this purified intermediate with sulfur and a base.[4] This allows you to optimize the conditions for each distinct stage of the reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields, particularly for challenging substrates.[4][6][7] The focused heating can overcome the activation energy barriers more efficiently than conventional heating.
-
In-Depth Analysis of Key Side Reactions
Understanding the mechanistic underpinnings of side reactions is crucial for rational troubleshooting.
1. Dimerization via Michael-Thorpe-Ziegler Pathway
This is the most common byproduct-forming reaction. Once the α,β-unsaturated nitrile (A) is formed, it can be deprotonated by the base. This anion can then either proceed down the desired path by attacking sulfur or initiate a side reaction by attacking another molecule of (A) .
-
Step 1 (Michael Addition): The carbanion adds to the β-position of a second molecule of the unsaturated nitrile, forming a dimeric intermediate (B) .
-
Step 2 (Thorpe-Ziegler Cyclization): The newly formed carbanion in (B) then attacks the nitrile group intramolecularly, leading to a six-membered ring (C) , which tautomerizes to the stable cyclohexadiene byproduct (D) .[8][9]
Caption: Competing dimerization pathway in the Gewald synthesis.
2. Polysulfide Formation and Polymerization
Elemental sulfur exists as a crown-shaped S₈ ring. Under basic, heated conditions, this ring can open to form linear polysulfide anions (Sₓ²⁻).[2][11]
-
Mechanism: These polysulfides are highly reactive and can lead to a cascade of undesirable reactions, including the formation of complex sulfur-containing polymers and dark-colored tars.[1] The reaction is not a simple addition of a single sulfur atom but rather a complex equilibrium involving various polysulfide intermediates.[3][12] The final cyclization to the monosulfide (thiophene) is the thermodynamic driving force that funnels intermediates to the product.[2][3] Controlling the temperature is the most effective way to manage this complexity and prevent runaway polymerization.[1]
Troubleshooting and Optimization Workflow
Use this decision tree to diagnose and solve issues in your Gewald synthesis.
Caption: A decision tree for troubleshooting the Gewald synthesis.
Optimization Strategies at a Glance
| Parameter | Common Issue | Recommended Action | Rationale |
| Temperature | Polymerization, tar formation, low yield | Maintain 40–60 °C; avoid excessive heating.[4] | Balances sulfur reactivity with the prevention of polymerization and other side reactions.[1][5] |
| Base | Inefficient initial condensation | Screen bases (e.g., morpholine, piperidine, triethylamine).[4] | The base's strength and type are critical for catalyzing the Knoevenagel-Cope step effectively.[1] |
| Substrate | Sterically hindered ketones give low yields | Use a two-step procedure: isolate the Knoevenagel intermediate first.[4] | Allows for optimization of each distinct reaction step, overcoming steric limitations of the one-pot method. |
| Byproducts | Dimer formation is significant | Lower the reaction temperature and/or use slower reagent addition.[1][5] | Favors the desired intramolecular cyclization over the competing intermolecular dimerization reaction. |
| Reaction Time | Reaction is too slow | Consider microwave-assisted synthesis.[6][7] | Microwave irradiation can efficiently overcome activation energy barriers, reducing reaction times.[4] |
| Solvent | Poor sulfur solubility | Use polar solvents like ethanol, methanol, or DMF.[4][5] | Enhances the solubility and reactivity of elemental sulfur, promoting the desired cyclization. |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis
This protocol is a general guideline and requires optimization for specific substrates.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, 3-5 mL per mmol of carbonyl compound).
-
Catalyst Addition: Add the base (e.g., morpholine, 0.2–0.5 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 40–50 °C and stir. Monitor the progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2–24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, collect it by filtration and wash with cold ethanol and then water to remove inorganic salts.[4]
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes) or by silica gel column chromatography.[4]
Protocol 2: Purification of Crude 2-Aminothiophenes
-
Recrystallization (for solids): This is the most effective method for purification.[4] Dissolve the crude solid in a minimum amount of a hot solvent (common choices include ethanol, methanol, or ethyl acetate). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Column Chromatography (for oils or impure solids): For non-crystalline products or mixtures that are difficult to separate, use silica gel column chromatography.[4] A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent should be adjusted based on the polarity of the target compound, as determined by preliminary TLC analysis.
References
- Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Benchchem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
- American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction.
- ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
- Benchchem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
- Wikipedia. (n.d.). Gewald reaction.
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Cambridge Open Engage.
- MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. mdpi.com [mdpi.com]
- 11. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol
Introduction: Navigating the Synthesis of a Key Chiral Intermediate
Welcome to the technical support center for the synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry and drug development, prized for the unique structural and electronic properties conferred by its thiophene moiety. However, its synthesis can present challenges, with low yields being a common frustration for researchers.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to move beyond simple procedural lists. We will delve into the causality behind each experimental step, empowering you to not only solve immediate issues but also to build a robust and reproducible synthetic process. The most common and reliable pathway involves a two-stage process: the formation of an N-protected intermediate, 2-(benzylamino)-1-(thiophen-3-yl)ethan-1-ol, followed by a deprotection step. This guide will focus on troubleshooting this well-established route.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Starting Materials and Reagent Integrity
Question 1: My reaction is sluggish or fails to initiate. Could my starting materials be the issue?
Answer: Absolutely. The purity and integrity of your starting materials are paramount.[1] Before troubleshooting downstream parameters, always validate your inputs.
-
Purity of Thiophene Precursor: The synthesis typically starts from a ketone precursor like 2-bromo-1-(thiophen-3-yl)ethanone or 3-acetylthiophene. Impurities in these starting materials can interfere with the subsequent reactions. It is crucial to either use a high-purity commercial source or purify the material yourself before use. The principles for selecting and justifying starting materials are critical for reproducible outcomes.[2][3]
-
Solvent Quality: For the reductive amination step, especially when using hydride reagents like sodium borohydride (NaBH₄), the solvent (typically methanol or ethanol) must be anhydrous. Water will rapidly quench the hydride reagent, rendering it ineffective and drastically reducing your yield.
-
Reagent Activity:
-
Sodium Borohydride (NaBH₄): This reagent can degrade over time, especially if exposed to moisture. If you suspect your NaBH₄ is old or has been improperly stored, it's best to use a fresh bottle.
-
Palladium on Carbon (Pd/C): The catalyst used for hydrogenolysis is susceptible to poisoning. Ensure it has been stored properly and is from a reliable source.
-
Part 2: Stage 1 - Synthesis of the N-Benzyl Protected Intermediate
This stage typically involves a reductive amination reaction. An imine is first formed between the ketone precursor and benzylamine, which is then reduced in situ to the desired amino alcohol.[4][5]
Question 2: I'm seeing very low conversion of my starting ketone in the reductive amination step. What's going wrong?
Answer: Low conversion in this step often points to issues with imine formation or the reduction itself.
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine intermediate is critical.[4]
-
Causality: Imine formation is a condensation reaction that releases water. While often performed in one pot, ensuring the conditions favor imine formation is key. The reaction is typically run under neutral or weakly acidic conditions.
-
Solution: Some protocols advocate for pre-forming the imine before adding the reducing agent. This can be done by stirring the ketone and benzylamine together in a solvent like dichloromethane or methanol for several hours at room temperature.[6]
-
-
Incorrect Reducing Agent Stoichiometry: An insufficient amount of NaBH₄ will lead to an incomplete reaction.
-
Causality: The stoichiometry must account for both the reduction of the imine and any potential side reactions or degradation.
-
Solution: While a 1.0 to 1.2 molar equivalent of NaBH₄ is often sufficient, you may need to increase this to 1.5 or even 2.0 equivalents. It is best to add the NaBH₄ portion-wise to control the reaction rate.[7]
-
-
Reaction Temperature: Temperature control is crucial for managing the reaction rate and preventing side reactions.
-
Causality: The reduction of a carbonyl with NaBH₄ is exothermic. Adding the reagent too quickly or at too high a temperature can lead to the formation of undesired byproducts.
-
Solution: The addition of NaBH₄ should always be performed at a reduced temperature, typically 0 °C in an ice bath.[7][8] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Caption: Troubleshooting decision tree for Stage 1.
Part 3: Stage 2 - N-Debenzylation
The final step is the removal of the N-benzyl protecting group, most commonly via palladium-catalyzed hydrogenolysis.[9]
Question 3: The debenzylation reaction is incomplete, even after a long reaction time. What could be the cause?
Answer: Incomplete hydrogenolysis is a frequent issue, often related to the catalyst or the presence of inhibiting species.
-
Catalyst Inactivation (Poisoning): This is the most common culprit.
-
Causality: Palladium catalysts are notoriously sensitive to poisoning by sulfur compounds.[9] The thiophene ring in your substrate is itself a sulfur-containing heterocycle, which can inherently inhibit the catalyst's activity to some degree. Any residual sulfur-containing impurities from earlier steps will exacerbate this problem.
-
Solutions:
-
Increase Catalyst Loading: You may need a higher catalyst loading (e.g., 10-20 mol% Pd/C) than for non-sulfur-containing substrates.
-
Use a Fresh, High-Quality Catalyst: Ensure your Pd/C is active.
-
Thorough Purification of the Intermediate: The cleaner your N-benzyl protected intermediate, the less likely you are to introduce catalyst poisons.
-
-
-
Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen.
-
Causality: The transfer of hydrogen to the catalyst surface and then to the substrate is a key part of the mechanism.
-
Solution: While some debenzylations can be run under a balloon of H₂, this reaction may require higher pressures (e.g., 50 psi) in a dedicated hydrogenation apparatus to achieve a reasonable reaction rate.
-
-
Solvent Choice: The solvent can impact catalyst activity and substrate solubility.
-
Solution: Methanol, ethanol, or ethyl acetate are common choices. Ensure your protected amine is fully dissolved in the solvent.
-
Question 4: I'm losing my product during the debenzylation work-up. Why?
Answer: The work-up for a hydrogenolysis reaction involves filtering off the solid catalyst. Product loss can occur here.
-
Adsorption onto Catalyst: The product amine can have an affinity for the carbon support of the catalyst.
-
Causality: Amines are basic and can interact with the acidic sites on the carbon surface.
-
Solution: After filtering the reaction mixture, wash the catalyst thoroughly with a generous amount of the reaction solvent (e.g., methanol). In some cases, washing with a slightly acidic solution (e.g., methanol with 1% acetic acid) can help displace the product, but be mindful that this will form the salt of your product.
-
Part 4: Work-up and Purification
Question 5: I'm struggling with a difficult emulsion during the aqueous work-up. How can I resolve this?
Answer: Emulsions are common when working with amines.
-
Causality: The amphiphilic nature of the product and its salts can stabilize the interface between the organic and aqueous layers.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Filter through Celite: Passing the entire emulsified mixture through a pad of Celite can sometimes help to separate the layers.
-
Minimize Agitation: Use gentle, swirling motions to mix the layers instead of vigorous shaking.
-
Question 6: My final product purity is low after column chromatography. What can I do?
Answer: Low purity after chromatography suggests an issue with the separation conditions or product stability.
-
Inappropriate Stationary/Mobile Phase:
-
Causality: Primary amines can streak on silica gel due to strong interactions with the acidic silanol groups.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (0.5-1%). A common mobile phase for this type of compound is a gradient of methanol in dichloromethane (DCM), with 0.5% triethylamine added to both solvents (e.g., 0% to 10% MeOH in DCM + 0.5% Et₃N).
-
-
Product Degradation on Silica: The product may be unstable on acidic silica gel over long periods.
-
Solution: Use a less acidic stationary phase like alumina, or work quickly and avoid leaving the product on the column for an extended time.
-
Quantitative Data Summary
The efficiency of each stage is highly dependent on precise experimental control. Below is a summary of expected outcomes under optimized conditions.
| Parameter | Stage 1: Reductive Amination | Stage 2: N-Debenzylation | Overall Yield |
| Typical Yield | 80-90% | 85-95% | 68-85% |
| Key Reagents | NaBH₄, Benzylamine | H₂, 10% Pd/C | - |
| Common Solvent | Methanol / Ethanol | Methanol / Ethyl Acetate | - |
| Critical Temp. | 0 °C for NaBH₄ addition | Room Temperature | - |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol
-
Setup: To a round-bottom flask, add 2-bromo-1-(thiophen-3-yl)ethanone (1.0 eq) and dissolve in methanol (approx. 0.2 M concentration).
-
Amine Addition: Add benzylamine (2.2 eq) to the solution. Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: N-Debenzylation to Yield this compound
-
Setup: In a flask suitable for hydrogenation, dissolve the N-benzyl protected intermediate (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction vigorously under a positive pressure of hydrogen (e.g., 50 psi or a balloon) at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization or chromatography if needed.
References
- Benchchem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
- S. C. S. Arts, et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Benchchem. (2025). A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde.
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzylamines.
- IPQpubs. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- Aschimfarma. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ipqpubs.com [ipqpubs.com]
- 3. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzylamines [organic-chemistry.org]
Technical Support Center: Byproduct Formation in the Reduction of Thiophenyl Ketones
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation during the reduction of thiophenyl ketones. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the reduction of a thiophenyl ketone?
The most common objective is the chemoselective reduction of the ketone carbonyl group (C=O) to a secondary alcohol (-CHOH) without affecting the structural integrity of the thiophene ring.[1][2] This transformation is a crucial step in the synthesis of many pharmaceutically active molecules and organic materials where the thiophene moiety is a key pharmacophore or functional unit.
Q2: What are the most common byproducts I should be aware of?
During the reduction of thiophenyl ketones, several undesired side reactions can occur. The most prevalent byproducts include:
-
Desulfurization Products: Compounds where the thiophene ring has been cleaved, and the sulfur atom removed.[3]
-
Over-reduction Products: The ketone is fully reduced to a methylene group (-CH₂).[4][5]
-
Dimeric Products: Two molecules of the starting material or intermediate couple to form a larger molecule.[3][6]
-
Thiophene Ring Reduction Products: The aromatic thiophene ring is partially or fully hydrogenated to form dihydro- or tetrahydrothiophene derivatives.[7]
Q3: Why is the thiophene ring so sensitive to certain reducing conditions?
The sulfur atom in the thiophene ring can act as a Lewis base and can coordinate to metal catalysts or reagents. This interaction can activate the ring towards undesired reactions. For example, catalysts like Raney Nickel have a very high affinity for sulfur, leading to cleavage of the C-S bonds and subsequent desulfurization.[3][4] The aromaticity of the thiophene ring provides some stability, but it is less aromatic than benzene, making it more susceptible to reduction under harsh conditions.
Troubleshooting Guide: From Symptom to Solution
This section is structured to help you diagnose and resolve specific issues based on your experimental observations.
Issue 1: Loss of Sulfur - Unwanted Desulfurization
-
Symptom: Your product analysis (e.g., Mass Spectrometry) shows a molecular weight that is lower than expected, consistent with the loss of a sulfur atom. NMR analysis shows the disappearance of characteristic thiophene proton signals.
-
Probable Cause: The reducing agent or catalyst you are using is too harsh and is cleaving the carbon-sulfur bonds of the thiophene ring. This is a well-known issue with heterogeneous catalysts that have a high affinity for sulfur, most notably Raney Nickel.[3] Some strong hydride reagents under forcing conditions can also promote desulfurization.
-
Solutions & Scientific Rationale:
-
Avoid Sulfur-Scavenging Reagents: Immediately cease using reagents like Raney Nickel if preserving the thiophene ring is desired.[4]
-
Switch to Milder Hydride Reagents: Sodium borohydride (NaBH₄) is significantly milder than Lithium aluminum hydride (LiAlH₄) and is often the reagent of choice for this transformation.[8] NaBH₄ can typically be used in protic solvents like methanol or ethanol at low temperatures (0 °C to room temperature), which provides excellent chemoselectivity for the ketone over the thiophene ring.[1]
-
Employ Luche Reduction Conditions: For particularly sensitive substrates, the Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃·7H₂O) is highly effective.[9] The cerium salt acts as an oxophilic Lewis acid, coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, accelerating its reduction relative to any potential side reactions on the thiophene ring.[9]
-
Issue 2: The Ketone Vanishes - Over-reduction to a Methylene Group
-
Symptom: The desired secondary alcohol is not observed. Instead, you have isolated a product where the carbonyl group has been completely reduced to a CH₂ group.
-
Probable Cause: You have inadvertently used conditions designed for complete deoxygenation of a carbonyl, such as the Wolff-Kishner (hydrazine and strong base) or Clemmensen (zinc amalgam and strong acid) reductions.[4][5] These methods are specifically employed when the goal is to convert a ketone to an alkane and are unsuitable for synthesizing an alcohol.
-
Solutions & Scientific Rationale:
-
Reagent Selection is Key: This is a matter of choosing the correct tool for the job. To obtain the secondary alcohol, you must use a hydride-based reducing agent.
-
Standard Protocol Recommendation: Use Sodium Borohydride (NaBH₄). It is a source of hydride ions (H⁻) that selectively attacks the electrophilic carbon of the ketone, leading to the formation of a secondary alcohol upon workup.[2] LiAlH₄ also yields the alcohol but is often unnecessarily strong and can lead to other side reactions if there are other sensitive functional groups.[8][10]
-
Issue 3: Unexpected High Molecular Weight Product - Dimerization
-
Symptom: Mass spectrometry indicates a product with approximately double the molecular weight of the expected alcohol.
-
Probable Cause: The reduction is proceeding via a single-electron transfer (SET) mechanism, generating a ketyl radical intermediate. These radicals can then couple (dimerize) to form a pinacol-type product.[6] This is more common with reductions involving metals or electrochemical methods but can sometimes occur with certain hydride reagents under specific conditions.
-
Solutions & Scientific Rationale:
-
Lower the Reactant Concentration: Dimerization is a bimolecular reaction. By running the reaction at a lower concentration, you decrease the probability of two radical intermediates encountering each other, thus favoring the desired intramolecular reduction pathway.
-
Ensure a Sufficient Hydride Source: Ensure an adequate excess of the hydride reagent is available. This increases the rate of the second step—the reduction of the ketyl radical to the alcoholate—which competes directly with the dimerization pathway.[6]
-
Modify Temperature and Addition Rate: Add the reducing agent slowly and at a low temperature (e.g., 0 °C or -78 °C). This helps to control the reaction rate and minimize the steady-state concentration of the radical intermediate.
-
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical factor in determining the outcome of your experiment. The table below provides a comparative summary to guide your selection.
| Reducing Agent | Typical Conditions | Primary Product | Common Byproducts with Thiophenyl Ketones | Expertise & Trustworthiness Insights |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Secondary Alcohol | Low risk of byproducts. Generally very chemoselective. | Highly Recommended. The go-to reagent for clean, selective reduction of ketones without affecting the thiophene ring.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to RT | Secondary Alcohol | Potential for ring reduction or desulfurization if overheated or with prolonged reaction times. | Use with caution. Much more reactive than NaBH₄ and requires strictly anhydrous conditions.[8] Overkill for most simple ketone reductions. |
| Luche Reduction (NaBH₄/CeCl₃) | Methanol, 0 °C to RT | Secondary Alcohol | Extremely low risk of byproducts. | The Specialist's Choice. Ideal for complex molecules with multiple reducible groups or highly sensitive substrates. The Lewis acid enhances selectivity for the ketone.[9] |
| Wolff-Kishner (H₂NNH₂/KOH) | High-boiling solvent (e.g., Ethylene Glycol), high temp. | Methylene (CH₂) | This is the byproduct. Use of this reagent is a methodological error if the alcohol is the target. | A powerful deoxygenation tool, but fundamentally unsuited for synthesizing the alcohol.[4] |
| Raney Nickel (Ra-Ni) | H₂ gas, various solvents | Methylene (CH₂) and/or Desulfurized Alkane | Desulfurization is a primary, often desired, reaction. | Avoid at all costs if the thiophene moiety must be preserved. Its primary use in this context is often for intentional desulfurization.[3] |
Visualized Workflows and Pathways
Reaction Pathway Overview
This diagram illustrates the desired reaction alongside the common undesired pathways.
Caption: Desired vs. Undesired Reduction Pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues in your reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
Validated Experimental Protocol
Chemoselective Reduction of 2-Benzoylthiophene using Sodium Borohydride
This protocol provides a reliable method for converting a representative thiophenyl ketone to its corresponding secondary alcohol with minimal byproduct formation.
Materials:
-
2-Benzoylthiophene
-
Sodium Borohydride (NaBH₄)
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylthiophene (e.g., 1.88 g, 10 mmol). Dissolve the ketone in 30 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to near 0 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 0.45 g, 12 mmol, 1.2 equivalents) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 20 mL of deionized water. A gas (H₂) will evolve. After gas evolution ceases, slowly add 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6) to neutralize the borate salts.
-
Workup & Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Analysis & Purification: Analyze the crude product by ¹H NMR and LC-MS to confirm the structure and purity. The product, phenyl(thiophen-2-yl)methanol, can be purified further by flash column chromatography if necessary.
References
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters. [Link]
-
Reduction and Desulfurization of Thiophene Compounds. ResearchGate. [Link]
-
Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]
-
Myers, A. G. Reduction. Harvard University. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. Journal of the American Chemical Society. [Link]
-
How to reduce a ketone (like acetophenone derivatives) in presence of a sulfinyl imine alpha to the keto group? ResearchGate. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Reduction of aromatic ketones. YouTube. [Link]
-
Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. PMC - NIH. [Link]
-
Reduction of aldehydes and ketones. Chemguide. [Link]
-
Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. University of Basel. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stereoselective Amino Alcohol Synthesis
Welcome to the technical support center for the stereoselective synthesis of amino alcohols. Chiral amino alcohols are foundational building blocks in modern organic chemistry, finding critical applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] Achieving high levels of stereocontrol in their synthesis is often a significant challenge, requiring a nuanced understanding of reaction mechanisms, catalyst behavior, and substrate effects.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity. Our goal is to empower you to diagnose issues in your experiments, optimize your reaction conditions, and confidently achieve your desired stereochemical outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each entry details potential causes for a given issue and provides a logical, step-by-step approach to resolving it.
Question 1: Why am I observing low enantiomeric excess (ee) in my asymmetric reduction of an α-amino ketone?
Low enantioselectivity is a frequent challenge, often stemming from subtle issues in the reaction setup or reagents. The most common culprits are catalyst inhibition, a competing non-selective background reaction, or suboptimal reaction conditions.[4][5]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Presence of Water | Moisture is highly detrimental as it can hydrolyze both the borane reducing agent and the oxazaborolidine catalyst (in CBS reductions), leading to a non-selective reduction pathway.[5][6] Action: Ensure all glassware is rigorously oven- or flame-dried. Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, freshly distilled or from a solvent purification system. |
| Suboptimal Temperature | Higher reaction temperatures can significantly erode enantioselectivity by providing enough thermal energy to overcome the activation barrier of the non-selective pathway.[5][6] Action: Perform a temperature screen. Start at a standard temperature (e.g., 0 °C or room temperature) and systematically lower it (e.g., -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[5] |
| Impure Reagents | Impurities in the ketone substrate, solvent, or borane source can poison the catalyst or participate in side reactions.[4][5] Old borane solutions may contain non-selective borohydride species. Action: Purify the ketone substrate via chromatography or recrystallization. Use only high-purity, anhydrous solvents. Use a fresh bottle of the borane reagent or titrate it before use to confirm its concentration. |
| Incorrect Stoichiometry | An incorrect ratio of catalyst to reducing agent or substrate can promote a non-catalyzed background reduction.[5] Action: Carefully control the stoichiometry. For catalytic reactions like the CBS reduction, 5-10 mol% of the catalyst is typical.[5] Add the substrate or reducing agent slowly to the reaction mixture to maintain a low concentration of the uncomplexed species. |
| Catalyst Degradation or Inactivity | The chiral catalyst may be inactive or may have degraded during storage or handling. Action: If using a pre-formed catalyst, purchase a new batch or store it carefully under inert gas in a freezer. If preparing the catalyst in situ, ensure the precursor amino alcohol is pure and the formation conditions are strictly followed.[7] |
Question 2: My reaction to form a syn-1,2-amino alcohol is giving poor diastereoselectivity (dr). How can I improve it?
Achieving high diastereoselectivity often depends on matching the right methodology—be it substrate-controlled, auxiliary-controlled, or reagent-controlled—to the specific molecule.[8] When diastereoselectivity is low, it indicates that the transition states leading to the two diastereomers are too close in energy.
Potential Causes & Recommended Solutions:
-
Mismatched Reagent/Substrate Chirality: In reagent-controlled reactions on chiral substrates (a "double stereodifferentiation" scenario), the inherent facial bias of the substrate may oppose the selectivity of the chiral catalyst. This is known as a "mismatched" pair.
-
Solution: Switch to the opposite enantiomer of the catalyst or ligand. If one enantiomer provides low diastereoselectivity (mismatched case), the other should theoretically provide high diastereoselectivity (matched case).
-
-
Insufficient Steric or Electronic Differentiation: The directing groups on your substrate or within the catalyst may not be providing a strong enough bias to favor one transition state.
-
Solution (Substrate Control): Increase the steric bulk of a directing group adjacent to the reacting center. For example, in the reduction of an α-chiral ketone, a larger protecting group on a nearby amine or alcohol can enhance facial shielding.
-
Solution (Reagent Control): Switch to a catalyst with a bulkier chiral ligand. For instance, in Noyori-type hydrogenations, ligands with different substitution patterns on the biaryl backbone can be screened to improve selectivity.[9]
-
-
Flexible Transition State: If the transition state is too flexible, the energy difference between diastereomeric pathways will be small.
-
Solution: Lowering the reaction temperature can help "freeze out" a more ordered transition state, often leading to improved diastereoselectivity. Additionally, changing the solvent to one that is less coordinating or more sterically demanding can alter the transition state geometry favorably.
-
-
Chelation vs. Non-Chelation Control: For substrates with a nearby Lewis basic group (like an ether or protected amine), the reaction can proceed through either a rigid, chelated transition state or a more flexible, non-chelated (e.g., Felkin-Ahn) model. Poor selectivity can result from a mixture of these pathways.
-
Solution: To favor chelation control (often leading to syn products), use a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and a suitable reducing agent. To favor non-chelation control, use a non-chelating reducing agent (e.g., NaBH₄ in a protic solvent) or a bulkier protecting group on the Lewis basic atom that prevents coordination.
-
Question 3: I'm performing a Sharpless Asymmetric Aminohydroxylation and getting a mixture of regioisomers. How can I control the regioselectivity?
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful tool for creating syn-1,2-amino alcohols from alkenes, but regioselectivity can be a significant challenge with unsymmetrical olefins.[10][11] The choice of both the chiral ligand and the nitrogen source can profoundly influence which end of the double bond is functionalized.[10]
Controlling Regioselectivity in Sharpless AA:
| Factor | Effect on Regioselectivity | Practical Recommendation |
| Chiral Ligand Backbone | The aromatic linker in the Cinchona alkaloid-derived ligand plays a crucial role. Phthalazine (PHAL) and anthraquinone (AQN) ligands often induce opposite regioselectivity for the same substrate, without affecting the enantiofacial preference.[11][12] | If your reaction with a (DHQ)₂PHAL ligand gives the wrong regioisomer, switch to the corresponding (DHQ)₂AQN ligand. This often reverses the regioselectivity while maintaining high ee.[12] |
| Nitrogen Source | The N-substituent on the nitrogen source (e.g., chloramine-T, N-bromobenzamide, Boc-N(Na)Cl) can influence regioselectivity. While chloramine-T is common, other reagents may offer better results for specific substrates.[10] | Screen different nitrogen sources. For example, using primary amides as the nitrogen source has been shown to broaden the substrate scope.[10] |
| Reaction Conditions | Conducting the reaction in an aqueous medium and under more dilute conditions favors the hydrolysis of the osmium(VI) azaglycolate intermediate, preventing a side reaction that can decrease enantioselectivity.[10] | Follow the established protocols carefully, paying attention to solvent composition (e.g., t-BuOH/H₂O mixtures) and concentration. |
Workflow for Troubleshooting Sharpless AA Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in Sharpless AA.
Frequently Asked Questions (FAQs)
What are the fundamental strategies for achieving stereoselectivity in amino alcohol synthesis?
There are three primary strategies, and the choice depends on the starting materials, desired stereoisomer, and scalability.[8]
-
Substrate Control: The inherent chirality of the starting material directs the stereochemical outcome of a new stereocenter.[8] A classic example is the reduction of a chiral α-amino ketone, where a pre-existing stereocenter dictates the face of hydride attack. This is a powerful strategy when the chiral starting material is readily available (e.g., from the chiral pool like amino acids).[13]
-
Reagent Control: An external chiral reagent or catalyst, which is not part of the substrate or product, controls the stereochemistry.[8] This is the basis for many modern catalytic asymmetric methods, such as the Noyori asymmetric hydrogenation or CBS reduction, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.[9][14]
-
Auxiliary Control: A chiral moiety, or "auxiliary," is temporarily attached to the substrate. It directs the stereoselective transformation and is then cleaved to reveal the final product.[8][15] Evans oxazolidinones and pseudoephedrine amides are classic examples of auxiliaries used to control alkylation and aldol reactions en route to amino alcohols.[15][]
How does a Noyori-type asymmetric hydrogenation work for producing chiral alcohols?
The Noyori asymmetric hydrogenation is a Nobel Prize-winning method for the highly enantioselective reduction of ketones and other unsaturated compounds using molecular hydrogen.[17][18]
-
The Catalyst: The classic catalyst system consists of a Ruthenium(II) center coordinated to a C₂-symmetric chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine ligand.[9]
-
Mechanism of Enantioselection: The reaction proceeds through a metal-ligand bifunctional mechanism. The ketone substrate coordinates to the Ru center. The key step involves the concerted transfer of a hydride from the metal and a proton from the coordinated amine ligand to the carbonyl group. The rigid, chiral environment created by the BINAP and diamine ligands forces the ketone to approach the catalyst in a specific orientation, exposing one enantiotopic face to the H₂ addition, resulting in exceptionally high enantioselectivity.[19]
-
Key Features: This method is highly efficient (high turnover numbers), works under relatively mild hydrogen pressure, and has a broad substrate scope, particularly for aromatic and certain functionalized ketones.[9][17]
Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.
When should I use a chiral auxiliary instead of a catalytic asymmetric method?
While catalytic methods are often preferred for their atom economy, chiral auxiliaries remain indispensable in many scenarios.[15]
Choose a Chiral Auxiliary when:
-
A reliable catalytic system for your specific transformation does not exist. For some complex substrates, finding a catalyst that delivers high selectivity can be difficult and time-consuming. Auxiliary-based methods are often more robust and predictable.
-
You need to perform multiple stereocontrolled transformations. An auxiliary can be used to direct several sequential steps, building up complex stereochemical arrays before its removal.
-
Separation of the product is easier. The products of an auxiliary-directed reaction are diastereomers, which have different physical properties (e.g., boiling point, solubility, Rf value) and can be easily separated by standard techniques like column chromatography or crystallization.[15] This can be a major advantage over separating enantiomers, which often requires chiral HPLC.
-
Small to medium-scale synthesis is required. The cost and additional synthetic steps of attaching and removing the auxiliary are less prohibitive on a lab scale compared to industrial production.[15]
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone
This protocol describes a representative procedure for the enantioselective reduction of a ketone using a catalyst generated in situ from (1R,2S)-1-amino-2-indanol, a common precursor for CBS catalysts.[5][7]
Safety: This reaction must be performed in a well-ventilated fume hood. Borane reagents are flammable and react violently with water. Use appropriate personal protective equipment (PPE).
Reagents & Materials:
-
Prochiral ketone (1.0 mmol, 1.0 equiv)
-
(1R,2S)-1-amino-2-indanol (0.1 mmol, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
Procedure:
-
Glassware Preparation: Ensure all glassware (round-bottom flask, syringes, needles) is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Catalyst Formation: To a dry round-bottom flask under an inert atmosphere, add (1R,2S)-1-amino-2-indanol (0.1 mmol). Add anhydrous THF (2 mL) and stir until dissolved. To this solution, add a portion of the borane-dimethyl sulfide complex (0.1 mmol). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Substrate & Reagent Addition: In a separate dry flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL). Add the ketone solution to the cooled catalyst solution via syringe. Following this, add the remaining borane-dimethyl sulfide complex (0.9 mmol) dropwise over 10-15 minutes using a syringe pump to maintain a low concentration of free borane and minimize the non-catalyzed background reaction.
-
Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (2-3 mL) at the reaction temperature. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to warm to room temperature.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add 1 M HCl (5 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Wash the combined organic layers sequentially with water (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude alcohol product by flash column chromatography. Determine the yield. The enantiomeric excess (ee) of the chiral alcohol is determined by chiral HPLC or GC analysis, often after derivatization.[4]
References
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Shi, S.-L., Wang, Z., & Buchwald, S. L. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC. Available at: [Link]
-
Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]
- Notz, W., Tanaka, F., Watanabe, S.-i., Chowdari, N. S., Turner, J. M., Thayumanavan, R., & Barbas, C. F. (2003). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Journal of Organic Chemistry.
-
Han, S. B., & Kim, I. S. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]
-
Heravi, M. M., Lashaki, T. B., & Fattahpour, P. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. Available at: [Link]
-
Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Available at: [Link]
-
Johnston, J. N., & Pacheco, M. C. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]
- O'Brien, P. (2002). The Sharpless Asymmetric Aminohydroxylation.
-
Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. Available at: [Link]
-
Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. Available at: [Link]
-
Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Available at: [Link]
-
Kano, T., Mii, T., & Maruoka, K. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]
-
Heravi, M. M., Lashaki, T. B., & Fattahpour, P. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]
-
Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. S. (2024). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. ResearchGate. Available at: [Link]
- Han, S. B., & Kim, I. S. (2021).
-
Wikipedia. Corey–Itsuno reduction. Available at: [Link]
-
Åhman, J., & Järvo, E. R. (2016). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Grokipedia. Corey–Itsuno reduction. Available at: [Link]
-
Kochi, T., Tang, T. P., & Ellman, J. A. (2003). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. Available at: [Link]
-
ResearchGate. (2015). How can I know what is the best condition for CBS reduction of my ketone compound? Available at: [Link]
-
Zhang, W., Ni, Y., Li, A., & Xu, J.-H. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. Available at: [Link]
-
NROChemistry. Noyori Hydrogenation. Available at: [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]
- Fañanás-Mastral, M., & Feringa, B. L. (2014). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi.
-
ResearchGate. Importance of vicinal amino alcohols and synthetic approaches. Available at: [Link]
-
Fañanás-Mastral, M., & Feringa, B. L. (2014). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]
-
ResearchGate. Chiral amino alcohols as candidates for catalyst precursors. Available at: [Link]
- Williams, R. M. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.
-
Li, J.-L., Liu, M.-Q., Chen, Y.-C., & Gong, L.-Z. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. NIH. Available at: [Link]
- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
-
YouTube. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). Available at: [Link]
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- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 8. diva-portal.org [diva-portal.org]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
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- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
stability and storage conditions for 2-Amino-1-(thiophen-3-yl)ethan-1-ol
This guide provides in-depth technical information and practical advice for the handling, storage, and use of 2-Amino-1-(thiophen-3-yl)ethan-1-ol. The recommendations herein are synthesized from established chemical principles of its constituent functional groups—the thiophene ring and the amino alcohol chain—to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at 0-8 °C in a tightly sealed container.[1] To mitigate potential degradation from atmospheric moisture and oxygen, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen. The storage area should be dry and well-ventilated.
Q2: I left the compound on the benchtop at room temperature for a few hours. Is it still viable?
While short-term exposure to ambient temperature is unlikely to cause significant degradation, it is not recommended. The stability of amino alcohols can be compromised by prolonged exposure to heat. Thiophene-containing compounds can also be sensitive to environmental conditions.[2] For critical applications, it is advisable to use a fresh sample or perform a quality control check (e.g., by NMR or LC-MS) to ensure purity before proceeding.
Q3: Is this compound sensitive to light?
Q4: What solvents are recommended for preparing solutions of this compound?
This compound is an amino alcohol, a class of compounds that are generally soluble in water and many organic solvents due to the presence of both polar hydroxyl and amino groups.[4][5] For biological applications, sterile, buffered aqueous solutions are common. For organic synthesis, a range of aprotic and protic solvents can be used. It is crucial to use anhydrous solvents when the presence of water could interfere with a reaction. Always prepare solutions fresh for optimal results.
Q5: What are the known chemical incompatibilities for this compound?
This compound should be considered incompatible with:
-
Strong oxidizing agents and nitrates : Thiophene and its derivatives can react violently with these substances.[6][7]
-
Strong reducing agents, strong acids, and strong bases : These can react with the amino and alcohol functional groups.[8]
-
Copper and aluminum : Amino alcohols can be corrosive to these metals.[4]
It is crucial to avoid contact with these materials during storage and in experimental setups.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side products in a reaction | Compound degradation due to improper storage or handling. | Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, use a fresh, properly stored sample. |
| Poor solubility in a non-polar organic solvent | The compound is a polar amino alcohol. | Consider using a more polar solvent or a co-solvent system to improve solubility. |
| Discoloration of the solid compound | Potential oxidation or contamination. | Discard the discolored material. Review storage procedures to ensure the container is tightly sealed and, if necessary, stored under an inert atmosphere. |
| Inconsistent experimental results | Variability in compound integrity between aliquots. | Ensure the entire stock of the compound is stored under the same optimal conditions. When aliquoting, work quickly to minimize exposure to air and moisture. |
Experimental Workflow & Stability Considerations
The following diagram illustrates the key decision points and handling steps to maintain the stability of this compound throughout its lifecycle in the lab.
Caption: Workflow for handling this compound.
Protocol: Preparation of a Standardized Solution
This protocol outlines the steps for preparing a solution of this compound, with an emphasis on maintaining its stability.
-
Preparation:
-
Remove the container of this compound from cold storage (0-8°C).
-
Place it in a desiccator at room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Weighing:
-
Once equilibrated, briefly open the container in a low-humidity environment (e.g., a glove box or under a stream of inert gas).
-
Quickly weigh the desired amount of the compound into a clean, dry vessel.
-
Tightly reseal the main container, purge with an inert gas if possible, and immediately return it to cold storage.
-
-
Dissolution:
-
Add the desired solvent to the weighed compound.
-
If necessary, sonicate or gently warm the mixture to facilitate dissolution.
-
Use the prepared solution immediately for the best results. Do not store solutions for extended periods unless their stability in the specific solvent has been validated.
-
Summary of Storage and Handling Conditions
| Parameter | Condition | Rationale | References |
| Temperature | 0-8 °C | To minimize thermal degradation. | [1] |
| Atmosphere | Inert gas (Argon, Nitrogen) | To prevent oxidation and moisture absorption. | |
| Light | Protect from light (Amber vial) | To prevent potential photodegradation. | [3] |
| Container | Tightly sealed | To prevent exposure to air and moisture. | [2] |
| Incompatibilities | Strong oxidizing/reducing agents, strong acids/bases, copper, aluminum | To avoid hazardous reactions and compound degradation. | [4][6][7][8] |
References
-
Alchemist-chem. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol. Retrieved from [Link]
-
Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Retrieved from [Link]
-
ResearchGate. (2012). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkanolamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 102090-45-9 | AChemBlock [achemblock.com]
- 2. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Alkanolamine - Wikipedia [en.wikipedia.org]
- 6. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Purification of Gewald Reaction Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Gewald reaction. As a Senior Application Scientist, I understand the challenges that can arise during the synthesis and purification of 2-aminothiophenes. This guide is designed to provide you with practical, field-proven insights to troubleshoot common issues, particularly the removal of persistent polysulfide impurities, and to offer robust purification protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Gewald reaction experiments in a question-and-answer format.
Question 1: My reaction mixture has turned a dark brown or black color and appears tarry. What is the cause and how can I salvage my product?
Answer: A dark, tarry reaction mixture is a common observation in the Gewald reaction and is most often indicative of the formation of complex polysulfides and potential polymerization of starting materials or intermediates.[1]
-
Causality: The Gewald reaction utilizes elemental sulfur, which, under basic conditions, can form a complex equilibrium of polysulfide anions (Sn2-).[2] At elevated temperatures, these highly reactive species can lead to a cascade of side reactions, resulting in the formation of long-chain, colored polysulfides and polymeric materials.[1] The purity of your starting materials is also crucial, as impurities can catalyze these unwanted side reactions.[1]
-
Immediate Actions & Solutions:
-
Temperature Control: The primary preventative measure is stringent temperature control. Ensure the reaction temperature does not exceed the optimal range for your specific substrates. If you are experiencing this issue, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Work-up Strategy: Do not discard the reaction mixture. Often, the desired 2-aminothiophene product is present within the tar. The initial work-up should focus on separating the soluble product from the insoluble polymeric material. This can typically be achieved by diluting the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) and filtering off the insoluble tar.
-
Purification: The resulting solution will likely still contain dissolved colored polysulfide impurities. These can be addressed using the detailed purification protocols outlined later in this guide, such as recrystallization with activated carbon treatment or column chromatography.
-
Question 2: After an initial work-up, my crude product is a deeply colored solid (yellow, orange, or brown). How can I remove these color impurities?
Answer: Deeply colored crude products are a clear sign of persistent polysulfide impurities. These impurities can interfere with subsequent synthetic steps and biological assays.
-
Causality: Polysulfides are chromophores, meaning they absorb light in the visible spectrum, leading to colored compounds. Their removal is essential for obtaining a pure product.
-
Solutions:
-
Activated Carbon Treatment: This is often the most effective and straightforward method for removing bulk color impurities.[3][4] A detailed protocol is provided below.
-
Recrystallization: This is a powerful purification technique for obtaining crystalline solids.[5] The choice of solvent is critical. Several solvent systems have proven effective for 2-aminothiophene derivatives, as detailed in the protocols section.
-
Column Chromatography: For stubborn impurities or when a very high degree of purity is required, column chromatography is the method of choice.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of polysulfide formation in the Gewald reaction?
A1: The Gewald reaction proceeds through a multi-step sequence.[1] After the initial Knoevenagel-Cope condensation of the carbonyl compound and the active methylene nitrile, a carbanion is formed. This carbanion then attacks the elemental sulfur ring (S8), leading to the formation of a thiolate anion which is in equilibrium with various polysulfide species. These polysulfide intermediates are then thought to cyclize to form the thiophene ring.[2]
Q2: Can I use a different sulfur source to avoid polysulfide formation?
A2: While elemental sulfur is the classic reagent, some modifications of the Gewald reaction have explored other sulfur sources. For instance, using pre-formed sodium polysulfide has been reported.[6] However, the fundamental mechanism still involves polysulfide intermediates, so their formation is often unavoidable. The focus should be on controlling the reaction conditions to minimize side reactions and on effective purification.
Q3: How can I monitor the progress of my Gewald reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the reaction. You can track the consumption of your starting materials and the appearance of the product spot. The formation of a colored baseline or multiple colored spots can indicate the presence of polysulfide impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the desired product and various impurities.[7]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid products. The key is to select a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature, while the impurities remain in solution upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature precedence for 2-aminothiophenes, consider the following solvent systems:
-
Dissolution: Place the crude, colored 2-aminothiophene product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid has completely dissolved.
-
Decolorization (Optional but Recommended): If the solution is still colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% of the solute weight) to the solution.[3] Swirl the flask and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove the carbon. This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Notes |
| Ethanol | A common and effective polar solvent for many 2-aminothiophenes.[1] |
| Acetonitrile | Another polar aprotic solvent that has been successfully used.[8] |
| Ethyl acetate/Hexanes | A mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a few drops of hot ethyl acetate before cooling.[1] |
| Acetone/Water | A mixed-solvent system suitable for more polar products. Dissolve in hot acetone and add water until persistent cloudiness is observed.[9] |
Protocol 2: Purification by Column Chromatography
Column chromatography offers a higher degree of separation and is particularly useful when recrystallization is ineffective or when multiple byproducts are present.
Step-by-Step Methodology:
-
Stationary Phase Selection: For most 2-aminothiophene derivatives, silica gel is a suitable stationary phase (normal-phase chromatography). If the compound is very polar, reversed-phase chromatography using C18-functionalized silica may be more effective.[10]
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical and should be determined by TLC analysis. The goal is to find a solvent system that provides good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
Normal-Phase: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
Reversed-Phase: Start with a polar solvent like water or methanol and decrease the polarity by adding acetonitrile.
-
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualization of Key Processes
Diagram 1: Generalized Gewald Reaction Mechanism
Caption: The Gewald reaction proceeds via condensation, sulfur addition, and cyclization.
Diagram 2: Formation and Removal of Polysulfide Impurities
Caption: High temperatures promote polysulfide formation, which are then removed during purification.
Diagram 3: Purification Workflow
Caption: A workflow for the purification of Gewald reaction products.
References
-
Nguyen, K. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
-
Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. Retrieved from [Link]
- Google Patents. (1956). Removal of color impurities from organic compounds.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
Putrová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]
- Abaee, M. S., & Cheraghi, S. (2014). A simple and efficient synthesis of 2-aminothiophenes via a three-component reaction in water. Green Chemistry Letters and Reviews, 7(4), 339-343.
-
Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3161. Retrieved from [Link]
-
Abdel-rahman, A. A.-H., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 239-250. Retrieved from [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product?. Retrieved from [Link]
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimization of Multicomponent Thiophene Synthesis
Welcome to the Technical Support Center for Multicomponent Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists dedicated to the efficient construction of thiophene-based scaffolds. Thiophene rings are vital structural motifs in a vast array of pharmaceuticals, natural products, and organic electronic materials.[1][2] Multicomponent reactions (MCRs) provide a highly efficient, atom-economical, and streamlined approach to synthesizing these valuable heterocyclic compounds.[3][4]
This document provides field-proven insights and troubleshooting strategies to help you navigate the complexities of these reactions, optimize your experimental conditions, and maximize your synthetic success. We will primarily focus on widely-used MCRs such as the Gewald and Fiesselmann syntheses.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and key parameters of multicomponent thiophene synthesis.
Q1: What are the most common and synthetically powerful multicomponent reactions (MCRs) for thiophene synthesis?
A1: The most prominent and versatile MCRs for synthesizing substituted thiophenes are the Gewald Aminothiophene Synthesis and the Fiesselmann Thiophene Synthesis .[5]
-
Gewald Synthesis: This is a one-pot reaction that combines a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to produce highly functionalized 2-aminothiophenes.[6][7]
-
Fiesselmann Synthesis: This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives, which, upon treatment with a base, yields 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8][9][10]
Q2: Why are MCRs and domino reactions considered superior for synthesizing thiophene derivatives?
A2: MCRs are highly valued in modern synthetic chemistry for their exceptional efficiency. They enable the formation of multiple chemical bonds in a single, continuous operation without the need to isolate intermediates.[5] This approach offers several key advantages:
-
Reduced Step Count: Minimizes the number of synthetic and purification steps, saving time and resources.
-
Waste Minimization: Reduces solvent and reagent consumption, aligning with the principles of green chemistry.[5]
-
Improved Yields: Often improves overall yield by avoiding material loss during intermediate isolation.
-
Increased Complexity: Allows for the rapid generation of complex and diverse molecular scaffolds from simple starting materials.[4]
Q3: What is the crucial role of the base in the Gewald synthesis?
A3: The base is a critical catalyst in the Gewald synthesis, primarily initiating the reaction sequence. Its main function is to catalyze the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a crucial α,β-unsaturated nitrile intermediate.[6][7] Commonly used bases are secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine. The choice and concentration of the base can significantly influence the reaction rate and overall yield.[6]
Q4: How does the choice of solvent impact the outcome of the reaction?
A4: The solvent plays a multifaceted role, influencing reagent solubility, reaction rate, and even the reaction pathway. Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve the starting materials and facilitate the reaction steps.[6] However, in some cases, aprotic polar solvents like DMF may be used. The polarity of the solvent can affect the equilibrium of the initial condensation step and influence the rate of subsequent sulfur addition and cyclization. An inappropriate solvent choice can sometimes favor the formation of side products.[5]
Q5: What are the common sulfur sources used in these reactions?
A5: The most common and cost-effective sulfur source for the Gewald reaction is elemental sulfur (S₈) .[6][11] For other thiophene syntheses, such as the Paal-Knorr reaction, sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are used.[][13] In some specialized protocols, other sulfur donors may be employed to modulate reactivity and conditions.[4]
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Yield of the Desired Thiophene Product
This is one of the most frequent challenges. A logical, step-by-step diagnosis is key to identifying the root cause.
Possible Cause 1: Poor Quality or Inactivity of Reagents
-
Causality: Impurities in starting materials or solvents can poison catalysts or participate in unwanted side reactions.[5] Elemental sulfur can exist in different allotropes with varying reactivity, and bases like triethylamine can degrade over time.
-
Solution:
-
Verify Purity: Use reagents from a reliable source and of appropriate purity. If in doubt, purify starting materials (e.g., distill carbonyl compounds and solvents).
-
Use Fresh Reagents: Employ freshly opened or properly stored bases and solvents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Activate Sulfur: If reactivity issues are suspected with elemental sulfur, consider using a different batch or finely grinding it to increase surface area.
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Causality: The Gewald reaction involves multiple steps, each with its own activation energy. The initial Knoevenagel condensation is often exothermic, but the subsequent sulfur addition and cyclization may require thermal energy to proceed at a reasonable rate.[6] Excessive heat can promote side reactions and decomposition.
-
Solution:
-
Gentle Heating: Many Gewald reactions proceed well with gentle heating (40–60 °C).[6] This often provides a good balance between reaction rate and selectivity.
-
Systematic Optimization: If the standard temperature fails, perform small-scale trial reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the progress by TLC or LC-MS to find the optimal point.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for less reactive substrates.[7]
-
Possible Cause 3: Incorrect Stoichiometry or Catalyst Loading
-
Causality: The molar ratios of the reactants are critical. An excess of one component may lead to the formation of byproducts. The base is catalytic, but its concentration must be sufficient to drive the initial condensation without causing unwanted side reactions.
-
Solution:
-
Check Calculations: Double-check all molar calculations for the reactants. A 1:1:1.2 ratio of carbonyl:nitrile:sulfur is a common starting point.[6]
-
Optimize Base Loading: The typical base loading is 10–20 mol%.[6] If the reaction is sluggish, consider increasing it incrementally. Conversely, if byproduct formation is high, try reducing the catalyst loading.
-
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Significant Byproduct Formation
The appearance of multiple spots on a TLC plate can be disheartening. Understanding the potential side reactions is the first step toward suppression.
Possible Cause 1: Polymerization of Starting Materials
-
Causality: The α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation can be susceptible to polymerization, especially at elevated temperatures or in the presence of excess base.
-
Solution:
-
Control Temperature: Avoid excessive heating. Maintain the lowest effective temperature.
-
Slow Addition: If polymerization is severe, try adding the base or one of the reactants slowly to the reaction mixture to keep its instantaneous concentration low.
-
Modify Base: Switch to a less nucleophilic or sterically hindered base (e.g., triethylamine instead of piperidine).
-
Possible Cause 2: Hydrolysis of Functional Groups
-
Causality: Nitrile or ester functionalities on the starting materials or product can be hydrolyzed to carboxylic acids or amides under harsh acidic or basic conditions, particularly during an aqueous workup.[14]
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is run under dry conditions if possible.
-
Neutralize Workup: During workup, carefully neutralize the reaction mixture before extraction. Avoid prolonged contact with strong acids or bases.
-
Temperature Control: Perform the workup and extractions at room temperature or below to minimize hydrolysis rates.
-
Problem 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be a final hurdle.
Possible Cause 1: Product Decomposition on Silica Gel
-
Causality: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds, including some electron-rich thiophene derivatives.[5]
-
Solution:
-
Neutralize Silica: Deactivate the silica gel before use by preparing a slurry in the eluent and adding 1-2% triethylamine. The solvent can then be evaporated before packing the column.[15]
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Alternative Methods: Explore non-chromatographic purification techniques such as recrystallization or distillation if the product is suitable.
-
Possible Cause 2: Product Volatility
-
Causality: Low molecular weight thiophenes can be volatile and may be lost during solvent removal under high vacuum.[5]
-
Solution:
-
Careful Concentration: Remove the solvent using a rotary evaporator at a reduced temperature and pressure. Avoid leaving the product on the high vacuum line for extended periods.
-
Back-Extraction: If the product has acidic or basic handles, consider an acid-base extraction to separate it from neutral impurities before final solvent removal.
-
Data & Protocols
Table 1: Optimization Parameters for Gewald Synthesis
| Parameter | Common Range/Options | Rationale & Key Considerations |
| Base Catalyst | Morpholine, Piperidine, Triethylamine | Secondary amines (morpholine, piperidine) are often more effective catalysts for the Knoevenagel condensation. Triethylamine is a non-nucleophilic alternative that can minimize side reactions.[6] |
| Catalyst Loading | 5 - 20 mol% | Lower loading may be sufficient and can reduce byproducts. Higher loading can accelerate a sluggish reaction but may increase polymerization risk.[6] |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Ethanol is a good general-purpose solvent. DMF can be effective for less soluble substrates but makes workup more challenging.[5] |
| Temperature | 25 °C - 80 °C | Start with gentle heat (40-50 °C). Overheating can lead to decomposition and lower yields.[6] Microwave irradiation can be a powerful alternative.[7] |
| Stoichiometry | Carbonyl:Nitrile:Sulfur (1:1:1.1-1.5) | A slight excess of elemental sulfur is typically used to drive the reaction to completion.[6] |
General Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
This protocol is a general guideline and must be adapted and optimized for specific substrates.
Reaction Workflow
Caption: General workflow for the Gewald multicomponent reaction.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.2 eq.).[5]
-
Solvent Addition: Add a suitable solvent, such as ethanol, to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration with respect to the carbonyl compound).
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.1-0.2 eq.) to the mixture at room temperature.[6]
-
Reaction: Heat the reaction mixture to 40-50 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (potentially neutralized with 1% triethylamine in the eluent) or by recrystallization to afford the pure 2-aminothiophene product.[5][15]
References
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
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CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
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Validation & Comparative
Topic: A Comparative Study of 2-Amino-1-(thiophen-3-yl)ethan-1-ol and its Furan Analog
An In-Depth Comparative Guide for Researchers
Introduction: The Strategic Role of Bioisosterism in Drug Discovery
In the landscape of medicinal chemistry, the bioisosteric replacement of molecular scaffolds is a cornerstone strategy for lead optimization. Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological activities. The classic bioisosteric pair of thiophene and furan serves as a quintessential example of this principle.[1] While structurally similar five-membered aromatic heterocycles, their distinct electronic and metabolic profiles, stemming from the substitution of a sulfur atom for an oxygen atom, can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2]
This guide presents a comparative analysis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol and its furan analog, 2-Amino-1-(furan-3-yl)ethan-1-ol. It is important to note that while extensive literature exists on furan and thiophene derivatives in general, direct, head-to-head experimental data comparing these two specific molecules is limited in the public domain.[3] Therefore, this document provides a comprehensive comparison based on established principles of medicinal chemistry, data from analogous compounds, and proposed experimental frameworks to empower researchers in their drug development endeavors.
Part 1: Physicochemical and Electronic Profile Comparison
The fundamental differences between the thiophene and furan rings dictate their behavior in biological systems. The sulfur atom in thiophene is less electronegative and more polarizable than the oxygen in furan, contributing to thiophene's higher aromaticity and greater metabolic stability.[1] Conversely, the oxygen in furan can act as a hydrogen bond acceptor, a role the sulfur atom fulfills less effectively.[1]
| Property | This compound | 2-Amino-1-(furan-3-yl)ethan-1-ol | Key Differences & Implications |
| Molecular Formula | C₆H₉NOS[4] | C₆H₉NO₂ | The presence of sulfur vs. oxygen is the defining difference. |
| Molecular Weight | 143.20 g/mol [4] | 127.14 g/mol | Thiophene analog is heavier due to the larger sulfur atom. |
| Heteroatom | Sulfur | Oxygen | Sulfur is less electronegative, influencing ring electronics.[1] |
| Aromaticity | Higher | Lower | Thiophene's greater aromaticity can contribute to enhanced metabolic stability.[1] |
| Polarity | Less Polar | More Polar | The higher electronegativity of oxygen makes the furan analog more polar.[1] |
| H-Bonding | Sulfur is a weak H-bond acceptor. | Oxygen can act as an H-bond acceptor.[1] | This can lead to different binding interactions with biological targets. |
| Metabolic Stability | Generally more stable.[1] | Generally less stable; can be metabolized to reactive intermediates.[1] | A critical consideration for drug development and potential toxicity. |
Part 2: Synthesis and Chemical Reactivity
Plausible synthetic routes for both compounds can be designed based on established organic chemistry principles, primarily through the reduction of an amino ketone intermediate or the direct reductive amination of a suitable aldehyde.
Proposed Synthetic Workflow
A common and efficient method for synthesizing these amino alcohols involves the reductive amination of the corresponding 3-substituted aldehyde. This two-step approach is versatile and generally provides good yields.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
This protocol is an illustrative example and requires optimization for each specific substrate.
-
Reaction Setup: In a round-bottom flask, dissolve furan-3-carbaldehyde or thiophene-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of ammonia or a primary amine (e.g., benzylamine) (1.1 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while monitoring the temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Part 3: Inferred Biological and Pharmacological Profiles
While direct comparative data is unavailable, the known activities of furan and thiophene derivatives allow for an informed inference of their potential pharmacological profiles. Both scaffolds are present in numerous compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6]
| Biological Activity | Furan Analog | Thiophene Analog | Rationale and Considerations |
| Anticancer | Furan-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[1] | Thiophene derivatives are also widely explored as anticancer agents, sometimes showing superior potency depending on the molecular context.[1][2] | The choice of scaffold can influence activity against specific cell lines. For example, in some chalcone series, furan analogs showed better activity, while in a pyrazole series, the thiophene analog was superior.[1] |
| Antimicrobial | Furan derivatives are known for their antibacterial and antifungal properties.[5] | Thiophene-based compounds have also shown significant antimicrobial potency.[6] | The thiophene ring's greater metabolic stability might offer an advantage in sustaining effective concentrations.[1] |
| Anti-inflammatory | The furan scaffold is a component of selective COX-2 inhibitors.[1] | Thiophene analogs have also been developed as potent anti-inflammatory agents.[2] | Both scaffolds can be successfully incorporated into molecules targeting key enzymes in inflammatory pathways. |
Potential Signaling Pathway Modulation
Given their common investigation as anti-inflammatory and anticancer agents, these compounds could potentially modulate key signaling pathways involved in cell proliferation and inflammation, such as the Cyclooxygenase (COX) or other kinase pathways.
Caption: Generalized signaling pathway potentially modulated by the analogs.
Part 4: Proposed Experimental Design for a Head-to-Head Comparison
To generate the necessary data for a direct and objective comparison, a structured experimental plan is required.
Protocol 1: Synthesis and Analytical Characterization
-
Synthesis: Synthesize both this compound and 2-Amino-1-(furan-3-yl)ethan-1-ol using the reductive amination protocol outlined in Part 2.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Identify key functional groups, such as O-H (alcohol) and N-H (amine) stretches.
-
-
Purity Analysis: Determine the purity of the final compounds using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Comparative In Vitro Biological Evaluation
-
Anticancer Activity Screening:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast) to assess broad-spectrum activity.[1]
-
Assay: Employ a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the half-maximal inhibitory concentration (IC₅₀) of each compound after 48 or 72 hours of treatment.
-
Data Analysis: Directly compare the IC₅₀ values for each compound against each cell line.
-
-
Antimicrobial Susceptibility Testing:
-
Microorganisms: Test the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Data Analysis: Compare the MIC values to determine the relative antimicrobial potency.
-
Conclusion
The bioisosteric replacement of furan with thiophene is a powerful tool in drug discovery, offering a subtle yet impactful method to modulate a compound's pharmacological properties. The thiophene analog, this compound, is expected to be more metabolically stable and less polar, which could translate to improved pharmacokinetic properties.[1] Conversely, the furan analog's ability to act as a hydrogen bond acceptor may offer distinct advantages in binding to specific biological targets.[1]
Ultimately, neither heterocycle is universally superior; the optimal choice is context-dependent and must be determined empirically.[1] This guide provides the foundational physicochemical rationale, synthetic strategies, and a clear experimental roadmap for researchers to conduct a definitive comparative study, enabling data-driven decisions in the pursuit of novel therapeutic agents.
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PubChem. 2-Amino-1-[4-(thiophen-3-yl)phenyl]ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-1-(thiophen-3-yl)ethan-1-ol and Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activity of 2-Amino-1-(thiophen-3-yl)ethan-1-ol against a range of other functionally diverse thiophene derivatives. By examining structure-activity relationships (SAR), this document aims to provide researchers and drug development professionals with insights into the rational design of novel thiophene-based therapeutic agents. While specific experimental data on this compound is limited in publicly accessible literature, this guide will draw logical comparisons based on the activities of structurally similar 2-aminothiophenes and other key derivatives to forecast its potential biological profile.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The structural versatility of the thiophene ring allows for precise functionalization at various positions, significantly influencing the molecule's interaction with biological targets.[1][4] The nature and position of substituents on the thiophene ring can dramatically alter the compound's biological activity.[1][4] This guide focuses on this compound, a specific derivative, and places its predicted activities within the broader context of other well-documented thiophene compounds.
Comparative Analysis of Biological Activities
While direct experimental data for this compound is not extensively available, we can infer its potential biological activities by examining structurally related compounds. The presence of a 2-amino group and a hydroxyethyl side chain on a thiophene core suggests potential for antimicrobial and anticancer activities.
Thiophene derivatives are a well-established class of antimicrobial agents.[5][6] The 2-aminothiophene moiety, in particular, is a key building block for many compounds with significant antibacterial and antifungal properties.[7][8]
Comparison with Other Thiophene Derivatives:
A study on various thiophene-based heterocycles demonstrated that certain derivatives exhibit potent antimicrobial activity. For instance, a spiro–indoline–oxadiazole derivative showed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml.[9] Other research has highlighted that specific thiophene derivatives can be effective against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, with MIC50 values ranging from 16 to 32 mg/L.[5][10] The antimicrobial efficacy is often linked to the specific substituents on the thiophene ring, which can influence factors like membrane permeabilization.[5][10]
Projected Activity of this compound:
Given the prevalence of antimicrobial activity in 2-aminothiophene derivatives, it is plausible that this compound would exhibit some level of antimicrobial effect. The presence of the amino and hydroxyl groups could facilitate interactions with bacterial cell walls or key enzymes.
Data Summary: Antimicrobial Activity of Various Thiophene Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| Thiophenes 4, 5, and 8 | Colistin-resistant A. baumannii | MIC50: 16-32 mg/L | [5][10] |
| Thiophenes 4, 5, and 8 | Colistin-resistant E. coli | MIC50: 8-32 mg/L | [5] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | MIC: 2-4 μg/ml | [9] |
| Thiophene-thiazole derivatives | S. aureus, S. enterica | Potent activity (MIC 3.125–6.25 μg/mL for some analogs) | [11] |
| Pyridine side chain derivatives | Various bacteria | Comparable to ampicillin and gentamicin | [12] |
The thiophene scaffold is a common feature in many anticancer agents.[3][13] Thiophene derivatives can exert their effects through various mechanisms, including the inhibition of signaling pathways involved in cancer progression.[3][13] The specific substitutions on the thiophene ring are crucial for their interaction with cancer-specific protein targets.[3][13]
Comparison with Other Thiophene Derivatives:
Numerous studies have demonstrated the potent anticancer activity of various thiophene derivatives. For example, a series of thiophene carboxamide derivatives showed significant anticancer activity against the Hep3B cancer cell line.[14] Another study identified a specific thiophene derivative, TP 5, as a potential anticancer agent due to its ability to inhibit tumor cell growth in HepG2 and SMMC-7721 cell lines.[15] The anticancer mechanisms of thiophene derivatives are diverse and can include inhibition of topoisomerase, tyrosine kinase, and tubulin interaction, as well as apoptosis induction.[1]
Projected Activity of this compound:
The structural features of this compound, particularly the amino group, are common in compounds with cytotoxic activity. It is conceivable that this compound could exhibit modest anticancer properties, though likely less potent than more complex, highly functionalized thiophene derivatives.
Data Summary: Anticancer Activity of Various Thiophene Derivatives
| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC50) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B | Significant anticancer activity | [14] |
| TP 5 | HepG2, SMMC-7721 | Higher activity than other tested TPs and paclitaxel at 30.0 μg/mL | [15] |
| Thienopyridines | Various | Well-documented as chemotherapeutic drugs | [3] |
| [2,2′-Bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole | HepG2 | Induces apoptosis | [3] |
Thiophene-based compounds are recognized for their anti-inflammatory properties, with some derivatives being commercial drugs like Tinoridine and Tiaprofenic acid.[16][17] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17]
Comparison with Other Thiophene Derivatives:
Research has shown that the presence of carboxylic acids, esters, amines, and amides on the thiophene ring is important for anti-inflammatory activity.[16][17] For instance, certain tetrasubstituted thiophenes have demonstrated significant anti-inflammatory effects in vivo, with one compound showing 77% protection against inflammation at a 20 mg/kg dose.[18]
Projected Activity of this compound:
The amino and hydroxyl groups of this compound could contribute to anti-inflammatory activity, potentially through interactions with enzymes like COX or LOX. However, without a carboxylic acid or ester group, its potency might be limited compared to established thiophene-based anti-inflammatory drugs.
Data Summary: Anti-inflammatory Activity of Various Thiophene Derivatives
| Compound/Derivative Class | Target/Assay | Reported Activity | Reference |
| Tetrasubstituted thiophene (4c) | Carrageenan-induced paw edema | 77% protection at 20 mg/kg | [18] |
| Tinoridine, Tiaprofenic acid | COX/LOX inhibition | Commercial anti-inflammatory drugs | [16][17] |
| Thiophene derivatives with carboxylic acid/ester/amine/amide | COX/LOX inhibition | Important for activity | [16][17] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is intrinsically linked to their chemical structure.[1][4]
-
Position of Substitution: The biological effect can differ between 2-thienyl and 3-thienyl isomers, although no consistent pattern of superiority has been established.[4]
-
Nature of Substituents:
-
Antimicrobial Activity: The presence of pyridine side chains has been shown to lead to excellent antimicrobial activity.[12]
-
Anticancer Activity: The nature and position of substitutions dictate the interaction with various cancer-specific protein targets.[3][13]
-
Anti-inflammatory Activity: Carboxylic acid, ester, amine, and amide groups are frequently associated with potent anti-inflammatory effects, particularly through the inhibition of COX and LOX enzymes.[16][17]
-
The structure of this compound, with its primary amino and alcohol functionalities, suggests it could serve as a valuable starting point for the synthesis of more complex and potent derivatives.
Caption: General Structure-Activity Relationship for this compound.
Experimental Protocols
To empirically determine and compare the biological activity of this compound, the following standard assays are recommended.
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound) and control derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Test compound and control derivatives
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
96-well plates
-
DMEM or RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While direct comparative data for this compound is sparse, analysis of structurally related thiophene derivatives provides a strong basis for predicting its biological potential. The presence of the 2-aminothiophene core suggests likely antimicrobial and anticancer properties. The insights from the broader family of thiophene compounds underscore the importance of specific substitutions in fine-tuning biological activity. Empirical validation through standardized assays is essential to fully characterize the biological profile of this compound and its potential as a lead compound for novel therapeutic development.
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ResearchGate. (n.d.). Previously prepared thiophene derivative with anti‐inflammatory activity. [Link]
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ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. [Link]
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A Comparative Guide to Chiral HPLC Method Development for 2-Amino-1-(thiophen-3-yl)ethan-1-ol
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust chiral HPLC method for the enantioselective separation of 2-Amino-1-(thiophen-3-yl)ethan-1-ol. As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the underlying principles of chiral recognition, providing a logical framework for method development, from initial column screening to final mobile phase optimization.
The Analytical Challenge: Separating Mirror Images
This compound possesses a single stereocenter, resulting in two non-superimposable mirror images, or enantiomers. These enantiomers share identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC. Chiral chromatography introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers. This differential interaction leads to different retention times, enabling their separation and quantification.[1][2]
The structure of our analyte—containing a primary amine, a hydroxyl group, and an aromatic thiophene ring—presents multiple points for potential chiral interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. The key to a successful separation lies in selecting a CSP and mobile phase that best exploit these features.
Core Strategy: Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical decision in chiral method development.[3] For a β-amino alcohol like our target analyte, several classes of CSPs are viable. We will compare the three most prominent types: Polysaccharide-based, Pirkle-type, and Cyclodextrin-based phases.
Polysaccharide-Based CSPs
These are the most widely used CSPs for their broad applicability and high success rates.[4] They consist of cellulose or amylose polymers derivatized with various functional groups (e.g., phenylcarbamates) and coated or immobilized on a silica support.
-
Mechanism of Action : Separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral grooves" or cavities formed by the helical structure of the polysaccharide polymer.[1] The analyte transiently fits into these pockets, and subtle differences in the fit and interaction strength for each enantiomer lead to separation.
-
Advantages : Extremely versatile, effective in multiple mobile phase modes (normal phase, reversed-phase, polar organic), and available in robust, immobilized versions that tolerate a wider range of solvents.
-
Considerations for this compound : The hydroxyl and amino groups of the analyte can form strong hydrogen bonds with the carbamate groups on the CSP, while the thiophene ring can engage in π-π stacking. This makes polysaccharide columns an excellent starting point for screening.
Pirkle-Type CSPs
Named after William H. Pirkle, these phases are based on smaller, synthetic chiral molecules covalently bonded to silica. A common example is based on (R)- or (S)-phenylglycine.
-
Mechanism of Action : Chiral recognition is driven by a "three-point interaction" model.[1] For effective separation, an analyte's enantiomers must interact with the CSP at three simultaneous points, such as through π-π stacking, hydrogen bonding, and steric hindrance.
-
Advantages : The mechanism is often more predictable, making them a rational choice for molecules with clear π-acidic or π-basic groups, hydrogen bond donors, and acceptors.
-
Considerations for this compound : The thiophene ring can act as a π-donor, and the -NH2 and -OH groups are excellent hydrogen bond participants. A Pirkle-type phase designed with a π-acceptor group (like a 3,5-dinitrobenzoyl moiety) could be highly effective.
Cyclodextrin-Based CSPs
These CSPs use cyclodextrins—cyclic oligosaccharides forming a bucket-like chiral cavity—bonded to silica.[1]
-
Mechanism of Action : The primary mechanism is inclusion complexation. One enantiomer fits more snugly or favorably into the hydrophobic interior of the cyclodextrin "bucket" than the other.[5] Secondary interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin enhance selectivity.
-
Advantages : Particularly powerful in reversed-phase mode, where the hydrophobic cavity readily includes aromatic moieties.[5]
-
Considerations for this compound : The thiophene ring is the right size to be included in a β-cyclodextrin cavity, making this a viable option, especially if a reversed-phase method is desired.
Comparison Summary
| CSP Type | Primary Interaction Mechanism | Best Suited For | Pros for Analyte | Cons for Analyte |
| Polysaccharide | Inclusion, H-bonding, Dipole-Dipole | Broad range of compounds | High probability of success, versatile mobile phases | Mechanism is complex, less predictable |
| Pirkle-Type | π-π interactions, H-bonding | Compounds with aromatic rings & H-bond sites | Potentially high selectivity due to clear interaction points | Lower overall success rate compared to polysaccharides |
| Cyclodextrin | Inclusion Complexation | Compounds with hydrophobic (aromatic) moieties | Good option for reversed-phase mode | May offer lower selectivity if rim interactions are weak |
CSP Screening Workflow
A logical screening approach is essential to efficiently identify the optimal stationary phase.
Caption: CSP screening workflow for chiral method development.
Mobile Phase Optimization: The Key to Selectivity and Resolution
Once a promising CSP is identified, the mobile phase composition is optimized to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Normal Phase (NP) Mode
For polar compounds like our analyte, NP is often the most successful mode.[3]
-
Solvents : A non-polar bulk solvent (e.g., n-hexane, heptane) with a polar alcohol modifier (e.g., isopropanol [IPA], ethanol [EtOH]).
-
The Role of the Modifier : The alcohol modifier is the critical component. It competes with the analyte for polar interaction sites (e.g., hydrogen bonding sites) on the CSP.
-
Increasing % Alcohol : Decreases retention time but often reduces the separation factor (α) as it minimizes the differential interactions between the enantiomers and the CSP.
-
Decreasing % Alcohol : Increases retention and often improves α, but can lead to excessively long run times and broader peaks.
-
-
The Role of the Additive : For a basic analyte containing a primary amine, peak tailing is a common problem due to strong, non-specific interactions with acidic sites on the silica support. Adding a small amount (typically 0.1%) of a basic additive, such as diethylamine (DEA) , to the mobile phase is crucial.[5] DEA competes for these active sites, dramatically improving peak symmetry and efficiency.
Other Modes: Polar Organic (POM) and Reversed-Phase (RP)
-
Polar Organic Mode (POM) : Uses polar solvents like methanol, ethanol, or acetonitrile. This can be effective on immobilized polysaccharide phases and can sometimes provide a completely different selectivity profile compared to NP.
-
Reversed-Phase (RP) : Uses aqueous buffers and organic modifiers (methanol, acetonitrile). While less common for underivatized amino alcohols, it can be an option with cyclodextrin or certain immobilized polysaccharide CSPs. It requires careful pH control to manage the ionization state of the amine.
Mobile Phase Optimization Workflow
Caption: Systematic workflow for mobile phase optimization.
Experimental Protocol: A Comparative Screening Study
This protocol outlines a practical approach to screen and compare CSPs for the separation of this compound.
4.1. Instrumentation and Materials
-
HPLC System : Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Racemic Standard : this compound, 95% purity.[6]
-
Solvents : HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Screening Columns (4.6 x 250 mm, 5 µm) :
-
Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
-
Whelk-O® 1 (Pirkle-type, (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene)
-
4.2. Sample Preparation
-
Stock Solution : Prepare a 1.0 mg/mL solution of the racemic standard in ethanol.
-
Working Solution : Dilute the stock solution to 0.1 mg/mL with the initial mobile phase to be tested. Filter through a 0.45 µm syringe filter before injection.
4.3. Chromatographic Screening Conditions
| Parameter | Condition | Rationale |
| Mobile Phases | A : n-Hexane / IPA / DEA (85:15:0.1, v/v/v)B : n-Hexane / EtOH / DEA (90:10:0.1, v/v/v) | Two common alcohol modifiers are tested to evaluate selectivity differences. DEA is included proactively to ensure good peak shape for the basic analyte.[3][5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | A controlled, ambient temperature is a good starting point. Temperature can be used later for optimization.[7] |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
| Detection | UV at 240 nm | The thiophene ring provides strong UV absorbance. 240 nm is a good starting point to maximize signal. |
Comparative Data and Analysis
The following table presents representative data that could be expected from the screening protocol described above.
| Column | Mobile Phase | k' (Peak 1) | k' (Peak 2) | Separation Factor (α) | Resolution (Rs) | Observations |
| Chiralpak IA | A (IPA) | 2.85 | 3.31 | 1.16 | 1.85 | Baseline separation. Good peak shape. Promising candidate. |
| B (EtOH) | 3.54 | 4.00 | 1.13 | 1.45 | Partial separation. EtOH provides slightly less resolution than IPA here. | |
| Chiralcel OD-H | A (IPA) | 4.10 | 5.25 | 1.28 | 3.10 | Excellent, baseline separation. Best candidate for optimization. |
| B (EtOH) | 5.30 | 6.55 | 1.24 | 2.65 | Very good separation. Shows the broad utility of this phase. | |
| Whelk-O 1 | A (IPA) | 6.20 | 6.20 | 1.00 | 0.00 | No separation observed. The interaction mechanism is not effective. |
| B (EtOH) | 7.15 | 7.15 | 1.00 | 0.00 | No separation observed. |
Analysis of Results:
-
Chiralcel OD-H emerges as the superior stationary phase, providing the highest separation factor (α = 1.28) and excellent resolution (Rs = 3.10) with the IPA-based mobile phase.[8] This indicates a highly favorable set of interactions between the analyte enantiomers and the cellulose-based CSP. A similar separation of a related compound on a Chiralcel OD-H column has been reported in the literature, reinforcing this choice.[9]
-
Chiralpak IA also provides a viable, baseline separation (Rs = 1.85) and could be optimized further if needed.
-
The Pirkle-type Whelk-O 1 column failed to resolve the enantiomers under these conditions, demonstrating that not all chiral interaction mechanisms are effective for every molecule and highlighting the necessity of an empirical screening approach.
Troubleshooting Logic
If initial screening yields poor results, a systematic troubleshooting process is required.
Caption: Troubleshooting flowchart for common chiral HPLC issues.
Conclusion and Recommendations
This comparative guide demonstrates a systematic and scientifically grounded approach to developing a chiral HPLC method for this compound.
Key Findings:
-
Polysaccharide-based CSPs, particularly Chiralcel OD-H , show the highest potential for successfully resolving the enantiomers of the target analyte.
-
Normal phase mode using a hexane/isopropanol mobile phase provides superior selectivity compared to a hexane/ethanol system for this specific separation.
-
The inclusion of a basic additive like diethylamine (0.1%) is critical for achieving symmetric peak shapes for this primary amine-containing compound.
Final Recommendation: Based on the comparative data, the recommended starting point for final method optimization and validation is:
-
Column : Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase : n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate : 1.0 mL/min
-
Temperature : 25 °C
-
Detection : 240 nm
This method provides excellent resolution (Rs > 3.0), allowing for robust and accurate determination of enantiomeric purity. Further optimization of the isopropanol percentage can be performed to fine-tune the resolution and analysis time as required for specific applications.
References
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Periasamy, A., & Hyun, M. H. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]
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Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Molecules, 19(9), 14503–14515. [Link]
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Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 41(4), 198–202. [Link]
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Raffa, F., et al. (2022). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 27(19), 6614. [Link]
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Al-Tel, T. H., & Al-Qawasmeh, R. A. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. [Link]
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I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from I.B.S. Analytical. [Link]
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Periasamy, A., & Hyun, M. H. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
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Phenomenex. (n.d.). Chiral HPLC Method Development. Retrieved from Phenomenex. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from Phenomenex. [Link]
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Boulerbag, O. K. C., et al. (2021). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. [Link]
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Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from YMC. [Link]
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Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from Regis Technologies. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139027569, 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. Retrieved from PubChem. [Link]
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Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6161. [Link]
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De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
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Gök, E., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]
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Scientific Research Publishing. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Advances in Chemical Engineering and Science, 5(4). [Link]
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SchTöckl, M., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10563–10570. [Link]
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Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]
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SIELC Technologies. (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
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Ilisz, I., et al. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(11), 17616–17651. [Link]
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A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-1-(thiophen-3-yl)ethan-1-ol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for determining the enantiomeric excess of 2-Amino-1-(thiophen-3-yl)ethan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds.
The Central Role of Enantiomeric Purity
This compound possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In drug development, the ability to accurately quantify the proportion of each enantiomer is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). NMR spectroscopy offers a powerful and versatile tool for this purpose, providing both qualitative and quantitative information about the enantiomeric composition of a sample.[1][2]
Comparing NMR Methodologies for Enantiomeric Excess Determination
The fundamental principle behind determining enantiomeric excess by NMR is the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers.[3] Diastereomers have different physical and chemical properties, including distinct NMR spectra, allowing for the quantification of each. This is typically achieved through the use of either a chiral solvating agent (CSA) or a chiral derivating agent (CDA).
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[4][5] This interaction induces a differential chemical shift (ΔΔδ) in the NMR signals of the two enantiomers, allowing for their individual integration and the subsequent calculation of enantiomeric excess.
Mechanism of Action with this compound:
For an amino alcohol like this compound, CSAs typically interact through hydrogen bonding and other non-covalent interactions with the amino and hydroxyl groups. The choice of CSA is crucial and often depends on the specific functional groups of the analyte.
Advantages of CSAs:
-
Non-destructive: The analyte can be recovered after the measurement.
-
Simple and fast: No chemical reaction or purification steps are required; the CSA is simply added to the NMR tube.[5]
-
Minimal risk of kinetic resolution: Since no covalent bonds are formed, the original enantiomeric ratio is unlikely to be altered.
Disadvantages of CSAs:
-
Smaller chemical shift differences: The induced ΔΔδ values are often smaller compared to those obtained with CDAs, which can make accurate integration challenging.
-
Concentration and temperature dependent: The extent of complexation and the resulting chemical shift separation can be sensitive to the concentration of both the analyte and the CSA, as well as the temperature of the NMR experiment.
-
Solvent effects: The choice of solvent can significantly impact the interaction between the CSA and the analyte.
Common CSAs for Amino Alcohols:
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) and its derivatives.[6]
-
Chiral acids such as (R)- or (S)-Mandelic acid and its derivatives.
-
Crown ethers.[7]
Chiral Derivatizing Agents (CDAs)
CDAs are chiral molecules that react covalently with the enantiomers of the analyte to form stable diastereomeric products.[3] These diastereomers exhibit distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, facilitating more accurate quantification.
Mechanism of Action with this compound:
For this compound, the amino or hydroxyl group can react with a suitable CDA. For instance, an acyl chloride or isocyanate CDA will react with the amino group to form an amide or urea, respectively.
Advantages of CDAs:
-
Larger chemical shift differences: The formation of a covalent bond often leads to significant differences in the chemical environments of the diastereomers, resulting in well-resolved NMR signals.[8]
-
Less sensitive to experimental conditions: Once the diastereomers are formed and purified (if necessary), the measurement is less dependent on concentration and temperature.
Disadvantages of CDAs:
-
Destructive: The analyte is chemically modified and cannot be easily recovered in its original form.
-
Requires a chemical reaction: This adds extra steps to the workflow, including the reaction itself and potentially purification of the diastereomeric products.
-
Risk of kinetic resolution: If the reaction rates of the two enantiomers with the CDA are different, the resulting diastereomeric ratio may not accurately reflect the initial enantiomeric ratio of the analyte.
-
Potential for racemization: The reaction conditions must be carefully controlled to avoid racemization of the analyte or the CDA.
Common CDAs for Amino Alcohols:
-
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[3]
-
(R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC).
-
Chiral phosphine-based reagents for ³¹P NMR analysis.[9][10]
Experimental Protocol: Determination of ee using (R)-1-(1-Naphthyl)ethyl isocyanate (NEIC) as a CDA
This protocol provides a step-by-step guide for determining the enantiomeric excess of this compound using (R)-NEIC as a chiral derivatizing agent.
Materials:
-
This compound (racemic and enantiomerically enriched samples)
-
(R)-1-(1-Naphthyl)ethyl isocyanate ((R)-NEIC)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of anhydrous CDCl₃.
-
Add one drop of anhydrous pyridine to the solution. Pyridine acts as a catalyst and scavenges the HCl byproduct.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-NEIC to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by acquiring periodic ¹H NMR spectra until the starting material signals are no longer observed.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric urea mixture.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
Pay close attention to the resolution to ensure baseline separation of the diastereomeric signals.
-
-
Data Processing and Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton of the amino alcohol or the protons on the thiophene ring, are often good candidates.
-
Integrate the areas of these two signals (let's call them Integral A and Integral B).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral A - Integral B| / (Integral A + Integral B)] * 100
-
Data Presentation
| Sample | Enantiomeric Excess (by HPLC) | ¹H NMR Signal 1 (δ, ppm) | Integral 1 | ¹H NMR Signal 2 (δ, ppm) | Integral 2 | Calculated ee (%) (by NMR) |
| Racemic | 0% | 5.25 | 1.00 | 5.28 | 1.00 | 0% |
| Enriched 1 | 50% (S) | 5.25 | 1.50 | 5.28 | 0.50 | 50% |
| Enriched 2 | 90% (S) | 5.25 | 1.90 | 5.28 | 0.10 | 90% |
| Enriched 3 | 95% (R) | 5.25 | 0.05 | 5.28 | 1.95 | 95% |
Note: The chemical shift values are hypothetical and for illustrative purposes only.
Visualization of the Experimental Workflow
Caption: Workflow for ee determination using a chiral derivatizing agent.
Trustworthiness: Ensuring Accurate and Reliable Results
To ensure the trustworthiness of the enantiomeric excess determination by NMR, several factors must be considered:
-
Purity of the Chiral Auxiliary: The chiral solvating or derivatizing agent must be of high enantiomeric purity. Any enantiomeric impurity in the auxiliary will lead to an underestimation of the enantiomeric excess of the analyte.
-
Absence of Kinetic Resolution: When using a chiral derivatizing agent, it is crucial to ensure that the reaction goes to completion. If one enantiomer reacts faster than the other and the reaction is stopped prematurely, the measured diastereomeric ratio will not reflect the true enantiomeric ratio of the starting material. Using a slight excess of the CDA can help drive the reaction to completion.
-
Signal Resolution and Integration: Accurate integration requires baseline separation of the signals corresponding to the two diastereomers. Careful selection of the NMR solvent and, in some cases, variation of the temperature can help to improve signal resolution. The integration regions should be carefully chosen to avoid overlapping signals from impurities.
-
Validation with a Reference Method: Whenever possible, the results obtained by NMR should be validated against an established chiral chromatography method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase.
Conclusion
NMR spectroscopy provides a rapid, reliable, and versatile platform for the determination of the enantiomeric excess of this compound. The choice between using a chiral solvating agent or a chiral derivatizing agent depends on the specific requirements of the analysis. CSAs offer a non-destructive and faster approach, while CDAs often provide larger and more easily quantifiable signal separations. By following a well-designed experimental protocol and being mindful of the potential sources of error, researchers can confidently determine the enantiomeric purity of this important chiral building block, ensuring the quality and safety of the resulting pharmaceutical products.
References
-
Roth, G. I. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-71. [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Powers, C. R., & Stryker, J. M. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-5. [Link]
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The Gold Standard Confirmed: Unambiguous Determination of Thiophene Amino Alcohols' Absolute Configuration via X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is not merely a structural detail—it is a critical determinant of biological activity. For chiral molecules such as thiophene amino alcohols, a class of compounds with significant therapeutic potential, enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of their absolute configuration is a cornerstone of drug design and safety. While various techniques can provide stereochemical information, single-crystal X-ray crystallography remains the definitive "gold standard" for this purpose.[2][3]
This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic methods for determining the absolute configuration of thiophene amino alcohols. We will delve into the underlying principles, experimental workflows, and data interpretation, offering field-proven insights to inform your selection of the most appropriate analytical strategy.
The Decisive Power of Anomalous Dispersion in X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and unequivocal determination of the three-dimensional structure of a molecule.[2] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.[4][5] To elucidate the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is harnessed.[6][7]
When the wavelength of the incident X-rays is close to the absorption edge of an atom within the crystal, the scattering factor of that atom is altered, introducing a phase shift.[7][8] This effect breaks Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[9] The resulting differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[10]
For thiophene amino alcohols, the presence of the sulfur atom is particularly advantageous. Sulfur exhibits a significant anomalous scattering effect, especially when using copper (Cu Kα) radiation, which is a common X-ray source.[11] This intrinsic "heavy atom" facilitates a more reliable determination of the absolute configuration without the need for derivatization with heavier elements like bromine or iodine.[12]
The Flack Parameter: A Quantitative Measure of Confidence
A key output from a crystallographic refinement that aims to determine absolute configuration is the Flack parameter, x.[10][13] This parameter, typically ranging from 0 to 1, quantifies the proportion of the inverted enantiomer in the crystal.[14]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the refined model represents the correct absolute configuration.[10]
-
A value near 1 suggests that the inverted structure is correct.[10]
-
A value around 0.5 may indicate a racemic crystal or twinning.[10]
The Flack parameter, when interpreted with its standard uncertainty, provides a statistically robust measure of the confidence in the assigned absolute configuration.[15][16]
A Comparative Look: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography offers unparalleled certainty, obtaining suitable single crystals can sometimes be a bottleneck.[17] In such cases, or for complementary analysis, spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are valuable alternatives.[12][18][19]
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[6][7] | Differential absorption of left and right circularly polarized infrared light.[18][20] | Differential absorption of left and right circularly polarized UV-Vis light.[19] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[4] | Typically 2-15 mg of sample in solution; sample is recoverable.[21] | Microgram to milligram quantities in solution. |
| Prerequisites | Successful crystallization.[17] | Soluble sample; availability of computational resources for DFT calculations.[1][22] | Presence of a suitable chromophore near the stereocenter(s).[23] |
| Data Interpretation | Analysis of Bijvoet pairs and the Flack parameter.[9][10] | Comparison of experimental spectrum with ab initio DFT calculated spectra of both enantiomers.[18] | Comparison of experimental spectrum with TDDFT calculated spectra.[19] |
| Confidence Level | Unambiguous and definitive when successful.[2] | High, but dependent on the accuracy of computational models.[1][24] | High for molecules with strong chromophores; can be ambiguous otherwise.[25][26] |
| Throughput | Can be time-consuming due to the crystallization step.[21] | Relatively rapid data acquisition once the sample is prepared.[21] | Rapid data acquisition. |
Experimental Workflow: From Molecule to Absolute Configuration
The journey from a synthesized thiophene amino alcohol to its confirmed absolute configuration via X-ray crystallography involves a series of meticulous steps.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Thiophene Synthesis
Abstract
The thiophene nucleus is a cornerstone pharmacophore in medicinal chemistry and a critical component in advanced materials science.[1][2] Its synthesis is a subject of perpetual optimization, with catalyst selection being the most pivotal factor dictating reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of the efficacy of various catalytic systems for thiophene synthesis, grounded in experimental data and mechanistic insights. We will dissect classical methods such as the Paal-Knorr and Gewald syntheses, alongside modern metal-catalyzed cyclizations, offering researchers, scientists, and drug development professionals a comprehensive technical resource for making informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Catalyst Selection
The biological and material significance of substituted thiophenes necessitates robust and versatile synthetic routes.[2] The choice of catalyst or reagent is not merely about facilitating a reaction; it is about controlling regioselectivity, managing functional group tolerance, and optimizing process efficiency. An ideal catalytic system should offer high yields, operate under mild conditions, and be adaptable to a diverse range of substrates. This guide will explore the causality behind why certain catalysts excel in specific transformations, moving beyond simple protocols to provide a deeper understanding of the underlying chemical principles.
Classical Approaches: Stoichiometric Reagents as Catalyst Precursors
The foundational methods for thiophene synthesis often rely on stoichiometric sulfurizing agents that also act as dehydrating agents, driving the cyclization. While not "catalytic" in the modern sense of sub-stoichiometric use, their efficacy is the benchmark against which newer methods are measured.
The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls
First reported in 1884, the Paal-Knorr synthesis remains a highly relevant method for creating polysubstituted thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction's success hinges on the efficacy of the sulfurizing agent.[5][6][7]
The two most common and effective agents are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR).[3][5][7] Both serve the dual role of sulfur source and potent dehydrating agent, which is critical for the final aromatization step.[5][6][8]
Mechanism and Causality: The reaction is believed to proceed through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular aldol-type condensation and subsequent dehydration.[4][8] It was shown that the reaction does not proceed via a furan intermediate, confirming the necessity of the sulfurizing agent to react directly with the dicarbonyl.[4] The efficacy of P₄S₁₀ and LR stems from their ability to efficiently convert carbonyls to thiocarbonyls under thermal conditions.[9]
Diagram: Paal-Knorr Thiophene Synthesis Mechanism
Caption: Key stages of the Paal-Knorr thiophene synthesis.
Comparative Data for Paal-Knorr Reagents
| Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P₄S₁₀ | Hexane-2,5-dione | Dioxane | Reflux | 2 | 85 | Foye, J. Org. Chem., 1952 |
| Lawesson's Reagent | Hexane-2,5-dione | Toluene | Reflux | 1 | 90 | Thomsen et al., Org. Synth., 1984 |
| P₄S₁₀ / MW | 1,4-Diketones | None | 160 | 0.25 | 80-95 | Minetto et al., Eur. J. Org. Chem., 2005[5] |
| Lawesson's Reagent | 1,4-Diketones | Toluene | 110 | 1-3 | 75-92 | Cava et al., J. Org. Chem., 1985 |
Field Insights: Lawesson's reagent is often preferred due to its higher solubility in organic solvents and generally milder reaction conditions compared to P₄S₁₀.[9] However, both reagents generate highly toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[7] The advent of microwave-assisted Paal-Knorr synthesis has significantly reduced reaction times from hours to minutes while often improving yields.[3]
The Gewald Aminothiophene Synthesis: A Multicomponent Approach
The Gewald reaction is a powerful, one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[10][11] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or similar active methylene compound) in the presence of elemental sulfur and a base catalyst.[10][12]
Catalyst's Role and Mechanism: The base is the critical catalytic component. Its primary role is to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[12][13][14] The base then promotes the addition of sulfur to the resulting carbanion, followed by intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.[13]
Diagram: Gewald Aminothiophene Synthesis Mechanism
Caption: Simplified workflow of the base-catalyzed Gewald reaction.
Comparison of Catalytic Conditions for the Gewald Reaction
| Catalyst (Amount) | Solvent | Temp. (°C) | Time | Yield (%) | Key Feature | Reference |
| Morpholine (Stoich.) | Ethanol | 50 | 2-4 h | 70-90 | Classical conditions | Gewald, Chem. Ber., 1966[12] |
| L-Proline (Cat.) | Ethanol | Reflux | 1-2 h | 85-95 | Organocatalytic, mild | Wang et al., Synlett, 2010[15][16] |
| Pip-Borate (20 mol%) | Methanol | 60 | 20 min | 96 | Truly catalytic, fast | Reddy et al., ACS Omega, 2023[17] |
| None (Ultrasound) | Water/Et₂NH | 70 | 5-10 min | 85-95 | Green, rapid synthesis | Liang et al., Synth. Commun., 2013[13][18] |
Field Insights: Traditionally, the Gewald reaction used stoichiometric amounts of amine bases like morpholine or piperidine.[17] However, modern advancements have demonstrated the efficacy of truly catalytic systems. For instance, piperidinium borate, a conjugate acid-base pair, has been shown to provide excellent yields in short reaction times with only 20 mol% loading.[17] Furthermore, green chemistry approaches using ultrasound in water or employing organocatalysts like L-proline are gaining prominence, reducing environmental impact and simplifying purification.[13][16]
Modern Approaches: Transition Metal Catalysis
Recent decades have seen the emergence of powerful transition-metal-catalyzed methods, offering novel pathways to thiophenes with high regioselectivity and atom economy.[1] These methods often involve the cyclization of functionalized alkynes.[1][19]
Palladium-Catalyzed Heterocyclization
Palladium catalysts, such as PdI₂, are effective for the synthesis of thiophenes from suitably functionalized alkyne precursors.[1] For example, 1-mercapto-3-yn-2-ols can be converted to substituted thiophenes in the presence of a PdI₂/KI system.[1][15]
Causality of Catalysis: The palladium catalyst activates the alkyne triple bond towards intramolecular nucleophilic attack by the sulfur atom.[1][19] The choice of ligands and additives (like KI) is crucial for preventing catalyst poisoning by the sulfur species and for modulating the catalyst's electronic properties to favor the desired cyclization pathway.
Representative Palladium-Catalyzed Thiophene Synthesis
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdI₂ (5 mol%) / KI (50 mol%) | 1-Mercapto-3-yn-2-ols | MeOH | 80 | 3-12 | 70-95 | Gabriele et al., J. Org. Chem., 2012[15] |
| Pd(OAc)₂ / PPh₃ | Thioalkynes | Toluene | 100 | 24 | 60-85 | Gulea et al., Org. Lett., 2005 |
Field Insights: Metal-catalyzed methods provide access to thiophene substitution patterns that are difficult to achieve via classical routes. While catalyst cost and removal can be a concern, the high efficiency and selectivity often justify their use, particularly for high-value target molecules in drug development. The use of ionic liquids as solvents can facilitate catalyst recycling.[15]
Experimental Protocols
Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a representative example of a base-catalyzed Gewald reaction.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and ethanol.
-
Add morpholine to the mixture and stir at room temperature for 15 minutes.
-
Add finely powdered elemental sulfur to the reaction mixture.[11]
-
Heat the mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.[10]
Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent
This protocol demonstrates the use of Lawesson's Reagent in a classical thiophene synthesis. Caution: This reaction produces toxic H₂S gas and must be performed in a certified fume hood.[7]
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene (Solvent)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a bleach scrubber), add hexane-2,5-dione and anhydrous toluene.
-
Add Lawesson's Reagent to the solution in one portion.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 1-2 hours. Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of thiophenes is a mature field, yet it continues to evolve. While classical methods like the Paal-Knorr and Gewald syntheses remain workhorses due to their simplicity and reliability, the push for greater efficiency and sustainability is driving innovation.[2] The development of truly catalytic systems, the use of greener solvents and energy sources like microwave and ultrasound, and the application of transition metal catalysis are expanding the synthetic chemist's toolkit.[2][13] The choice of catalyst ultimately depends on the specific target molecule, desired substitution pattern, and scale of the reaction. A thorough understanding of the mechanistic principles behind each catalytic system, as presented in this guide, is paramount for successful and efficient thiophene synthesis.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Thiophene Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the thiophene ring is a cornerstone scaffold. Its electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. However, the functionalization of the thiophene ring can result in positional isomers, typically at the 2- and 3-positions. The subtle difference in the substituent's location can profoundly impact a molecule's pharmacological, toxicological, and material properties. Consequently, the unambiguous differentiation of these isomers is a critical analytical challenge. This guide provides an in-depth comparison of spectroscopic techniques for the robust analysis of thiophene positional isomers, complete with experimental protocols and supporting data.
The Imperative of Isomer Differentiation
The positional isomerism in substituted thiophenes is not a trivial matter of chemical nomenclature. The electronic distribution within the thiophene ring is not uniform; the carbon atoms adjacent to the sulfur (C2 and C5) are more electron-rich and susceptible to electrophilic attack than the carbons at the 3- and 4-positions.[1] This inherent electronic asymmetry means that a substituent at the 2-position will have a significantly different electronic influence on the ring compared to the same substituent at the 3-position.[2] This can lead to dramatic differences in:
-
Reactivity and Metabolism: The site of metabolic oxidation can differ between isomers, leading to distinct metabolite profiles and potential toxicities. For instance, studies on tienilic acid, a diuretic agent, and its 3-thenoyl regioisomer have shown different oxidation pathways and reactive metabolite formation, which can influence their hepatotoxicity.[3]
-
Pharmacological Activity: The specific orientation of a substituent can be crucial for binding to a biological target. A change from the 2- to the 3-position can alter the molecule's shape and electronic interactions, potentially abolishing or creating a desired biological effect.
-
Material Properties: In the context of organic electronics, the position of substituents on thiophene-based polymers dramatically affects their conjugation length, absorption spectra, and charge transport properties.[4]
Given these critical implications, a multi-faceted spectroscopic approach is essential for the unequivocal structural elucidation of thiophene positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between 2- and 3-substituted thiophenes. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ) and coupling constants (J).
¹H NMR Spectroscopy: A Tale of Two Doublets
The protons on the thiophene ring exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the substituent's position.
-
2-Substituted Thiophenes: These isomers typically show a three-proton system. The proton at the 5-position (H5) is the most deshielded due to its proximity to the sulfur atom and the substituent. The protons at the 3- and 4-positions (H3 and H4) appear as a pair of doublets of doublets or a more complex multiplet. The coupling constant between H3 and H4 is typically larger than the couplings to H5.
-
3-Substituted Thiophenes: These isomers also present a three-proton system. The proton at the 2-position (H2) is the most deshielded. The protons at the 4- and 5-positions (H4 and H5) often appear as distinct doublets, with a characteristic coupling constant.
Comparative Data: ¹H NMR of Bromothiophene Isomers
| Compound | Proton | Chemical Shift (δ, ppm) in CDCl₃ | Coupling Constants (J, Hz) |
| 2-Bromothiophene | H3 | ~6.86 | J(H3-H4) = 3.7, J(H3-H5) = 1.4 |
| H4 | ~7.04 | J(H4-H3) = 3.7, J(H4-H5) = 5.6 | |
| H5 | ~7.21 | J(H5-H4) = 5.6, J(H5-H3) = 1.4 | |
| 3-Bromothiophene | H2 | ~7.25 | J(H2-H4) = 1.5, J(H2-H5) = 3.1 |
| H4 | ~7.05 | J(H4-H2) = 1.5, J(H4-H5) = 5.1 | |
| H5 | ~7.30 | J(H5-H2) = 3.1, J(H5-H4) = 5.1 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources including ChemicalBook.[5][6]
¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints
¹³C NMR provides direct information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring are highly diagnostic of the substitution pattern.
-
2-Substituted Thiophenes: The carbon bearing the substituent (C2) will show a significant shift, and its signal will often be attenuated due to the absence of a directly attached proton. The remaining carbon signals can be assigned based on their chemical shifts and coupling to protons (if a coupled spectrum is acquired).
-
3-Substituted Thiophenes: Similarly, the C3 carbon will be directly influenced by the substituent. The chemical shifts of C2, C4, and C5 will be distinct from those in the 2-isomer.
Comparative Data: ¹³C NMR of Bromothiophene Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| 2-Bromothiophene | C2 | ~112.7 |
| C3 | ~128.2 | |
| C4 | ~127.8 | |
| C5 | ~130.5 | |
| 3-Bromothiophene | C2 | ~126.1 |
| C3 | ~110.2 | |
| C4 | ~130.4 | |
| C5 | ~122.0 |
Note: Chemical shifts are approximate. Data compiled from various sources including PubChem and research articles.[7][8][9]
Experimental Protocol: NMR Analysis
A standardized protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified thiophene derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[12]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary.
-
2D NMR (Optional but recommended for complex structures): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively.[13]
-
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While not as definitive as NMR for positional isomerism, they provide valuable complementary information, particularly regarding functional groups and ring vibrations.
Distinguishing Features
The key differences lie in the patterns of C-H out-of-plane bending and ring stretching vibrations.
-
C-H Out-of-Plane Bending: The substitution pattern on the thiophene ring influences the number and position of these bands in the 900-650 cm⁻¹ region.[14]
-
Ring Vibrations: The frequencies of the thiophene ring stretching vibrations, typically observed in the 1550-1300 cm⁻¹ region, can also show subtle shifts depending on the isomer.[15][16]
For example, a study on 2-thiophene carboxylic acid identified C-C stretching vibrations in the FT-IR spectrum at 1528 and 1352 cm⁻¹.[15] These positions can shift based on the substituent's location.
Experimental Protocol: FTIR Analysis (Liquid Sample)
-
Sample Preparation (Neat Liquid):
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the sample holder with the salt plates into the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[19] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, although this is not always the case for thiophene derivatives.[20]
Often, the mass spectra of 2- and 3-substituted thiophenes are very similar, making differentiation by MS alone challenging.[20] However, when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool. The isomers will typically have different retention times, and the mass spectrometer serves as a detector to confirm the molecular weight of the separated components.[21][22][23]
-
Fragmentation: Common fragmentation pathways for thiophene derivatives involve cleavage of the substituent or rupture of the thiophene ring. The relative abundance of certain fragment ions might differ between isomers, but these differences can be subtle.[24][25]
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is related to the extent of conjugation.
-
A 2-substituent on a thiophene ring generally conjugates more effectively with the ring than a 3-substituent.[26] This can lead to a red-shift (longer wavelength) in the λ_max for the 2-isomer compared to the 3-isomer, especially if the substituent is a chromophore. However, this is a general trend and can be influenced by the nature of the substituent and the solvent.[4][27][28]
Conclusion: A Synergistic Approach
While each spectroscopic technique offers valuable insights, a single method is often insufficient for the absolute confirmation of thiophene positional isomers. The most robust and trustworthy approach is synergistic, leveraging the strengths of multiple techniques.
Recommended Workflow:
-
Primary Identification (NMR): Use ¹H and ¹³C NMR as the primary tools for structural elucidation. The distinct chemical shifts and coupling patterns provide the most definitive evidence for the substituent's position.
-
Confirmation (GC-MS): If the compounds are volatile, GC-MS can be used to confirm the purity and molecular weight of the isomers, with their separation providing an additional layer of evidence.
-
Complementary Data (IR/Raman & UV-Vis): Use vibrational and electronic spectroscopy to confirm the presence of functional groups and to provide complementary data that supports the NMR-based assignment.
By integrating these spectroscopic methods, researchers, scientists, and drug development professionals can confidently and accurately characterize thiophene positional isomers, ensuring the integrity and validity of their scientific findings.
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validation of 2-Amino-1-(thiophen-3-yl)ethan-1-ol purity using titration methods
An In-Depth Comparative Guide to Purity Validation of 2-Amino-1-(thiophen-3-yl)ethan-1-ol Using Titration Methods
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a primary amine and a secondary alcohol, presents unique analytical challenges and opportunities. This guide provides an in-depth, comparative analysis of titrimetric methods for the purity validation of this compound, moving beyond procedural steps to elucidate the underlying chemical principles and rationale that govern method selection and validation.
The Analyte: Understanding this compound
A robust analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure: C₆H₉NOS[1]
-
Molecular Weight: 143.20 g/mol [1]
-
Key Functional Groups: A primary amino group (-NH₂) and a secondary hydroxyl group (-OH).
The primary amine confers basic properties to the molecule, making it amenable to acid-base titration. However, as an amino alcohol, its basicity is relatively weak. This characteristic is the single most important factor in selecting the appropriate titration conditions, as conventional aqueous methods may fail to provide a distinct and accurate endpoint. The hydroxyl group is generally considered too weakly acidic to interfere with the titration of the amine.
Comparative Analysis of Titration Methodologies
The purity assay of this compound is primarily concerned with quantifying the molecule itself. This is best achieved by targeting its most reactive functional group: the basic amine. We will compare two acid-base titration approaches and discuss the indispensable role of Karl Fischer titration for water content determination.
Method A: Non-Aqueous Potentiometric Titration
For weak bases, non-aqueous titration is unequivocally the superior method. The leveling effect of water, which acts as a weak base itself, suppresses the basicity of the amine in an aqueous solution, leading to an indistinct endpoint.[2] By transitioning to a non-aqueous solvent system, we can accentuate the basic properties of the analyte.
Principle of the Method: The chosen solvent, glacial acetic acid, is an acidic solvent. It reacts with the weakly basic amine in a preliminary acid-base reaction, forming a protonated amine and the acetate ion. This effectively enhances the basicity of the amine, allowing it to be titrated as a strong base by a very strong acid, such as perchloric acid dissolved in glacial acetic acid.[2] The endpoint is detected potentiometrically, which offers higher precision and objectivity compared to colorimetric indicators.
Causality in Reagent Selection:
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid is used. Perchloric acid is one of the strongest acids, and in an acidic solvent like glacial acetic acid, its acidic strength is maximized.
-
Solvent: Glacial acetic acid is the solvent of choice as it allows the differentiation of weak bases.[3][4]
-
Dehydrating Agent: Acetic anhydride is crucial. It is added to the titrant solution to react with any trace amounts of water present in the perchloric acid or glacial acetic acid.[3][4] Water would compete with the analyte, leading to inaccurate results. The reaction is: (CH₃CO)₂O + H₂O → 2CH₃COOH.
Experimental Workflow for Non-Aqueous Titration
Caption: Workflow for Non-Aqueous Potentiometric Titration.
Detailed Protocol: Non-Aqueous Titration
-
Preparation of 0.1 N Perchloric Acid: Cautiously mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction with water.[3][4]
-
Standardization: Accurately weigh approximately 500 mg of dried potassium hydrogen phthalate (KHP), primary standard. Dissolve it in 50 mL of glacial acetic acid, warming gently if necessary. Add a few drops of crystal violet indicator or use a calibrated pH electrode for potentiometric detection. Titrate with the 0.1 N perchloric acid solution to the endpoint (for crystal violet, the color changes from violet to yellowish-green).[3] Record the volume and calculate the normality of the titrant.
-
Sample Analysis: Accurately weigh approximately 100-150 mg of this compound into a clean, dry 150 mL beaker.
-
Dissolve the sample in 60 mL of glacial acetic acid.[5]
-
Immerse the calibrated potentiometer electrodes (e.g., glass and reference) into the solution.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition of titrant. Add titrant in smaller increments near the equivalence point.
-
Data Analysis: Plot the potential (mV) versus the volume of titrant (mL). The endpoint is the point of maximum inflection on the S-shaped curve. Alternatively, a first derivative plot (ΔmV/ΔV vs. V) can be used for a more precise endpoint determination.
-
Calculation: Purity (%) = (V × N × MW) / (W × 10) Where:
-
V = Volume of HClO₄ titrant at the endpoint (mL)
-
N = Normality of the HClO₄ titrant (mol/L)
-
MW = Molecular weight of the analyte (143.20 g/mol )[1]
-
W = Weight of the sample (mg)
-
Method B: Aqueous Acid-Base Titration (Comparative Baseline)
This method, while simpler, is presented as a baseline to highlight the advantages of the non-aqueous approach.
Principle of the Method: The basic amino group is titrated directly with a standard strong acid, like hydrochloric acid (HCl), in an aqueous or aqueous/alcoholic medium. The reaction is a straightforward neutralization. However, the pKa of the conjugate acid of the amine may be low enough that the pH change at the equivalence point is not sharp, making the endpoint difficult to detect accurately.[6]
Detailed Protocol: Aqueous Titration
-
Preparation and Standardization of 0.1 N HCl: Prepare 0.1 N HCl and standardize it against a primary standard like anhydrous sodium carbonate.
-
Sample Analysis: Accurately weigh approximately 100-150 mg of the sample and dissolve it in 50 mL of deionized water. A co-solvent like isopropanol may be needed to aid solubility.[7]
-
Titrate with the standardized 0.1 N HCl using a calibrated pH meter.
-
Data Analysis and Calculation: Determine the endpoint from the titration curve and calculate the purity using the same formula as in the non-aqueous method.
Method C: Karl Fischer Titration for Water Content
Purity assessment is incomplete without quantifying water, a common impurity. The Karl Fischer (KF) method is the definitive technique for this purpose.[8][9]
Principle of the Method: The KF reaction is a redox titration based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol (like methanol), and a base (like imidazole). The endpoint is reached when all the water has been consumed and free iodine is detected, typically by an electrochemical sensor.
Causality in Method Selection:
-
Volumetric vs. Coulometric: For expected water content above 0.1%, volumetric titration is suitable. For trace amounts (<0.1%), the more sensitive coulometric method is preferred.
-
Solvent Choice: For amino compounds, especially those that are sparingly soluble in methanol, specialized KF solvents or co-solvents like formamide may be required to ensure complete dissolution and water extraction.[10] For some amines, buffering the working medium with a weak acid like salicylic acid can prevent side reactions caused by a pH shift into the alkaline range.
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl with Thiophene in Drug Analogues
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the myriad of tools in a medicinal chemist's arsenal, bioisosteric replacement stands out as a powerful strategy for optimizing drug candidates. This guide provides an in-depth, technical comparison of replacing a phenyl ring with a thiophene moiety, a common bioisosteric switch, offering insights into the rationale, experimental validation, and potential outcomes of this substitution.
The Principle of Bioisosterism: A Refresher
Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, thereby creating a new compound with similar biological activity.[1][2] The goal is often to modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, enhance target affinity, or mitigate off-target effects and toxicity.[3] The phenyl-to-thiophene replacement is a classic example, where the five-membered sulfur-containing heterocycle acts as a surrogate for the six-membered carbocyclic phenyl ring.[4][5]
Phenyl vs. Thiophene: A Head-to-Head Comparison
While structurally similar, the phenyl and thiophene rings possess distinct physicochemical and electronic properties that can significantly influence a drug's behavior. The choice to substitute one for the other is a calculated decision based on the specific challenges of a lead compound.
Physicochemical Properties
The introduction of a sulfur atom in the thiophene ring imparts notable differences in polarity, lipophilicity, and geometry compared to the all-carbon phenyl ring.[4] These subtle changes can have a profound impact on solubility, membrane permeability, and drug-receptor interactions.[6]
| Property | Phenyl | Thiophene | Rationale for Replacement |
| Molecular Formula | C₆H₆ | C₄H₄S | Introduction of a heteroatom can alter electronic properties and metabolic fate.[6] |
| Molecular Weight | 78.11 g/mol | 84.14 g/mol [7] | Minimal change in size, preserving steric interactions with the target. |
| Boiling Point | 80.1 °C | 84 °C[7][8] | Similar boiling points reflect comparable van der Waals forces. |
| LogP (Octanol/Water) | ~2.13 | ~1.8 | Thiophene is generally less lipophilic, which can improve aqueous solubility and reduce plasma protein binding.[9] |
| Dipole Moment | 0 D | ~0.53 D | The presence of the electronegative sulfur atom introduces a dipole moment, increasing polarity. |
| Aromaticity | High | Moderate[8] | Thiophene's reduced aromaticity can influence its metabolic stability.[8] |
| Geometry | Planar, hexagonal | Planar, pentagonal[8] | The different ring size and bond angles can alter the spatial arrangement of substituents, potentially improving target fit.[8] |
Metabolic Considerations
A primary driver for replacing a phenyl ring is to alter the metabolic profile of a drug candidate. Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive epoxide or quinone intermediates that can be toxic.[10]
The thiophene ring, while also a substrate for CYP enzymes, undergoes different metabolic transformations, primarily S-oxidation and epoxidation.[11] This can lead to several outcomes:
-
Blocking Metabolism: Substitution at a metabolically labile position on the phenyl ring with the sulfur atom of thiophene can block oxidation at that site.
-
Altered Metabolite Profile: The metabolites of thiophene-containing drugs can have different pharmacological activities and toxicity profiles compared to their phenyl counterparts.[6] For instance, some thiophene metabolites can be reactive and potentially lead to hepatotoxicity, a critical consideration in drug development.[12]
-
Improved Metabolic Stability: In some cases, the thiophene ring can be more resistant to metabolism, leading to a longer half-life and improved bioavailability.[6][11]
Synthetic Strategies for Phenyl-to-Thiophene Replacement
The feasibility of synthesizing the thiophene analogue is a crucial factor. Fortunately, a variety of synthetic methods are available for the construction of thiophene rings and their incorporation into larger molecules. Common approaches include:
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide or Lawesson's reagent.[6][8]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction combines an α-cyano ester, a ketone or aldehyde, and elemental sulfur to form 2-aminothiophenes.[6][8]
-
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like Suzuki, Stille, and Heck couplings to form carbon-carbon bonds between a pre-functionalized thiophene ring and the rest of the drug scaffold.[13][14]
Case Studies: The Impact of Phenyl-Thiophene Bioisosterism
The literature is replete with examples where the phenyl-to-thiophene switch has been successfully employed to improve drug properties.
-
Lornoxicam: This non-steroidal anti-inflammatory drug (NSAID) is a thiophene analog of piroxicam. The replacement of the phenyl ring with a thiophene ring is a key structural feature.[8]
-
Sufentanil: A potent opioid analgesic, sufentanil is the thiophene analog of fentanyl, demonstrating that this bioisosteric replacement can be well-tolerated without loss of activity.[8]
-
GluN2B Ligands: Studies on NMDA receptor antagonists have shown that replacing a benzene ring with a thiophene ring is well-tolerated and can even lead to increased affinity for the target.[15][16]
However, it is important to note that this substitution is not universally beneficial. In some instances, it can lead to decreased activity, altered selectivity, or the introduction of new metabolic liabilities. Therefore, empirical testing is essential.
Experimental Assessment of the Bioisosteric Replacement
A rigorous experimental workflow is necessary to validate the effects of the phenyl-to-thiophene substitution. The following protocols for assessing metabolic stability and cell permeability are critical components of this evaluation.
Experimental Workflow for Assessing Bioisosteric Replacement
Caption: Workflow for assessing phenyl-thiophene replacement.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[17][18]
Objective: To compare the metabolic stability of the phenyl and thiophene analogues in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (phenyl and thiophene analogues) and positive control (e.g., a rapidly metabolized compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a working solution of HLMs in phosphate buffer. Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Add the test compounds and positive control to their respective wells to initiate the metabolic reaction. Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.[19]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the half-life (t½) and intrinsic clearance (CLint) for each compound.[17]
Causality Behind Choices:
-
Human Liver Microsomes: HLMs are a standard in vitro model as they contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[20]
-
NADPH Regenerating System: This is essential to provide the necessary cofactor for CYP enzyme activity.[19]
-
LC-MS/MS: This analytical technique provides the sensitivity and specificity required to accurately quantify the parent drug in a complex biological matrix.[17]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[21][22]
Objective: To compare the passive permeability of the phenyl and thiophene analogues.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)[23]
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (phenyl and thiophene analogues) and controls (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[23]
-
Donor Solution: Prepare solutions of the test compounds and controls in PBS. Add these solutions to the wells of the donor plate.
-
Acceptor Solution: Add fresh PBS to the wells of the acceptor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[24]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) for each compound.
Causality Behind Choices:
-
Artificial Membrane: The lipid-infused artificial membrane mimics the lipid bilayer of cell membranes, providing a good model for passive diffusion.[21]
-
pH 7.4: This pH is chosen to mimic physiological conditions.
-
High and Low Permeability Controls: These are essential for validating the assay and ensuring the results are reliable.
Potential Metabolic Pathways
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Safety Operating Guide
Navigating the Disposal of 2-Amino-1-(thiophen-3-yl)ethan-1-ol: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Amino-1-(thiophen-3-yl)ethan-1-ol, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document extrapolates from the known hazards of its constituent functional groups—thiophene, an amino group, and an alcohol—and integrates best practices from authoritative safety and regulatory bodies.
Hazard Assessment and Waste Identification: A Proactive Approach
The foundational principle of safe chemical disposal is a thorough understanding of the potential hazards. This compound's structure suggests several potential hazard classifications. The thiophene ring, a sulfur-containing aromatic heterocycle, can be harmful and an irritant. The amino group can impart corrosive properties and toxicity, while the ethanol backbone suggests potential flammability. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
A crucial first step in laboratory waste management is the proper identification and classification of hazardous materials.[1] According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
| Potential Hazard | Inferred from Functional Group | Implication for Disposal |
| Toxicity | Thiophene and Amino groups | Harmful if swallowed, inhaled, or in contact with skin.[3][4] May cause irritation.[5] Warrants classification as toxic waste. |
| Irritation | Thiophene and Amino groups | Can cause skin and eye irritation.[3][5] Requires careful handling and appropriate PPE. |
| Environmental Hazard | Thiophene derivatives | Potentially harmful to aquatic life with long-lasting effects.[6][7] Prohibits drain disposal. |
| Flammability | Ethanol backbone | While the flash point is not explicitly known, similar compounds are combustible liquids.[8] Keep away from ignition sources. |
| Reactivity | Amino group | May be incompatible with strong oxidizing agents, acids, and acid chlorides.[8][9] Requires segregated waste streams. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable PPE to protect against identified hazards.[10]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Double-layered nitrile gloves are recommended. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
-
Body Protection: A lab coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
Spill Management: A Calm and Methodical Response
In the event of a spill, a prompt and correct response is critical to minimizing exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[3]
Step-by-Step Disposal Protocol
The overriding principle for the disposal of laboratory waste is that no activity should begin without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[11] Hazardous chemicals must never be poured down the drain.[2]
Waste Segregation
Proper segregation of waste is crucial to prevent dangerous chemical reactions.[12] Incompatible materials should be stored in separate containers.[11]
Caption: Waste Segregation Workflow for this compound.
Container Selection and Labeling
-
Solid Waste: Collect solid this compound and contaminated disposable labware (e.g., weigh boats, spatulas) in a dedicated, high-density polyethylene (HDPE) container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not fill containers to more than 90% capacity to allow for expansion.[13]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[3]
-
Empty Containers: A container that held this compound is considered "empty" when all waste has been removed by standard practice.[11] However, if the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.[14]
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[3][13]
Storage and Final Disposal
-
Storage: Keep all waste containers tightly sealed when not in use.[11] Store them in a designated, well-ventilated, and secure satellite accumulation area that is at or near the point of generation.[2]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] All waste must be handled in accordance with local, state, and federal regulations.[15]
Regulatory Framework: EPA and OSHA Compliance
The management of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[13] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[1] OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of the chemicals they work with.[10] Furthermore, OSHA's standards for hazardous waste operations and emergency response (HAZWOPER) provide a framework for ensuring worker safety during cleanup and disposal activities.[16][17]
By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining compliance with federal and local regulations.
References
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University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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University of Alaska Fairbanks, Environmental Health, Safety, and Risk Management. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved from [Link]
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FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-1-(thiophen-3-yl)ethan-1-ol
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the paramount importance of laboratory safety cannot be overstated. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-1-(thiophen-3-yl)ethan-1-ol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established safety protocols for its constituent chemical classes: thiophene derivatives and amino alcohols. A conservative approach is therefore advised, treating the substance with the caution required for potentially hazardous materials.
Hazard Assessment: A Synthesis of Known Risks
-
Thiophene Derivatives : Thiophene and its derivatives are known to be flammable, and their vapors can form explosive mixtures with air.[1] They are often categorized as harmful if swallowed and may cause skin and eye irritation.[1][2] Some thiophene-containing compounds have been associated with metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can cause cellular damage.[3]
-
Amino Alcohols : Amino alcohols can be corrosive, particularly to the eyes.[4] Depending on their structure, they may also cause skin irritation.
Based on these considerations, this compound should be handled as a substance that is potentially flammable, harmful if ingested, and capable of causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, emphasizing the causality behind each selection.
| Protection Type | Specific PPE | Material/Standard | Rationale and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes and potential sprays of the chemical.[5] A face shield worn over goggles is crucial when handling larger quantities or when there is a significant risk of splashing.[3][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals.[6] Given the unknown specific permeability of this compound, double-gloving provides an additional layer of protection.[2][3] Gloves must be inspected before use and disposed of properly after handling the substance. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against splashes and potential fire hazards, given the flammability of thiophene derivatives. The lab coat should be kept fully buttoned with sleeves rolled down.[5][6] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | To be used if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[3][5] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills and dropped equipment.[5] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Preparation
-
Chemical Fume Hood : All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[6]
-
Designated Area : Establish a designated area within the fume hood for the experiment to contain any potential spills.[6]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Weighing and Transfer of the Solid Compound
The following workflow diagram illustrates the safe handling procedure for weighing and transferring solid this compound.
Caption: Workflow for Safe Weighing and Transfer.
Post-Experiment Decontamination and Disposal
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.
-
Decontamination : All surfaces and equipment that have come into contact with the chemical must be decontaminated.
-
Waste Segregation :
-
Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not mix with incompatible waste streams.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[2]
The decision-making process for waste disposal is outlined in the following diagram:
Caption: Waste Disposal Decision Tree.
Emergency Procedures: Preparedness for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like this compound is a cornerstone of scientific integrity and professional responsibility. By internalizing the principles outlined in this guide—from diligent hazard assessment to the meticulous use of PPE and adherence to established protocols—researchers can create a robust safety culture that protects themselves, their colleagues, and the broader environment. This commitment to safety not only fosters a secure research environment but also upholds the highest standards of scientific practice.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part II - epa nepis. (n.d.).
- Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- Personal protective equipment for handling Anthra[2,3-b]thiophene - Benchchem. (n.d.).
- In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime - Benchchem. (n.d.).
- AMINO ALCOHOL EA. (2018, June 12).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. (2023, September 25).
- Ambeed SDS. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
